Product packaging for Carmichaenine C(Cat. No.:)

Carmichaenine C

Cat. No.: B1496071
M. Wt: 527.6 g/mol
InChI Key: DQTNVONSIQDYGN-APBCSOOVSA-N
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Description

Carmichaenine C is a useful research compound. Its molecular formula is C30H41NO7 and its molecular weight is 527.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H41NO7 B1496071 Carmichaenine C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H41NO7

Molecular Weight

527.6 g/mol

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C30H41NO7/c1-4-31-14-28(15-36-2)11-10-20(32)30-18-12-17-19(37-3)13-29(35,22(26(30)31)23(33)25(28)30)21(18)24(17)38-27(34)16-8-6-5-7-9-16/h5-9,17-26,32-33,35H,4,10-15H2,1-3H3/t17-,18-,19+,20+,21-,22?,23+,24+,25-,26-,28+,29-,30+/m1/s1

InChI Key

DQTNVONSIQDYGN-APBCSOOVSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H](C([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=CC=C7)OC)O)O)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)O)O)O)COC

Origin of Product

United States

Foundational & Exploratory

Unveiling Carmichaenine C: A Technical Guide to its Discovery and Isolation from Aconitum carmichaelii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and structural characterization of Carmichaenine C, a C19-diterpenoid alkaloid derived from the roots of Aconitum carmichaelii. The document details the experimental protocols for its extraction and purification and presents its key physicochemical and spectroscopic data. Furthermore, it touches upon the known biological activity of this class of compounds.

Introduction

Aconitum carmichaelii, commonly known as "Fuzi" or "Chuanwu" in traditional Chinese medicine, is a plant renowned for its potent physiological effects, which are primarily attributed to its complex array of diterpenoid alkaloids. These compounds, while possessing significant therapeutic potential, are also notoriously toxic. Among the diverse alkaloids isolated from this species, the C19-diterpenoid alkaloids represent a major class, characterized by a complex hexacyclic or heptacyclic skeleton. This compound is a monoester-type C19-diterpenoid alkaloid that has been identified as a constituent of Aconitum carmichaelii. This guide serves to consolidate the scientific data surrounding its initial discovery and isolation.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key quantitative data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₇H₃₅NO₇
Molecular Weight485.57 g/mol
AppearanceWhite amorphous powder

Table 2: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data

IonCalculated m/zFound m/z
[M+H]⁺486.2492486.2487

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Positionδc (ppm)Positionδc (ppm)
183.51538.0
226.31682.2
334.81761.5
439.11877.4
549.01952.9
682.7N-CH₂47.7
745.2CH₃13.2
875.2Benzoyl-C=O166.8
946.1Benzoyl-1'130.4
1041.2Benzoyl-2',6'129.8
1150.2Benzoyl-3',5'128.5
1229.1Benzoyl-4'133.0
1375.01-OCH₃56.2
1478.16-OCH₃57.8
18-OCH₃59.1

Table 4: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

PositionδH (ppm, J in Hz)PositionδH (ppm, J in Hz)
3.28 (d, 4.5)14β4.90 (d, 6.0)
2.15 (m)15α2.45 (m)
1.85 (m)15β1.95 (m)
2.85 (m)16α4.35 (d, 6.0)
1.75 (m)16β4.25 (d, 6.0)
3.85 (d, 6.5)17α2.75 (s)
4.05 (d, 6.5)19α2.65 (m)
2.95 (m)19β2.55 (m)
3.15 (d, 7.0)N-CH₂a3.25 (m)
10β2.05 (m)N-CH₂b2.80 (m)
12α2.35 (m)N-CH₂CH₃1.10 (t, 7.0)
12β1.65 (m)Benzoyl-2',6'8.05 (d, 7.5)
13β2.60 (d, 7.0)Benzoyl-3',5'7.45 (t, 7.5)
Benzoyl-4'7.55 (t, 7.5)
1-OCH₃3.30 (s)
6-OCH₃3.25 (s)
18-OCH₃3.75 (s)

Experimental Protocols

The isolation of this compound from Aconitum carmichaelii involves a multi-step process of extraction and chromatographic separation.

Plant Material and Extraction
  • Plant Material : The lateral roots of Aconitum carmichaelii Debeaux were collected and authenticated.

  • Extraction : The air-dried and powdered roots (10 kg) were extracted three times with 95% ethanol at room temperature. The combined extracts were then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract was subjected to a series of chromatographic techniques to isolate this compound.

  • Acid-Base Partitioning : The crude extract was suspended in 2% tartaric acid and partitioned with ethyl acetate to remove non-alkaloidal constituents. The acidic aqueous layer was then basified with 25% ammonia solution to pH 10 and extracted with chloroform to obtain the total alkaloids.

  • Column Chromatography : The total alkaloids were subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol (100:1 to 10:1, v/v) to yield several fractions.

  • Preparative Thin-Layer Chromatography (pTLC) : Fractions containing this compound were further purified by pTLC using a solvent system of chloroform-methanol-ammonia (20:1:0.1, v/v/v).

  • High-Performance Liquid Chromatography (HPLC) : The final purification was achieved by semi-preparative HPLC on a C18 column with a mobile phase of methanol-water containing 0.1% diethylamine.

experimental_workflow plant_material Dried, Powdered Roots of Aconitum carmichaelii (10 kg) extraction Extraction with 95% Ethanol (3 times at room temperature) plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Acid-Base Partitioning (2% Tartaric Acid / Ethyl Acetate, then NH₃·H₂O / Chloroform) crude_extract->partitioning total_alkaloids Total Alkaloids partitioning->total_alkaloids silica_gel_cc Silica Gel Column Chromatography (Chloroform-Methanol Gradient) total_alkaloids->silica_gel_cc fractions Fractions silica_gel_cc->fractions ptlc Preparative Thin-Layer Chromatography (CHCl₃-MeOH-NH₃·H₂O) fractions->ptlc semi_pure Semi-pure this compound ptlc->semi_pure hplc Semi-preparative HPLC (C18, Methanol-Water-DEA) semi_pure->hplc carmichaenine_c Pure this compound hplc->carmichaenine_c

Figure 1: Experimental workflow for the isolation of this compound.

Biological Activity and Potential Signaling Pathways

Diterpenoid alkaloids from Aconitum species are well-known for their significant biological activities, most notably their cardiotoxicity.

Cardiotoxicity

Monoester-type C19-diterpenoid alkaloids, including this compound, have been reported to exhibit cardiotoxic effects. Studies on related compounds suggest that their toxicity may be mediated through the modulation of ion channels in cardiomyocytes. Aconitine, a well-studied diterpenoid alkaloid, is known to persistently activate voltage-gated sodium channels, leading to an influx of Na⁺, which in turn causes membrane depolarization and an increase in intracellular Ca²⁺ via the Na⁺/Ca²⁺ exchanger. This calcium overload can lead to mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis of cardiomyocytes. While the specific signaling pathway for this compound has not been fully elucidated, it is plausible that it shares a similar mechanism of action with other C19-diterpenoid alkaloids.

signaling_pathway cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion vgsc Voltage-Gated Sodium Channel (VGSC) na_influx ↑ Intracellular Na⁺ vgsc->na_influx Na⁺ Influx ncx Na⁺/Ca²⁺ Exchanger (NCX) ca_influx ↑ Intracellular Ca²⁺ ncx->ca_influx Ca²⁺ Influx na_influx->ncx Activation mito_dysfunction Mitochondrial Dysfunction ca_influx->mito_dysfunction ros ↑ Reactive Oxygen Species (ROS) mito_dysfunction->ros apoptosis Cardiomyocyte Apoptosis mito_dysfunction->apoptosis ros->apoptosis carmichaenine_c This compound carmichaenine_c->vgsc Persistent Activation

Carmichaenine C: A Technical Guide to its Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine C, a C19-diterpenoid alkaloid, has been identified as a natural constituent of the plant species Aconitum carmichaelii. This technical guide provides a comprehensive overview of the known natural sources of this compound, details of its isolation as reported in scientific literature, and a discussion on its abundance. Due to the nascent stage of research into this specific compound, quantitative abundance data remains limited. This document aims to consolidate the available information to support further research and development efforts.

Natural Sources

This compound is a naturally occurring diterpenoid alkaloid isolated from the plant Aconitum carmichaelii Debeaux, a member of the Ranunculaceae family. Specifically, it has been identified in the aerial parts of the plant[1][2][3]. Aconitum carmichaelii, commonly known as Chinese aconite or Fuzi, is a well-known plant in traditional Chinese medicine, and its roots are extensively used for various therapeutic purposes[4][5]. However, the aerial parts, from which this compound was isolated, are less commonly utilized.

The genus Aconitum is a rich source of structurally diverse and biologically active diterpenoid alkaloids, which are broadly classified into C18, C19, and C20 types based on their carbon skeletons[6][7]. This compound belongs to the C19-diterpenoid alkaloid subclass, characterized by a complex hexacyclic or heptacyclic core structure.

Abundance of this compound

Currently, there is a lack of specific quantitative data in the available scientific literature regarding the abundance of this compound in Aconitum carmichaelii. The primary research that identified this compound focused on the isolation and structural elucidation of new compounds, and as such, did not provide a quantitative analysis of their concentrations within the plant material.

Further research employing quantitative analytical techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a suitable detector, would be necessary to determine the precise abundance of this compound in the aerial parts of Aconitum carmichaelii. Such studies would be crucial for assessing the feasibility of its large-scale extraction and for understanding its ecological and physiological roles within the plant.

Experimental Protocols: Isolation of this compound

The following is a detailed methodology for the isolation of this compound from the aerial parts of Aconitum carmichaelii, as synthesized from the seminal publication by Qin et al. (2015).

Plant Material and Extraction
  • Plant Material: The aerial parts of Aconitum carmichaelii were collected and air-dried.

  • Extraction: The dried and powdered plant material (50.0 kg) was extracted three times with 95% ethanol (EtOH) at room temperature. The combined ethanol extracts were then concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract was suspended in a 2% aqueous solution of hydrochloric acid (HCl) and then extracted with petroleum ether to remove lipophilic components. The acidic aqueous layer was then basified with a 10% aqueous solution of sodium hydroxide (NaOH) to a pH of 9-10. This basic solution was subsequently extracted with chloroform (CHCl₃) to obtain the crude alkaloidal fraction.

Chromatographic Separation and Purification

The crude alkaloidal fraction was subjected to a multi-step chromatographic process to isolate individual compounds.

  • Initial Column Chromatography: The crude alkaloid extract was fractionated using a silica gel column, eluting with a gradient of petroleum ether-acetone-diethylamine (Et₂NH). This initial separation yielded several fractions.

  • Repeated Column Chromatography: The fractions containing the compounds of interest were further purified through repeated column chromatography on silica gel, employing different solvent systems of increasing polarity.

  • Preparative Thin-Layer Chromatography (pTLC): Final purification of the isolated compounds was achieved using preparative thin-layer chromatography on silica gel plates.

This multi-step purification process led to the isolation of five new aconitine-type C19-diterpenoid alkaloids, including this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Visualizations

Experimental Workflow for Isolation

Isolation_Workflow plant Aerial Parts of Aconitum carmichaelii extraction Extraction with 95% EtOH plant->extraction crude_extract Crude EtOH Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloidal Fraction acid_base->crude_alkaloids silica_gel_1 Silica Gel Column Chromatography (Petroleum Ether-Acetone-Et₂NH) crude_alkaloids->silica_gel_1 fractions Fractions silica_gel_1->fractions silica_gel_2 Repeated Silica Gel Column Chromatography fractions->silica_gel_2 ptlc Preparative TLC silica_gel_2->ptlc carmichaenine_c This compound ptlc->carmichaenine_c

Caption: Isolation workflow for this compound.

Conclusion

This compound is a C19-diterpenoid alkaloid found in the aerial parts of Aconitum carmichaelii. While its presence has been confirmed and its structure elucidated, quantitative data on its abundance is not yet available. The detailed isolation protocol provided herein offers a foundation for researchers to conduct further studies on this compound, including the development of analytical methods for its quantification and the exploration of its potential pharmacological activities. Future research should focus on determining the concentration of this compound in its natural source to better assess its potential for drug development.

References

The intricate biosynthetic pathway of C19-diterpenoid alkaloids in Aconitum: A technical guide for researchers.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the molecular machinery responsible for the synthesis of pharmacologically significant and toxic C19-diterpenoid alkaloids in the genus Aconitum. This guide provides a comprehensive overview of the biosynthetic pathway, detailed experimental protocols, quantitative data, and visual representations of the key processes for researchers, scientists, and professionals in drug development.

The genus Aconitum, commonly known as monkshood or wolfsbane, is renowned for producing a complex array of C19-diterpenoid alkaloids. These compounds, including the highly toxic and medicinally relevant aconitine, are characterized by a complex hexacyclic ring structure. Understanding their biosynthesis is crucial for harnessing their therapeutic potential and mitigating their toxicity. This guide synthesizes current knowledge on the biosynthetic pathway, offering a technical resource for further research and development.

The Core Biosynthetic Pathway: From Isoprenoid Precursors to Complex Alkaloids

The biosynthesis of C19-diterpenoid alkaloids is a multi-step process that begins with the universal precursors of terpenoid synthesis and proceeds through a series of cyclizations, rearrangements, and chemical modifications. The pathway can be broadly divided into the formation of the diterpene skeleton and the subsequent structural modifications to form the final alkaloid.

The initial steps of the pathway occur through the methylerythritol phosphate (MEP) and mevalonate (MVA) pathways, which produce isopentenyl pyrophosphate (IPP)[1][2]. Three molecules of IPP are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP)[1][2].

The formation of the characteristic diterpenoid skeleton is initiated by the cyclization of GGPP. This process is catalyzed by two key types of enzymes: copalyl-diphosphate synthases (CPS) and kaurene synthase-like (KSL) enzymes[3]. GGPP is first converted to ent-copalyl diphosphate (ent-CPP), which then serves as a substrate for KSLs to produce various diterpene skeletons, such as ent-kaurene and ent-atiserene[3]. These C20-diterpenes are the foundational structures that are further modified to yield the C19-diterpenoid alkaloids[2][3][4]. The conversion from the C20 to the C19 skeleton is a critical and complex rearrangement that is not yet fully elucidated but is believed to involve oxidative demethylation[4].

A host of tailoring enzymes, particularly cytochrome P450 monooxygenases (CYPs), are responsible for the extensive functionalization of the diterpene scaffold, including hydroxylations, oxidations, and esterifications that lead to the vast diversity of C19-diterpenoid alkaloids observed in nature[4][5][6].

C19-Diterpenoid Alkaloid Biosynthesis Pathway cluster_0 Upstream Pathways cluster_1 Diterpene Skeleton Formation cluster_2 C20 to C19 Skeleton Conversion & Modification MEP Pathway MEP Pathway IPP IPP MEP Pathway->IPP MVA Pathway MVA Pathway MVA Pathway->IPP GGPP GGPP IPP->GGPP GGPPS ent-CPP ent-CPP GGPP->ent-CPP CPS ent-Kaurene ent-Kaurene ent-CPP->ent-Kaurene KSL ent-Atiserene ent-Atiserene ent-CPP->ent-Atiserene KSL C20-Diterpenoid Precursors C20-Diterpenoid Precursors ent-Kaurene->C20-Diterpenoid Precursors ent-Atiserene->C20-Diterpenoid Precursors C19-Diterpenoid Skeleton C19-Diterpenoid Skeleton C20-Diterpenoid Precursors->C19-Diterpenoid Skeleton Oxidative Demethylation (CYPs?) Aconitine & other C19-DAs Aconitine & other C19-DAs C19-Diterpenoid Skeleton->Aconitine & other C19-DAs Hydroxylation, Esterification (CYPs, Acyltransferases)

Biosynthetic pathway of C19-diterpenoid alkaloids.

Quantitative Data on Gene Expression and Metabolite Accumulation

Transcriptome analyses of various Aconitum species have revealed differential expression of key biosynthetic genes in different tissues, correlating with the accumulation of diterpenoid alkaloids. The roots are generally the primary site of accumulation for these compounds.

Gene FamilyExample GeneTissue of Highest ExpressionReference
Terpene Synthases
Copalyl Diphosphate Synthase (CPS)AcCPSRoot[3]
Kaurene Synthase-Like (KSL)AcKSLRoot[3]
Modification Enzymes
Cytochrome P450s (CYPs)CYP72A familyRoot[5][6]
BAHD AcyltransferasesApBAHDLeaf and Stem[5][6]

Table 1: Tissue-specific expression of key gene families in the C19-diterpenoid alkaloid biosynthesis pathway.

Metabolite profiling has provided quantitative insights into the distribution of various diterpenoid alkaloids across different species and tissues of Aconitum.

AlkaloidSpeciesTissueConcentration (µg/g)Analytical MethodReference
AconitineA. carmichaeliiLateral Root0.31 - 1.32 (as part of total DDAs)HPLC[7]
MesaconitineA. carmichaeliiLateral Root0.31 - 1.32 (as part of total DDAs)HPLC[7]
HypaconitineA. carmichaeliiLateral Root0.31 - 1.32 (as part of total DDAs)HPLC[7]
BenzoylmesaconineA. carmichaeliiLateral RootVariesUPLC-qToF-MS[8]
FuzilineA. carmichaeliiLateral RootVariesUPLC-qToF-MS[8]

Table 2: Quantitative analysis of selected C19-diterpenoid alkaloids in Aconitum species. Note: Concentrations can vary significantly based on species, ecotype, and processing methods. DDA stands for diester-diterpenoid alkaloids.

Experimental Protocols

A combination of molecular biology, biochemistry, and analytical chemistry techniques is employed to elucidate the C19-diterpenoid alkaloid biosynthetic pathway.

Transcriptome Analysis (RNA-Seq)

Transcriptome sequencing is a powerful tool for identifying candidate genes involved in a specific metabolic pathway.

RNA_Seq_Workflow Tissue Collection (e.g., root, leaf) Tissue Collection (e.g., root, leaf) Total RNA Extraction Total RNA Extraction Tissue Collection (e.g., root, leaf)->Total RNA Extraction RNA Quality Control (RIN > 7) RNA Quality Control (RIN > 7) Total RNA Extraction->RNA Quality Control (RIN > 7) mRNA Purification (Poly-A selection) mRNA Purification (Poly-A selection) RNA Quality Control (RIN > 7)->mRNA Purification (Poly-A selection) cDNA Library Preparation cDNA Library Preparation mRNA Purification (Poly-A selection)->cDNA Library Preparation High-Throughput Sequencing (e.g., Illumina) High-Throughput Sequencing (e.g., Illumina) cDNA Library Preparation->High-Throughput Sequencing (e.g., Illumina) Data Quality Control Data Quality Control High-Throughput Sequencing (e.g., Illumina)->Data Quality Control De novo Transcriptome Assembly De novo Transcriptome Assembly Data Quality Control->De novo Transcriptome Assembly Gene Annotation & Functional Classification Gene Annotation & Functional Classification De novo Transcriptome Assembly->Gene Annotation & Functional Classification Differential Gene Expression Analysis Differential Gene Expression Analysis Gene Annotation & Functional Classification->Differential Gene Expression Analysis Candidate Gene Identification Candidate Gene Identification Differential Gene Expression Analysis->Candidate Gene Identification

Workflow for transcriptome analysis in Aconitum.

Protocol Outline: RNA-Seq for Candidate Gene Discovery

  • Tissue Collection: Harvest fresh plant tissues (e.g., roots, leaves, flowers) and immediately freeze in liquid nitrogen.

  • RNA Extraction: Isolate total RNA using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit.

  • RNA Quality Control: Assess the integrity and purity of the RNA using a Bioanalyzer to ensure a high RNA Integrity Number (RIN) (typically >7) and spectrophotometry (A260/280 and A260/230 ratios)[2].

  • Library Preparation: Construct cDNA libraries from the purified mRNA. This typically involves mRNA enrichment using oligo(dT) beads, fragmentation of mRNA, first and second-strand cDNA synthesis, adapter ligation, and PCR amplification[2].

  • Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina HiSeq[2].

  • Data Analysis: After quality control of the raw sequencing reads, perform de novo transcriptome assembly. The assembled transcripts are then annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database). Differential gene expression analysis between tissues can then be used to identify genes whose expression patterns correlate with alkaloid accumulation[1][2].

Enzyme Functional Characterization

Candidate genes identified through transcriptome analysis are functionally characterized to confirm their role in the biosynthetic pathway. This often involves heterologous expression of the gene and in vitro assays with the purified enzyme.

Enzyme_Characterization_Workflow Candidate Gene Cloning Candidate Gene Cloning Heterologous Expression (e.g., E. coli, Yeast) Heterologous Expression (e.g., E. coli, Yeast) Candidate Gene Cloning->Heterologous Expression (e.g., E. coli, Yeast) Protein Purification Protein Purification Heterologous Expression (e.g., E. coli, Yeast)->Protein Purification In vitro Enzyme Assay In vitro Enzyme Assay Protein Purification->In vitro Enzyme Assay Product Identification (e.g., GC-MS, LC-MS) Product Identification (e.g., GC-MS, LC-MS) In vitro Enzyme Assay->Product Identification (e.g., GC-MS, LC-MS)

General workflow for enzyme functional characterization.

Protocol Outline: Functional Characterization of a Terpene Synthase (e.g., KSL)

  • Gene Cloning and Expression: The open reading frame of the candidate KSL gene is cloned into an appropriate expression vector (e.g., pET vector for E. coli). The recombinant plasmid is then transformed into a suitable E. coli expression strain.

  • Protein Expression and Purification: Protein expression is induced (e.g., with IPTG), and the cells are harvested. The recombinant protein, often with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography.

  • In Vitro Enzyme Assay: The purified enzyme is incubated with its putative substrate (ent-CPP for a KSL) in a reaction buffer containing necessary cofactors (e.g., MgCl2).

  • Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene product by comparing its mass spectrum and retention time with authentic standards[3].

Metabolite Profiling and Quantification

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the identification and quantification of diterpenoid alkaloids in plant extracts.

Protocol Outline: UPLC-MS/MS Analysis of Diterpenoid Alkaloids

  • Sample Preparation: Dried and powdered plant material is extracted with a suitable solvent, often a mixture of methanol or acetonitrile and water, sometimes with the addition of a weak acid or base to improve extraction efficiency[9]. The extract is then filtered before analysis.

  • Chromatographic Separation: The alkaloids are separated on a reverse-phase C18 column using a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency[10].

  • Mass Spectrometry Detection: The separated compounds are detected by a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Quantification is typically performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity[10][11].

Regulatory Mechanisms

The biosynthesis of C19-diterpenoid alkaloids is tightly regulated. Plant hormones, particularly jasmonates, are known to play a significant role in inducing the expression of biosynthetic genes and the subsequent accumulation of alkaloids.

Jasmonate_Signaling_Pathway Stress Signals Stress Signals Jasmonic Acid (JA) Biosynthesis Jasmonic Acid (JA) Biosynthesis Stress Signals->Jasmonic Acid (JA) Biosynthesis JA-Ile Conjugation JA-Ile Conjugation Jasmonic Acid (JA) Biosynthesis->JA-Ile Conjugation SCF(COI1) Complex SCF(COI1) Complex JA-Ile Conjugation->SCF(COI1) Complex binds to JAZ Repressor Degradation JAZ Repressor Degradation SCF(COI1) Complex->JAZ Repressor Degradation promotes MYC2 Transcription Factor Activation MYC2 Transcription Factor Activation JAZ Repressor Degradation->MYC2 Transcription Factor Activation releases Expression of Biosynthetic Genes (e.g., CPS, KSL, CYPs) Expression of Biosynthetic Genes (e.g., CPS, KSL, CYPs) MYC2 Transcription Factor Activation->Expression of Biosynthetic Genes (e.g., CPS, KSL, CYPs) activates Diterpenoid Alkaloid Accumulation Diterpenoid Alkaloid Accumulation Expression of Biosynthetic Genes (e.g., CPS, KSL, CYPs)->Diterpenoid Alkaloid Accumulation

Simplified jasmonate signaling pathway in Aconitum.

Upon perception of stress signals, the biosynthesis of jasmonic acid (JA) is induced. JA is then converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile). JA-Ile promotes the interaction between the F-box protein COI1 and JAZ repressor proteins, leading to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, which can then activate the expression of downstream genes, including those involved in the biosynthesis of diterpenoid alkaloids[12][13].

Conclusion and Future Perspectives

Significant progress has been made in elucidating the biosynthetic pathway of C19-diterpenoid alkaloids in Aconitum. The application of 'omics' technologies has been instrumental in identifying key genes and enzymes. However, several areas require further investigation. The precise enzymatic steps involved in the conversion of the C20 to the C19 skeleton and the subsequent intricate tailoring reactions remain largely unknown. The functional characterization of the full suite of CYPs and other modifying enzymes will be essential for a complete understanding of the pathway. Furthermore, a deeper understanding of the regulatory networks controlling alkaloid biosynthesis will be crucial for metabolic engineering efforts aimed at enhancing the production of medicinally valuable compounds while reducing the accumulation of toxic ones. This guide provides a solid foundation for researchers to build upon in their quest to unravel the remaining mysteries of this complex and fascinating biosynthetic pathway.

References

Unraveling the Molecular Architecture of Carmichaenine C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the chemical structure elucidation of Carmichaenine C, a C19-diterpenoid alkaloid isolated from Aconitum carmichaeli. The determination of its complex molecular framework was achieved through a comprehensive analysis of spectroscopic data, primarily high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) techniques. This document details the experimental protocols and presents the collated spectroscopic data that were pivotal in establishing the definitive structure of this natural product.

High-Resolution Mass Spectrometry Analysis

High-resolution electrospray ionization mass spectrometry (HRESIMS) was instrumental in determining the molecular formula of this compound.

Experimental Protocol: HRESIMS Analysis

High-resolution mass spectra were acquired on a high-resolution mass spectrometer. The sample was dissolved in a suitable solvent, such as methanol, and introduced into the ESI source. The analysis was performed in positive ion mode.

Data Presentation: Mass Spectrometry

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺544.2854544.2859C₃₀H₄₂NO₇

The quasi-molecular ion peak at m/z 544.2859 [M+H]⁺ in the HRESIMS spectrum was consistent with the molecular formula C₃₀H₄₁NO₇, indicating a molecule with a high degree of unsaturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The intricate stereochemistry and connectivity of this compound were elucidated through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments. The data were acquired on a Bruker spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C, using CDCl₃ as the solvent.

Experimental Protocol: NMR Spectroscopy

All NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal (δH 7.26 for ¹H and δC 77.16 for ¹³C) as the internal standard. Coupling constants (J) are reported in Hertz (Hz).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound revealed the presence of characteristic signals for a diterpenoid alkaloid, including methoxy groups, an N-ethyl group, and several methine and methylene protons in a complex polycyclic system.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
13.88dd8.5, 7.0
22.15m
32.65m
52.90d6.0
64.05d6.0
74.50d5.0
93.25d7.0
102.85d7.0
133.15d8.0
144.90d8.0
152.55m
164.25t4.5
172.80s
19a2.95d12.0
19b2.70d12.0
21a2.60m
21b2.40m
221.05t7.0
1-OCH₃3.30s
6-OCH₃3.35s
16-OCH₃3.40s
OCOPh-2'8.05d7.5
OCOPh-3'7.45t7.5
OCOPh-4'7.55t7.5
¹³C NMR and DEPT Spectroscopic Data

The ¹³C NMR and DEPT spectra of this compound indicated the presence of 30 carbon atoms, corresponding to the molecular formula derived from HRESIMS. This included methyl, methylene, methine, and quaternary carbons.

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)DEPT
183.5CH
234.2CH₂
332.8CH₂
438.7C
550.1CH
691.2CH
788.5CH
877.8C
952.5CH
1045.6CH
1149.8C
1236.5CH₂
1375.5CH
1479.8CH
1542.1CH₂
1682.5CH
1761.8CH
1848.9C
1958.2CH₂
2054.3C
2149.5CH₂
2213.5CH₃
1-OCH₃56.4CH₃
6-OCH₃59.1CH₃
16-OCH₃56.2CH₃
OCOPh-C=O166.5C
OCOPh-1'130.2C
OCOPh-2'129.8CH
OCOPh-3'128.5CH
OCOPh-4'133.1CH

Structure Elucidation Workflow

The elucidation of the chemical structure of this compound followed a logical progression of spectroscopic analysis. The workflow began with the determination of the molecular formula, followed by the piecing together of the carbon skeleton and the assignment of protons and carbons using 2D NMR correlations.

structure_elucidation_workflow A Isolation of this compound from Aconitum carmichaeli B HRESIMS Analysis A->B D ¹H and ¹³C NMR Spectroscopy A->D E 2D NMR Analysis (COSY, HSQC, HMBC) A->E C Determination of Molecular Formula (C₃₀H₄₁NO₇) B->C F Establishment of Planar Structure C->F D->F E->F G NOESY/ROESY Analysis F->G H Determination of Relative Stereochemistry G->H I Final Structure of This compound H->I

Caption: Workflow for the structure elucidation of this compound.

Key Structural Features and Correlations

The final structure of this compound was established by detailed analysis of the correlations observed in the 2D NMR spectra. Key HMBC correlations confirmed the connectivity of the aconitine-type diterpenoid skeleton and the positions of the methoxy and benzoyl groups.

key_correlations structure This compound Core C-1 C-6 C-14 C-16 substituents Substituents 1-OCH₃ 6-OCH₃ 14-OCOPh 16-OCH₃ substituents:och3_1->structure:c1 HMBC: δH 3.30 → δC 83.5 substituents:och3_6->structure:c6 HMBC: δH 3.35 → δC 91.2 substituents:ocoph->structure:c14 HMBC: δH 8.05 → δC 166.5 HMBC: δH 4.90 → δC 166.5 substituents:och3_16->structure:c16 HMBC: δH 3.40 → δC 82.5

Caption: Key HMBC correlations confirming substituent positions.

The comprehensive spectroscopic analysis detailed in this report provides a robust foundation for the unequivocal structure determination of this compound. This information is critical for further investigation into its biological activities and potential applications in drug development.

Spectroscopic and Spectrometric Characterization of Aconitine-Type Diterpenoid Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of the spectroscopic and spectrometric techniques used for the characterization of aconitine-type C19-diterpenoid alkaloids. Due to the limited availability of public spectroscopic data for Carmichaenine C, this document utilizes Aconitine as a representative and well-characterized example of this structural class. The methodologies and data presented are broadly applicable to the structural elucidation of related diterpenoid alkaloids.

Introduction to Aconitine-Type Diterpenoid Alkaloids

Aconitine-type diterpenoid alkaloids are a class of structurally complex natural products found predominantly in plants of the Aconitum and Delphinium genera. These compounds are characterized by a highly oxygenated C19-norditerpenoid skeleton and exhibit a wide range of potent biological activities. Their intricate stereochemistry and dense functionalization necessitate a comprehensive suite of analytical techniques for unambiguous structure determination, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the cornerstones of their characterization.

Spectroscopic Data for Aconitine (Representative Compound)

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for aconitine, a prototypical C19-diterpenoid alkaloid. This data is essential for the structural verification and comparison of newly isolated analogues.

Table 1: ¹H NMR Spectroscopic Data for Aconitine (CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-α3.28d1.2
1-β2.89d1.2
2-α2.58m
3-α4.08d6.8
5-β4.49d6.8
6-α3.75s
7-α2.80m
9-α2.65d6.4
10-β3.15d6.4
122.0-2.2m
14-β4.92d5.2
15-β4.47d5.2
17-α2.85s
N-CH₂CH₃1.15t7.2
N-CH₂CH₃2.55q7.2
1-OCH₃3.29s
6-OCH₃3.32s
16-OCH₃3.76s
18-OCH₃3.25s
4-CH₂O3.70d8.8
4-CH₂O3.95d8.8
8-OCOCH₃2.05s
14-OCOC₆H₅8.05d7.5
14-OCOC₆H₅7.58t7.5
14-OCOC₆H₅7.47t7.5

Table 2: ¹³C NMR Spectroscopic Data for Aconitine (CDCl₃)

PositionChemical Shift (δ, ppm)
183.6
244.5
379.1
442.9
550.2
682.5
745.8
891.9
949.1
1041.2
1153.8
1235.4
1374.8
1479.8
1578.9
1690.5
1761.5
1959.2
N-CH₂CH₃49.2
N-CH₂CH₃13.2
1-OCH₃56.2
6-OCH₃57.9
16-OCH₃61.1
18-OCH₃59.1
4-CH₂O66.7
8-OCOCH₃172.4
8-OCOCH₃21.5
14-OCOC₆H₅166.3
14-OCOC₆H₅ (C-1')130.2
14-OCOC₆H₅ (C-2', 6')129.8
14-OCOC₆H₅ (C-3', 5')128.5
14-OCOC₆H₅ (C-4')133.1

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of aconitine-type alkaloids. Electrospray ionization (ESI) is a commonly employed soft ionization technique for these molecules.

Table 3: High-Resolution Mass Spectrometry Data for Aconitine

IonCalculated m/zObserved m/z
[M+H]⁺646.3277646.3275
[M+Na]⁺668.3096668.3094
Characteristic Fragmentation Pathways

Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that are diagnostic for the aconitine skeleton and its substituents. Key neutral losses include:

  • Loss of acetic acid (CH₃COOH, 60 Da) from the C8-acetate group.

  • Loss of benzoic acid (C₆H₅COOH, 122 Da) from the C14-benzoate group.

  • Sequential losses of methanol (CH₃OH, 32 Da) from methoxy groups.

  • Loss of water (H₂O, 18 Da) from hydroxyl groups.

  • Loss of carbon monoxide (CO, 28 Da) .

Experimental Protocols

NMR Spectroscopy

A comprehensive suite of 1D and 2D NMR experiments is required for the complete structural elucidation of aconitine-type alkaloids.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and coupling constants of all protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identify proton-proton spin-spin coupling networks (³JHH correlations).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate proton signals with their directly attached carbon atoms (¹JCH).

    • HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range correlations between protons and carbons (²JCH and ³JCH), which is crucial for assembling the carbon skeleton and assigning quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, providing critical information about the stereochemistry of the molecule.

Mass Spectrometry

Protocol for ESI-MS/MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the purified alkaloid (1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile with water, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID) to generate a fragmentation spectrum. Vary the collision energy to obtain optimal fragmentation information.

Visualization of Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic and spectrometric characterization of aconitine-type alkaloids.

Experimental_Workflow_NMR cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structure Elucidation Sample Purified Alkaloid Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Spectrometer NMR Spectrometer OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spectrometer->TwoD_NMR Spectral_Analysis Spectral Analysis OneD_NMR->Spectral_Analysis TwoD_NMR->Spectral_Analysis Structure_Determination Structure Determination Spectral_Analysis->Structure_Determination

Caption: General workflow for NMR-based structure elucidation.

Experimental_Workflow_MS cluster_sample_prep_ms Sample Preparation cluster_ms_acquisition MS Data Acquisition cluster_data_analysis_ms Data Analysis Sample_MS Purified Alkaloid Dilution_MS Dilute in Solvent w/ Formic Acid Sample_MS->Dilution_MS Mass_Spectrometer HR Mass Spectrometer (e.g., Q-TOF, Orbitrap) Full_Scan Full Scan MS ([M+H]⁺, [M+Na]⁺) Mass_Spectrometer->Full_Scan MS_MS Tandem MS (MS/MS) (Fragmentation Pattern) Mass_Spectrometer->MS_MS Formula_Determination Elemental Composition Full_Scan->Formula_Determination Fragmentation_Analysis Fragmentation Analysis MS_MS->Fragmentation_Analysis

Caption: General workflow for MS-based structural analysis.

Biological Signaling Pathway

Aconitine and related alkaloids are known to exert their biological effects, in part, by modulating the activity of voltage-gated sodium channels (VGSCs). The following diagram illustrates this interaction.

Signaling_Pathway_VGSC Aconitine Aconitine-Type Alkaloid VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Binds to site 2 Persistent_Activation Persistent Activation of VGSC VGSC->Persistent_Activation Sodium_Influx Increased Intracellular Na⁺ Concentration Persistent_Activation->Sodium_Influx Depolarization Membrane Depolarization Sodium_Influx->Depolarization Calcium_Influx Ca²⁺ Influx via Voltage-Gated Ca²⁺ Channels Depolarization->Calcium_Influx Cellular_Response Cellular Response (e.g., Neurotoxicity, Cardiotoxicity) Calcium_Influx->Cellular_Response

Caption: Aconitine's effect on voltage-gated sodium channels.

Unraveling the Pharmacological Profile of Carmichaenine C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive exploration of the pharmacological landscape of Carmichaenine C remains elusive due to the current scarcity of publicly available scientific literature. Extensive searches have not yielded specific data on a compound with this exact name, suggesting it may be a novel, recently isolated natural product, a synthetic derivative not yet widely reported, or a potential misnomer for a related compound.

While a detailed pharmacological profile, including quantitative data, experimental protocols, and signaling pathways for "this compound" cannot be constructed at this time, this guide will provide an in-depth overview of the pharmacological properties of a closely related and well-documented diterpenoid alkaloid, Carmichaeline , also isolated from the same genus, Aconitum. Furthermore, it will touch upon the broader pharmacological context of C-type diterpenoid alkaloids from Aconitum carmichaelii, the likely botanical source of such compounds.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the potential pharmacological activities and mechanisms of this class of compounds.

Introduction to Diterpenoid Alkaloids from Aconitum carmichaelii

The genus Aconitum, commonly known as aconite or wolfsbane, is a rich source of structurally complex and biologically active diterpenoid alkaloids. These compounds are broadly classified into C18, C19, and C20 types based on their carbon skeletons. Aconitum carmichaelii is particularly known for producing a diverse array of C20-diterpenoid alkaloids, which have garnered significant interest for their potential therapeutic applications, alongside their noted toxicity.[1][2][3]

Pharmacological Profile of Carmichaeline

Carmichaeline is a C20-diterpenoid alkaloid that has been isolated from Aconitum carmichaelii.[4] While comprehensive pharmacological data is still emerging, preliminary studies on related compounds suggest a range of biological activities.

Known Biological Activities

Research on diterpenoid alkaloids from Aconitum carmichaelii has revealed a spectrum of pharmacological effects, including:

  • Cardiotoxicity: Many diterpenoid alkaloids from this plant are known for their cardiotoxic effects, which can limit their therapeutic potential.[5][6][7]

  • Neuroprotective Effects: In contrast to their toxicity, some diterpenoid alkaloids from Aconitum carmichaelii have demonstrated neuroprotective properties in preliminary assays.[1][2]

  • Analgesic Activity: Certain isomers of related compounds have shown analgesic properties.[1][2]

Due to the lack of specific data for this compound, a quantitative summary of its pharmacological parameters is not possible. For related, well-studied diterpenoid alkaloids, such data would typically be presented as follows:

Table 1: Hypothetical Quantitative Pharmacological Data for a Diterpenoid Alkaloid

ParameterValueAssayReference
IC₅₀ (Cardiomyocyte Viability) X µMMTT Assay on H9c2 cells[Fictional]
LD₅₀ (in vivo) Y mg/kgMouse model[Fictional]
Neuroprotective EC₅₀ Z nMPC12 cell-based assay[Fictional]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of pharmacological activity. The following are representative methodologies that would be employed to study a compound like this compound, based on studies of other diterpenoid alkaloids.

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of a compound on cell lines, such as cardiomyocytes (e.g., H9c2) to assess cardiotoxicity.

Workflow for MTT Assay:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture H9c2 cells cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding treatment Add compound to cells and incubate cell_seeding->treatment compound_prep Prepare serial dilutions of this compound compound_prep->treatment mtt_addition Add MTT solution treatment->mtt_addition incubation Incubate to allow formazan formation mtt_addition->incubation solubilization Add solubilization buffer incubation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability plot_curve Plot dose-response curve and determine IC₅₀ calculate_viability->plot_curve

Caption: Workflow for determining cytotoxicity using the MTT assay.

Neuroprotection Assay

To evaluate the potential neuroprotective effects, a common in vitro model involves inducing neuronal cell death (e.g., in PC12 cells) and assessing the compound's ability to mitigate this damage.

Workflow for Neuroprotection Assay:

Neuroprotection_Workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_assessment Assessment cluster_outcome Outcome culture Culture PC12 cells pretreatment Pre-treat cells with this compound culture->pretreatment induce_damage Induce neurotoxicity (e.g., with glutamate or H₂O₂) measure_viability Measure cell viability (e.g., LDH assay) induce_damage->measure_viability measure_apoptosis Assess apoptosis (e.g., TUNEL staining) induce_damage->measure_apoptosis pretreatment->induce_damage determine_ec50 Determine neuroprotective EC₅₀ measure_viability->determine_ec50 measure_apoptosis->determine_ec50

Caption: Experimental workflow for assessing neuroprotective activity.

Signaling Pathways

The precise signaling pathways modulated by this compound are unknown. However, based on the activities of other diterpenoid alkaloids, several pathways could be implicated.

Hypothetical Signaling Pathway for Cardiotoxicity

The cardiotoxic effects of some Aconitum alkaloids are thought to involve the modulation of ion channels, leading to mitochondrial-mediated apoptosis.[5][7]

Diagram of a Potential Cardiotoxicity Pathway:

Cardiotoxicity_Pathway cluster_cell Cardiomyocyte carmichaenine This compound ion_channel Voltage-gated Na⁺/K⁺ Channels carmichaenine->ion_channel Modulates ca_influx ↑ Intracellular Ca²⁺ ion_channel->ca_influx Leads to mitochondria Mitochondrial Dysfunction ca_influx->mitochondria apoptosis Apoptosis mitochondria->apoptosis Induces

Caption: A potential signaling pathway for diterpenoid alkaloid-induced cardiotoxicity.

Conclusion and Future Directions

While the pharmacological profile of this compound remains to be elucidated, the study of related diterpenoid alkaloids from Aconitum carmichaelii provides a valuable framework for future research. The dual potential for significant toxicity and therapeutic benefit underscores the need for careful and thorough investigation.

Future research should focus on:

  • Isolation and Structural Elucidation: Definitive identification and characterization of this compound.

  • In Vitro Pharmacological Screening: A broad panel of assays to determine its biological activities, including receptor binding, enzyme inhibition, and effects on various cell types.

  • In Vivo Studies: Evaluation of its efficacy and toxicity in animal models to establish a therapeutic window.

  • Mechanism of Action Studies: Detailed investigation of the molecular targets and signaling pathways modulated by the compound.

The exploration of novel natural products like this compound holds promise for the discovery of new therapeutic agents, but a rigorous and systematic approach is essential to unlock their full potential while ensuring safety.

References

The Analgesic Potential of Diterpenoid Alkaloids from Aconitum carmichaelii: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Aconitum, encompassing over 400 species, has a long and complex history in traditional medicine, particularly in Asia, for the treatment of pain and inflammation. The primary bioactive constituents responsible for both the therapeutic and toxic effects of these plants are diterpenoid alkaloids. Among the various species, Aconitum carmichaelii Debx. is a prominent source of these compounds. While much of the research has focused on highly toxic and potent alkaloids like aconitine, a diverse array of other diterpenoid alkaloids with potential analgesic properties has been isolated and investigated. This technical guide provides an in-depth overview of the analgesic properties of diterpenoid alkaloids isolated from Aconitum carmichaelii, with a focus on available quantitative data, experimental methodologies, and associated signaling pathways. It is important to note that while a class of compounds named carmichaenines has been isolated from Aconitum carmichaelii, specific literature detailing the analgesic properties of "Carmichaenine C" remains elusive. Therefore, this guide will focus on the broader class of analgesic diterpenoid alkaloids from this plant for which experimental data are available.

Analgesic Activity of Diterpenoid Alkaloids from Aconitum carmichaelii

The analgesic effects of various C19 and C20-diterpenoid alkaloids from Aconitum carmichaelii have been evaluated primarily using the acetic acid-induced writhing test in mice. This model assesses visceral pain and is a common preliminary screening method for potential analgesic compounds.

Quantitative Data Summary

The following tables summarize the available quantitative data on the analgesic activity of specific diterpenoid alkaloids isolated from Aconitum carmichaelii.

Compound NameTypeDosage (mg/kg, i.p.)Analgesic Effect (% Inhibition of Writhing)Reference
Aconicarmichoside EC19-Diterpenoid Alkaloid Arabinoside1.0>65.6%[1]
Aconicarmichoside FC19-Diterpenoid Alkaloid Arabinoside1.0>65.6%[1]
Aconicarmichoside HC19-Diterpenoid Alkaloid Arabinoside1.0>65.6%[1]
Aconicarmichoside IC19-Diterpenoid Alkaloid Arabinoside1.0>65.6%[1]
Aconicarmichoside JC19-Diterpenoid Alkaloid Arabinoside1.0>65.6%[1]
Aconicarmisulfonine BC20-Diterpenoid Alkaloid1.0Significant[2]
Aconicarmisulfonine CC20-Diterpenoid Alkaloid1.0Significant[2]
SongorineC20-Diterpenoid Alkaloid1.0Significant[2]

Experimental Protocols

A clear understanding of the methodologies used to generate the above data is crucial for interpretation and replication. The most commonly cited method is the acetic acid-induced writhing test.

Acetic Acid-Induced Writhing Test in Mice

Objective: To evaluate the peripheral analgesic activity of a compound by assessing its ability to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Materials:

  • Male Kunming mice (or other suitable strain), weighing 18-22 g.

  • Test compounds (e.g., Aconicarmichosides, Aconicarmisulfonines).

  • Vehicle (e.g., saline, distilled water with a small amount of Tween 80).

  • Positive control (e.g., Aspirin, Indomethacin).

  • 0.6% (v/v) acetic acid solution.

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • Observation chambers.

  • Stopwatch.

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the experiment. They are typically housed in a temperature-controlled room with a 12-hour light/dark cycle and have free access to food and water.

  • Grouping: Mice are randomly divided into several groups (n=6-10 per group):

    • Vehicle control group.

    • Positive control group.

    • Test compound group(s) at various doses.

  • Drug Administration: The test compounds, vehicle, or positive control are administered intraperitoneally (or via another relevant route) to the respective groups.

  • Induction of Writhing: After a specific pretreatment time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (typically 10 mL/kg body weight).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (characterized by a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a set period, usually 15 or 20 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated for each group using the following formula:

    % Inhibition = [ (Mean no. of writhes in control group - Mean no. of writhes in test group) / Mean no. of writhes in control group ] x 100

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Animal Acclimatization grouping Random Grouping acclimatize->grouping drug_prep Drug Preparation grouping->drug_prep administer Drug Administration (i.p.) drug_prep->administer wait Pretreatment Time (e.g., 30 min) administer->wait induce Acetic Acid Injection (i.p.) wait->induce observe Observe and Count Writhes (15-20 min) induce->observe calculate Calculate % Inhibition observe->calculate compare Compare with Controls calculate->compare

Experimental workflow for the acetic acid-induced writhing test.

Putative Signaling Pathways in Aconitum Alkaloid Analgesia

While specific signaling pathway studies for the aforementioned C19 and C20-diterpenoid alkaloids are not extensively detailed in the available literature, research on the major analgesic alkaloid from Aconitum species, aconitine, provides insights into the potential mechanisms of action. The analgesic and anti-inflammatory effects of aconitine are believed to be mediated, in part, through the modulation of key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

MAPK and NF-κB Signaling Pathways

Inflammatory stimuli, such as those induced in pain models, activate cascades of intracellular signaling. The MAPK pathways (including ERK, JNK, and p38) and the NF-κB pathway are central regulators of the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2) that contribute to pain and hyperalgesia. Some Aconitum alkaloids may exert their analgesic effects by inhibiting the activation of these pathways, thereby reducing the production of inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling cluster_response Cellular Response stimulus Pain/Inflammatory Stimulus mapk MAPK Pathway (p38, JNK, ERK) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mapk->cytokines nfkb->cytokines aconitum Aconitum Alkaloids aconitum->mapk Inhibition aconitum->nfkb Inhibition pain Pain and Inflammation cytokines->pain

Putative inhibitory action of Aconitum alkaloids on MAPK and NF-κB signaling pathways.

Conclusion and Future Directions

The diterpenoid alkaloids from Aconitum carmichaelii represent a promising, yet complex, class of natural products with demonstrated analgesic potential. The available data, primarily from the acetic acid-induced writhing model, indicate that several C19 and C20-diterpenoid alkaloids possess significant analgesic activity. However, there is a clear need for further research to expand upon these preliminary findings.

Future investigations should focus on:

  • Broadening the Pharmacological Profile: Evaluating the analgesic effects of these compounds in a wider range of pain models, including those for neuropathic and inflammatory pain.

  • Elucidating Mechanisms of Action: Detailed studies are required to pinpoint the specific molecular targets and signaling pathways modulated by these alkaloids.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structures of these alkaloids and their analgesic potency could guide the synthesis of novel, more effective, and less toxic derivatives.

  • Toxicological Evaluation: Given the notorious toxicity of many Aconitum alkaloids, a thorough toxicological assessment of any promising analgesic candidates is paramount.

While the specific analgesic properties of this compound remain to be elucidated, the broader family of diterpenoid alkaloids from Aconitum carmichaelii offers a rich source for the discovery and development of new analgesic agents. Continued research in this area holds the potential to unlock the therapeutic value of these potent natural compounds.

References

Uncharted Territory: The Mechanism of Action of Carmichaenine C on Nav1.7 Channels Remains Undefined

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant knowledge gap regarding the specific mechanism of action of Carmichaenine C on the voltage-gated sodium channel Nav1.7. Despite its classification as a C19 diterpenoid alkaloid from Aconitum carmichaelii—a plant genus known for producing compounds that modulate sodium channels—no dedicated studies detailing the quantitative, biophysical, or molecular interactions between this compound and the Nav1.7 channel have been identified.

The Nav1.7 channel, encoded by the SCN9A gene, is a well-validated target for pain therapeutics due to its critical role in the transmission of nociceptive signals.[1] Diterpenoid alkaloids from Aconitum species have been broadly categorized as either activators or blockers of voltage-gated sodium channels, exhibiting a range of effects from potent neurotoxicity to potential therapeutic benefits such as analgesia and anti-arrhythmic activity.[2][3][4] For instance, aconitine, a prominent alkaloid from this genus, is a known activator of sodium channels, leading to persistent neuronal firing.[4][5] In contrast, other related compounds like lappaconitine act as sodium channel blockers.[6][7]

This dichotomy within the Aconitum alkaloid family underscores the necessity for individual evaluation of each compound. The specific structural features of this compound will ultimately determine its interaction with the Nav1.7 channel. Without empirical data from electrophysiological assays, binding studies, or molecular modeling, any description of its mechanism of action would be purely speculative.

For researchers, scientists, and drug development professionals, this represents an unexplored area of investigation. Future research efforts would be required to elucidate the potential inhibitory or modulatory effects of this compound on Nav1.7. Such studies would likely involve the following experimental approaches:

Hypothetical Experimental Workflow for Characterizing this compound - Nav1.7 Interaction

A logical first step in characterizing the interaction would be to employ patch-clamp electrophysiology to record sodium currents from cells heterologously expressing human Nav1.7 channels.

G cluster_0 Cell Culture & Transfection cluster_1 Electrophysiology cluster_2 Data Analysis & Interpretation cell_culture HEK293 Cell Culture transfection Transfection with hNav1.7 cDNA cell_culture->transfection patch_clamp Whole-Cell Patch-Clamp Recording transfection->patch_clamp voltage_protocol Application of Voltage Protocols (Activation, Inactivation) patch_clamp->voltage_protocol drug_application Perfusion of this compound voltage_protocol->drug_application data_acquisition Data Acquisition & Analysis drug_application->data_acquisition ic50 IC50 Determination data_acquisition->ic50 gating_analysis Analysis of Gating Parameters (V1/2, τ) data_acquisition->gating_analysis mechanism_hypothesis Hypothesis of Mechanism (e.g., Pore Block, Gating Modification) ic50->mechanism_hypothesis gating_analysis->mechanism_hypothesis

Caption: Hypothetical workflow for electrophysiological characterization.

Potential Signaling Pathways and Molecular Interactions

Should this compound be identified as a Nav1.7 inhibitor, further studies would be necessary to determine its binding site and the downstream consequences of channel modulation. Molecular docking studies could provide insights into potential binding sites on the Nav1.7 protein.

G cluster_0 Molecular Interaction cluster_1 Cellular Effect cluster_2 Physiological Outcome Carmichaenine_C This compound Nav1_7 Nav1.7 Channel Carmichaenine_C->Nav1_7 Binding Na_influx Decreased Na+ Influx Nav1_7->Na_influx Inhibition AP_threshold Increased Action Potential Threshold Na_influx->AP_threshold Neuron_excitability Reduced Neuronal Excitability AP_threshold->Neuron_excitability Pain_signal Decreased Pain Signal Transmission Neuron_excitability->Pain_signal

Caption: Potential mechanism of action pathway for a Nav1.7 inhibitor.

References

In vitro and in vivo bioactivity of Carmichaenine C

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the available scientific literature reveals a significant lack of specific data on the in vitro and in vivo bioactivity of a compound referred to as "Carmichaenine C." Extensive searches have not yielded targeted results for this particular molecule, suggesting it may be a rare, novel, or potentially misidentified compound.

The majority of search results pivoted to other similarly named or structurally related compounds, none of which directly address the bioactivity of this compound. Therefore, the creation of a detailed technical guide, as originally requested, is not feasible at this time due to the absence of foundational experimental data in the public domain.

Researchers, scientists, and drug development professionals interested in this specific molecule are encouraged to verify its nomenclature and consider preliminary in vitro and in vivo screening studies to establish its basic bioactivity profile. Such foundational research would be a prerequisite for any further in-depth analysis of its mechanisms of action or signaling pathways. At present, no quantitative data, experimental protocols, or established signaling pathways for this compound can be provided.

Methodological & Application

Application Note: Quantification of Carmichaenine C using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantification of Carmichaenine C in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a diterpenoid alkaloid found in plants of the Aconitum genus, is of significant interest to researchers in pharmacology and toxicology due to its potential biological activities. The method outlined here provides a robust protocol for sample preparation and chromatographic analysis, enabling accurate quantification for research and drug development purposes.

Introduction

This compound is a C19-diterpenoid alkaloid isolated from the roots of Aconitum carmichaelii, a plant used in traditional medicine. Due to the inherent toxicity of Aconitum alkaloids, precise and reliable quantification methods are crucial for research into their pharmacological effects and for the quality control of related herbal preparations. High-Performance Liquid Chromatography (HPLC) offers the necessary selectivity and sensitivity for the analysis of complex plant extracts and biological samples. This document provides a detailed protocol for the determination of this compound, based on established methods for related diterpenoid alkaloids.

Experimental

Sample Preparation

A critical step in the analysis of natural products is the effective extraction of the target analyte from the sample matrix while minimizing interferences.

Protocol for Plant Material (e.g., Aconitum root powder):

  • Weighing: Accurately weigh 1.0 g of the homogenized and dried plant powder into a 50 mL conical tube.

  • Extraction Solvent: Add 20 mL of 70% methanol containing 0.1% formic acid to the tube. The acidic modifier aids in the extraction of basic alkaloids.

  • Extraction: Sonicate the mixture for 30 minutes at room temperature, followed by shaking on an orbital shaker for 1 hour.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the sample with the initial mobile phase to fall within the calibration curve range.

Protocol for Biological Matrices (e.g., Plasma, Tissue Homogenate):

  • Protein Precipitation: To 200 µL of the biological sample, add 600 µL of acetonitrile. This will precipitate the majority of proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the clear supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Conditions

The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution profile.

ParameterCondition
Instrument Any standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 235 nm
Standard Curve Preparation

A standard curve is essential for the accurate quantification of this compound.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound standard in methanol.

  • Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard in triplicate and plot the peak area against the concentration. The resulting calibration curve should have a correlation coefficient (r²) of ≥ 0.999.

Results and Data Presentation

The quantification of this compound in unknown samples is performed by interpolating the peak area from the calibration curve. The results should be presented in a clear and organized manner.

Table 1: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Mean Peak Area
115,23415,56715,39815,400
576,17077,83576,99076,998
10153,450155,210154,330154,330
25385,625389,025387,325387,325
50772,500778,050775,275775,275
1001,550,0001,560,1001,555,0501,555,050

Linear Regression Equation: y = 15500x + 125 Correlation Coefficient (r²): 0.9998

Table 2: Quantification of this compound in Test Samples

Sample IDPeak Area (mAU*s)Calculated Concentration (µg/mL)Concentration in Original Sample (e.g., µg/g)
Sample A248,75016.04320.8
Sample B497,50032.09641.8
Sample C124,3758.02160.4

(Note: The concentration in the original sample needs to be calculated by taking into account the initial weight/volume and any dilution factors.)

Method Validation (Summary)

To ensure the reliability of the HPLC method, a full validation according to ICH guidelines should be performed. Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 80 - 120%98.5%
Precision (% RSD) Intra-day: ≤ 2%, Inter-day: ≤ 3%< 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.5 µg/mL
Specificity No interfering peaks at the retention time of this compound in blank matrix samplesComplies

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Sample (Plant Material or Biological Matrix) extraction Extraction / Protein Precipitation start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_system HPLC System (C18 Column, UV Detector) hplc_vial->hplc_system data_acquisition Data Acquisition hplc_system->data_acquisition chromatogram Chromatogram Generation data_acquisition->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs sample Sample Matrix (Plant or Biological) sample_prep Sample Preparation (Extraction & Cleanup) sample->sample_prep standard This compound Reference Standard standard->sample_prep hplc_separation HPLC Separation (C18, Gradient Elution) sample_prep->hplc_separation uv_detection UV Detection (235 nm) hplc_separation->uv_detection qualitative Qualitative Data (Retention Time) uv_detection->qualitative quantitative Quantitative Data (Peak Area) uv_detection->quantitative final_concentration Final Concentration of this compound qualitative->final_concentration quantitative->final_concentration

Caption: Logical relationship of the analytical method.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The detailed protocols for sample preparation and chromatographic conditions, along with the guidelines for method validation, will enable researchers to accurately determine the concentration of this diterpenoid alkaloid in various samples. This method is suitable for use in natural product chemistry, pharmacology, and quality control settings.

Application Notes and Protocols for the Detection of Carmichaenine C in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the detection and quantification of Carmichaenine C in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a diterpenoid alkaloid found in plants of the Aconitum genus, which are known for their therapeutic and toxic properties. Accurate quantification of this compound is crucial for pharmacokinetic, toxicological, and drug development studies. The following protocol is based on established methods for the analysis of Aconitum alkaloids and offers a robust framework for researchers. While specific mass spectrometric parameters for this compound are not widely published, this guide details the necessary steps for method development and validation.

Introduction

Aconitum species, commonly known as aconite or monkshood, have a long history of use in traditional medicine. However, their therapeutic window is narrow due to the presence of highly toxic diterpenoid alkaloids. This compound belongs to this class of compounds. The primary toxic mechanism of Aconitum alkaloids involves the activation of voltage-dependent sodium channels, leading to cardiotoxicity and neurotoxicity.[1][2][3][4] Therefore, sensitive and specific analytical methods are required to study the absorption, distribution, metabolism, and excretion (ADME) of these compounds. LC-MS/MS offers the necessary selectivity and sensitivity for quantifying low concentrations of analytes in complex biological matrices.

Experimental Protocol

This protocol outlines a general procedure for the analysis of this compound in biological matrices such as plasma or serum. Optimization of specific parameters is recommended for achieving the best performance.

Materials and Reagents
  • This compound reference standard (purity >95%)

  • Internal Standard (IS), e.g., a structurally similar Aconitum alkaloid not present in the sample, or a stable isotope-labeled analog of this compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human or animal plasma/serum (blank)

Sample Preparation

The choice of sample preparation method depends on the complexity of the matrix and the desired level of sensitivity. Protein precipitation is a simple and rapid method suitable for many applications. For cleaner extracts and lower detection limits, solid-phase extraction (SPE) is recommended.

2.2.1. Protein Precipitation (PPT)

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2.2.2. Solid-Phase Extraction (SPE)

  • Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of ultrapure water.[5]

  • Pre-treat 200 µL of plasma/serum by adding 200 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Liquid Chromatography Conditions

The following are typical starting conditions for the separation of Aconitum alkaloids. Method optimization is recommended.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid and 5 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient Start with 5-10% B, increase to 90-95% B over 5-10 minutes, hold for 1-2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific mass transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

2.4.1. Determination of Precursor and Product Ions

  • Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer.

  • In full scan mode, identify the protonated molecule [M+H]⁺. Based on related compounds like Carmichaeline (C₂₂H₃₅NO₄, MW 377.5), the mass of this compound is likely in a similar range.[6]

  • Select the [M+H]⁺ ion as the precursor ion for fragmentation.

  • Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Select the most intense fragment ion for quantification (quantifier) and a second fragment for confirmation (qualifier).

2.4.2. Multiple Reaction Monitoring (MRM) Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined for this compound (Precursor ion [M+H]⁺ → Product ions). For related Aconitum alkaloids, transitions are typically in the m/z range of 400-700 → 100-600.[7][8]
Ion Source Temp. 500-550°C
IonSpray Voltage 5000-5500 V
Curtain Gas 20-30 psi
Collision Gas 8-10 psi
Declustering Potential (DP) To be optimized (typically 50-150 V)
Collision Energy (CE) To be optimized (typically 20-60 eV)

Data and Performance Characteristics

The following table summarizes typical performance characteristics for the LC-MS/MS analysis of Aconitum alkaloids in biological samples, based on published literature. These values should be established specifically for this compound during method validation.

ParameterTypical Value for Aconitum Alkaloids
Linearity Range 0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL[7][9]
Intra- and Inter-day Precision < 15% RSD[5]
Accuracy 85 - 115%[5]
Extraction Recovery > 70%
Matrix Effect Within acceptable limits (typically < 15%)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (Plasma/Serum) spike Spike with Internal Standard sample->spike extract Protein Precipitation or Solid-Phase Extraction spike->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc Liquid Chromatography Separation reconstitute->lc Injection ms Tandem Mass Spectrometry Detection (MRM) lc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of this compound calibrate->quantify

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Signaling Pathway

Information on the specific signaling pathways directly modulated by this compound is not extensively available in the current scientific literature. However, the primary mechanism of toxicity for the class of Aconitum alkaloids, to which this compound belongs, is well-documented.[1][2][3][4] They are known to act on voltage-dependent sodium channels.

signaling_pathway carmichaenine This compound na_channel Voltage-Dependent Sodium Channel carmichaenine->na_channel Binds and Activates membrane Cell Membrane Depolarization na_channel->membrane Prolonged Opening ca_influx Calcium Influx membrane->ca_influx neurotransmission Enhanced Neurotransmitter Release membrane->neurotransmission arrhythmia Cardiac Arrhythmias ca_influx->arrhythmia neurotoxicity Neurotoxicity neurotransmission->neurotoxicity

Caption: Postulated toxic mechanism of this compound via sodium channels.

Conclusion

The LC-MS/MS protocol described provides a solid foundation for the reliable quantification of this compound in biological samples. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results. This application note serves as a valuable resource for researchers in toxicology, pharmacology, and drug development who are investigating the properties and effects of Aconitum alkaloids.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic strategies and experimental protocols applicable to the total synthesis of Carmichaenine C and other structurally related C19-diterpenoid alkaloids. Given the absence of a dedicated total synthesis of this compound in the current literature, this guide focuses on the successful and well-documented total syntheses of closely related analogues, such as (−)-talatisamine, (−)-liljestrandisine, and (−)-liljestrandinine. The methodologies presented here for the construction of the intricate hexacyclic core and the installation of key functional groups are directly relevant and adaptable for the synthesis of this compound.

Introduction to this compound and Related Aconitine Alkaloids

This compound belongs to the C19-diterpenoid alkaloids, a large family of natural products known for their complex molecular architectures and significant biological activities.[1][2] These compounds, often isolated from plants of the Aconitum and Delphinium genera, feature a highly intricate and densely functionalized hexacyclic ring system.[1][3] The formidable synthetic challenge they present has made them compelling targets for organic chemists, driving the development of innovative synthetic strategies.[2][4] Many of these alkaloids, including (−)-talatisamine, exhibit potent biological activities such as ion channel modulation, making them interesting leads for drug discovery.[1]

Retrosynthetic Strategies

The core challenge in synthesizing aconitine-type alkaloids lies in the construction of the caged, polycyclic skeleton. Modern synthetic approaches have moved towards more convergent and flexible strategies to assemble these complex structures.

Fragment Coupling Strategy

A powerful and convergent approach, exemplified by the Reisman group's total synthesis of (−)-talatisamine, involves the coupling of two complex, pre-synthesized fragments.[1][5][6] This strategy allows for the independent and efficient synthesis of key building blocks, which are then joined at a late stage.

A key disconnection in this approach is the C10–C11 bond, which is formed through a 1,2-addition/semipinacol rearrangement sequence. This effectively unites two advanced intermediates, rapidly assembling a significant portion of the molecular framework.[1][5]

G This compound / Talatisamine This compound / Talatisamine Hexacyclic Core Hexacyclic Core This compound / Talatisamine->Hexacyclic Core Late-stage functionalization 1,2-Addition/Semipinacol Rearrangement 1,2-Addition/Semipinacol Rearrangement Hexacyclic Core->1,2-Addition/Semipinacol Rearrangement Key C-C bond formation Fragment A (A/B/C rings) Fragment A (A/B/C rings) Starting Materials Starting Materials Fragment A (A/B/C rings)->Starting Materials Multi-step synthesis Fragment B (D/E/F rings) Fragment B (D/E/F rings) Fragment B (D/E/F rings)->Starting Materials Multi-step synthesis 1,2-Addition/Semipinacol Rearrangement->Fragment A (A/B/C rings) 1,2-Addition/Semipinacol Rearrangement->Fragment B (D/E/F rings)

Fig. 1: Retrosynthetic analysis via a fragment coupling strategy.
Network Analysis-Guided Synthesis

Another innovative approach involves the use of network analysis to identify key strategic bonds and versatile synthetic intermediates.[2] This computational method helps to simplify the complexity of the molecular architecture and reveal non-obvious retrosynthetic disconnections. This strategy has been successfully applied to the synthesis of weisaconitine D and liljestrandinine.[2]

Key Experimental Protocols

The following protocols are based on the successful total synthesis of (−)-talatisamine and related alkaloids by the Reisman group and represent key transformations that would be crucial for the synthesis of this compound.[1]

Synthesis of a Key Cyclopentanone Intermediate (Fragment B Precursor)

This protocol describes the asymmetric Michael addition to construct a chiral cyclopentanone, a crucial building block for one of the major fragments.

Protocol:

  • To a solution of the chiral gallium–sodium–BINOL catalyst in a suitable solvent, add dimethyl malonate.

  • Cool the reaction mixture to the specified temperature (e.g., -40 °C).

  • Add the cyclopentenone derivative dropwise to the reaction mixture.

  • Stir the reaction at the same temperature until completion, as monitored by TLC.

  • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired cyclopentanone.

Starting MaterialReagentsProductYieldEnantiomeric Excess
Cyclopentenone derivativeDimethyl malonate, chiral Ga-Na-BINOL catalystChiral cyclopentanone88%91% ee
Fragment Coupling via 1,2-Addition and Semipinacol Rearrangement

This two-step sequence is the cornerstone of the convergent strategy, uniting the two main fragments.

Protocol (1,2-Addition):

  • Dissolve the aldehyde-containing fragment in an anhydrous solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

  • Slowly add a solution of the organolithium or Grignard reagent derived from the second fragment to the aldehyde solution.

  • Stir the reaction at low temperature for the specified time.

  • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NH4Cl).

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Dry, filter, and concentrate the combined organic layers. The crude product is often used directly in the next step without further purification.

Protocol (Semipinacol Rearrangement):

  • Dissolve the crude product from the 1,2-addition in an appropriate solvent (e.g., CH2Cl2) and cool to -78 °C.

  • Add a catalytic amount of a Lewis acid (e.g., TMSNTf2) to the solution.

  • Stir the reaction at low temperature until the starting material is consumed.

  • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NaHCO3).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by flash column chromatography.

SubstrateReagentsProductYield (over 2 steps)
Coupled alcohol intermediateTMSNTf2 (catalytic)Rearranged ketone97%
Formation of the E-Ring Piperidine

The construction of the nitrogen-containing E-ring is a critical step in forming the complete hexacyclic core.

Protocol (Intramolecular Aziridination):

  • Dissolve the N-allyl protected amino alcohol precursor in a suitable solvent (e.g., CH2Cl2).

  • Add a suitable activating agent for the hydroxyl group (e.g., MsCl, Et3N) to form the corresponding mesylate in situ.

  • Stir the reaction at room temperature until the aziridination is complete.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Dry, filter, and concentrate the organic phase.

  • Purify the resulting aziridine by column chromatography.

Starting MaterialKey ReagentsProductYield
N-allyl amino alcoholMsCl, Et3NAziridine intermediate74%

Late-Stage Functionalization

The synthesis of different aconitine alkaloids from a common intermediate highlights the importance of late-stage functionalization.[6] Strategies for the selective introduction of hydroxyl and methoxy groups on the complex scaffold are crucial for accessing a range of natural products, including the specific pattern found in this compound. These transformations often rely on subtle differences in reactivity of the various positions on the polycyclic core.

Summary of a Representative Synthetic Sequence

The total synthesis of (−)-talatisamine serves as an excellent template for a potential synthesis of this compound.

Key TransformationLongest Linear Sequence (steps)Total Steps
(−)-Talatisamine Synthesis3137
(−)-Liljestrandisine Synthesis3036
(−)-Liljestrandinine Synthesis3339

Logical Workflow for Total Synthesis

The overall logic of a convergent total synthesis of an aconitine alkaloid can be visualized as follows:

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis Start_A Simple Starting Material A Steps_A Multi-step Synthesis (e.g., cycloadditions, functional group manipulations) Start_A->Steps_A Fragment_A Fragment A Steps_A->Fragment_A Coupling Fragment Coupling (1,2-Addition/Semipinacol Rearrangement) Fragment_A->Coupling Start_B Simple Starting Material B Steps_B Multi-step Synthesis (e.g., asymmetric reactions, ring constructions) Start_B->Steps_B Fragment_B Fragment B Steps_B->Fragment_B Fragment_B->Coupling Core_Assembly Core Assembly and Ring Closures Coupling->Core_Assembly Late_Stage Late-Stage Functionalization Core_Assembly->Late_Stage Target This compound / Related Alkaloid Late_Stage->Target

Fig. 2: Convergent synthesis workflow.

Conclusion

While a direct total synthesis of this compound has not been reported, the synthetic strategies and protocols developed for closely related aconitine-type alkaloids provide a clear and viable roadmap. The fragment coupling approach, in particular, offers a convergent and flexible route to the complex core structure. The successful application of these methods to the synthesis of multiple members of this alkaloid family demonstrates their robustness and adaptability. Future work towards the total synthesis of this compound will likely leverage these established strategies, with a focus on the specific challenges posed by its unique oxygenation pattern.

References

Application Note and Protocol: Electrophysiological Characterization of Carmichaenine C on Nav1.7 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels, particularly the Nav1.7 subtype, are critical in the pathophysiology of pain.[1][2] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to painful neuropathies, while loss-of-function mutations result in a congenital inability to experience pain.[2] This makes Nav1.7 a prime target for the development of novel analgesics.[1] Diterpenoid alkaloids isolated from plants of the Aconitum genus have shown activity on voltage-gated sodium channels, suggesting their potential as a source for new therapeutic agents.[3][4]

This document provides a detailed step-by-step patch-clamp electrophysiology protocol for the characterization of Carmichaenine C, a putative diterpenoid alkaloid, on human Nav1.7 channels heterologously expressed in HEK293 cells. While specific data on this compound is not currently available in published literature, this protocol is based on established methodologies for testing novel compounds on Nav1.7 and for characterizing related diterpenoid alkaloids.

Experimental Objective

To characterize the inhibitory effects of this compound on the electrophysiological properties of the human Nav1.7 voltage-gated sodium channel. This includes determining the concentration-response relationship, and effects on the voltage-dependence of activation and inactivation.

Materials and Reagents

  • Cell Line: HEK293 cells stably expressing human Nav1.7 (hNav1.7).

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Electrophysiology Solutions: See Table 1 for compositions of intracellular and extracellular solutions.

  • Test Compound: this compound (stock solution prepared in DMSO, final DMSO concentration in experiments should be ≤ 0.1%).

Table 1: Composition of Electrophysiology Solutions

Solution TypeComponentConcentration (mM)
Internal (Pipette) CsF140
NaCl10
EGTA1
HEPES10
Mg-ATP2
Na-GTP0.2
External (Bath) NaCl140
KCl4
CaCl₂2
MgCl₂1
HEPES10
Glucose5

Note: The pH of both solutions should be adjusted to 7.3 with CsOH (internal) or NaOH (external), and the osmolarity adjusted to ~310 mOsm with sucrose.

Experimental Protocol

Cell Preparation
  • Culture HEK293-hNav1.7 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

  • Passage cells every 2-3 days when they reach 80-90% confluency.

  • For electrophysiology experiments, plate cells onto glass coverslips in 35 mm dishes at a low density to ensure isolated cells for patching.

  • Allow cells to adhere and grow for 24-48 hours before recording.

Electrophysiological Recordings
  • System Setup: Use a conventional whole-cell patch-clamp setup equipped with an amplifier, a digitizer, and data acquisition software.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution at a constant flow rate.

    • Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 3-5 minutes before starting the voltage protocols.

    • Monitor and compensate for series resistance throughout the experiment.

Voltage-Clamp Protocols

The following voltage protocols are designed to assess the effect of this compound on the key gating properties of Nav1.7.

  • Protocol 1: Concentration-Response

    • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

    • Procedure:

      • Hold the cell at a holding potential of -120 mV.

      • Apply a depolarizing test pulse to 0 mV for 20 ms to elicit the peak inward sodium current.

      • Repeat the test pulse at a frequency of 0.1 Hz.

      • After obtaining a stable baseline current, perfuse the cell with increasing concentrations of this compound.

      • Record the peak current at each concentration until a steady-state block is achieved.

    • Data Analysis: Plot the percentage of current inhibition against the logarithm of the compound concentration and fit the data with a Hill equation to determine the IC₅₀.

  • Protocol 2: Voltage-Dependence of Activation

    • Objective: To determine if this compound alters the voltage at which Nav1.7 channels open.

    • Procedure:

      • Hold the cell at -120 mV.

      • Apply a series of depolarizing voltage steps from -80 mV to +40 mV in 5 mV increments for 50 ms.

      • Record the peak inward current at each voltage step.

      • Repeat the protocol in the presence of a fixed concentration of this compound (e.g., IC₅₀).

    • Data Analysis: Convert the peak current (I) at each voltage (V) to conductance (G) using the formula: G = I / (V - Erev), where Erev is the reversal potential for sodium. Plot the normalized conductance against the voltage and fit with a Boltzmann function to determine the half-activation voltage (V₁/₂).

  • Protocol 3: Voltage-Dependence of Steady-State Inactivation

    • Objective: To assess the effect of this compound on the availability of Nav1.7 channels at different membrane potentials.

    • Procedure:

      • From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to -10 mV in 10 mV increments.

      • Immediately following each pre-pulse, apply a test pulse to 0 mV for 20 ms to measure the fraction of available channels.

      • Repeat the protocol in the presence of a fixed concentration of this compound.

    • Data Analysis: Plot the normalized peak current from the test pulse against the pre-pulse potential and fit with a Boltzmann function to determine the half-inactivation voltage (V₁/₂).

Data Presentation

The following tables summarize the expected quantitative data from the described experiments.

Table 2: Inhibitory Potency of this compound on hNav1.7

CompoundIC₅₀ (µM)Hill Slope
This compoundTo be determinedTo be determined

Table 3: Effect of this compound on Nav1.7 Gating Properties

ConditionActivation V₁/₂ (mV)Inactivation V₁/₂ (mV)
Control To be determinedTo be determined
This compound (at IC₅₀) To be determinedTo be determined

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for Nav1.7 modulation.

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis cell_culture HEK293-hNav1.7 Culture plating Plating on Coverslips cell_culture->plating patching Whole-Cell Patching plating->patching voltage_protocols Apply Voltage Protocols patching->voltage_protocols data_acquisition Data Acquisition voltage_protocols->data_acquisition ic50 IC50 Determination data_acquisition->ic50 gating_analysis Gating Analysis data_acquisition->gating_analysis

Caption: Experimental workflow for patch-clamp analysis of this compound on Nav1.7.

signaling_pathway carmichaenine_c This compound nav1_7 Nav1.7 Channel carmichaenine_c->nav1_7 Inhibition na_influx Na+ Influx nav1_7->na_influx depolarization Membrane Depolarization na_influx->depolarization action_potential Action Potential Firing depolarization->action_potential pain_signal Pain Signal Transmission action_potential->pain_signal

Caption: Hypothetical signaling pathway of Nav1.7 in nociception and its inhibition.

Conclusion

This protocol provides a comprehensive framework for the electrophysiological characterization of this compound's effects on the Nav1.7 sodium channel. The successful execution of these experiments will provide valuable insights into the compound's mechanism of action and its potential as a novel analgesic. Given that diterpenoid alkaloids from Aconitum species are known to modulate sodium channel activity, it is plausible that this compound will exhibit inhibitory effects on Nav1.7.[3][4] Further studies, including investigations into use-dependency and effects on other Nav channel subtypes, will be crucial for a complete pharmacological profiling.

References

Application Notes and Protocols for Screening Carmichaeline C Activity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for cell-based assays to screen the biological activity of Carmichaeline C, a diterpenoid alkaloid. The described assays will enable researchers, scientists, and drug development professionals to evaluate the cytotoxic, apoptotic, and anti-inflammatory potential of this compound.

Assessment of Cytotoxicity using Tetrazolium-Based Assays

A fundamental step in screening any new compound is to determine its effect on cell viability. Tetrazolium-based assays, such as the MTT and XTT assays, are reliable methods for assessing cell metabolic activity, which is often used as a proxy for cell viability.[1][2] In metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye to a colored formazan product.[1]

MTT Assay Protocol

The MTT assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial reductases.[3] This insoluble formazan must be solubilized before the absorbance can be measured.[3]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of Carmichaeline C in cell culture medium. Remove the old medium from the wells and add 100 µL of the Carmichaeline C dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][2]

XTT Assay Protocol

The XTT assay uses 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT), which is reduced to a water-soluble orange formazan product.[4] This eliminates the need for a solubilization step.[4]

Experimental Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate the plate for the desired time period.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.[4]

Data Presentation: Cytotoxicity

The results can be presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of Carmichaeline C that causes a 50% reduction in cell viability.

Cell LineAssayIncubation Time (h)Carmichaeline C IC₅₀ (µM)
A549 (Lung Carcinoma)MTT48Example Value
MCF-7 (Breast Cancer)MTT48Example Value
DU145 (Prostate Cancer)XTT48Example Value
KB (Cervical Cancer)XTT48Example Value

Note: The IC₅₀ values for other diterpenoid alkaloids have been reported to range from less than 10 µM to over 40 µM, depending on the compound and cell line.[5][6]

G cluster_workflow Cytotoxicity Assay Workflow Seed Cells Seed Cells Treat with Carmichaeline C Treat with Carmichaeline C Seed Cells->Treat with Carmichaeline C Incubate Incubate Treat with Carmichaeline C->Incubate Add Tetrazolium Salt Add Tetrazolium Salt Incubate->Add Tetrazolium Salt Measure Absorbance Measure Absorbance Add Tetrazolium Salt->Measure Absorbance Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance->Data Analysis (IC50) G cluster_pathway Apoptotic Signaling Pathway Carmichaeline C Carmichaeline C Apoptotic Stimulus Apoptotic Stimulus Carmichaeline C->Apoptotic Stimulus Pro-caspases Pro-caspases Apoptotic Stimulus->Pro-caspases activates Active Caspases (e.g., Caspase-3) Active Caspases (e.g., Caspase-3) Pro-caspases->Active Caspases (e.g., Caspase-3) cleavage Substrate Cleavage Substrate Cleavage Active Caspases (e.g., Caspase-3)->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis G cluster_pathway NF-κB Signaling Pathway Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) IKK Activation IKK Activation Inflammatory Stimulus (LPS)->IKK Activation Carmichaeline C Carmichaeline C Carmichaeline C->IKK Activation inhibits IκB Degradation IκB Degradation IKK Activation->IκB Degradation NF-κB Translocation NF-κB Translocation IκB Degradation->NF-κB Translocation Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

References

Evaluating the Analgesic Potential of Carmichaenine C: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of the analgesic effects of Carmichaenine C, a diterpenoid alkaloid. The following protocols for established animal models of pain are presented alongside template data tables and illustrative diagrams of relevant signaling pathways. While specific data for this compound is not yet widely published, the provided information is based on studies of structurally related Aconitum alkaloids, such as aconitine, offering a robust framework for initiating research into this compound.

Introduction to this compound and its Analgesic Potential

This compound belongs to the C19-diterpenoid alkaloid family, a class of natural products isolated from plants of the Aconitum genus. Traditionally, extracts from these plants have been used in various cultures for their analgesic and anti-inflammatory properties. Modern pharmacological studies on related alkaloids, such as aconitine, have demonstrated significant antinociceptive effects in various animal models of pain. These effects are often attributed to the modulation of key targets in the pain signaling pathway, including voltage-gated sodium channels and transient receptor potential (TRP) channels. Given its structural similarity to other bioactive diterpenoid alkaloids, this compound is a promising candidate for the development of novel analgesic drugs.

Animal Models for Analgesic Evaluation

The following are standard and well-validated animal models to assess the analgesic efficacy of a test compound like this compound.

Acetic Acid-Induced Writhing Test (Visceral Pain)

This model is a widely used method for screening peripherally acting analgesics. Intraperitoneal injection of acetic acid induces visceral pain, characterized by abdominal constrictions or "writhes." The analgesic effect of a compound is quantified by its ability to reduce the number of writhes.

Experimental Protocol:

  • Animals: Male ICR mice (20-25 g) are suitable for this study.

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before the experiment.

  • Grouping: Divide the mice into groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.9% saline or 5% DMSO)

    • Positive Control (e.g., Aspirin, 200 mg/kg, p.o.)

    • This compound (e.g., 0.3, 0.9, and 2.7 mg/kg, p.o. or i.p.)

  • Drug Administration: Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 15-20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Data Presentation:

Treatment GroupDose (mg/kg)Mean Number of Writhes (± SEM)% Inhibition
Vehicle Control-45.8 ± 3.2-
Aspirin20015.2 ± 1.8 66.8
This compound0.328.5 ± 2.5**37.8
This compound0.918.1 ± 2.160.5
This compound2.710.9 ± 1.5***76.2

*Note: Data presented is hypothetical and for illustrative purposes, based on typical results for related compounds. **p<0.01, **p<0.001 compared to vehicle control.

Hot Plate Test (Central Nociceptive Pathway)

The hot plate test is a classic model for assessing centrally mediated analgesia. The latency to a painful response (e.g., licking a paw or jumping) when the animal is placed on a heated surface is measured. An increase in this latency indicates an analgesic effect.

Experimental Protocol:

  • Animals: Male Kunming mice (18-22 g) are commonly used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Latency: Before drug administration, determine the baseline latency for each mouse to react to the heat. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Grouping and Dosing: As described in the writhing test, with a positive control such as Morphine (10 mg/kg, s.c.).

  • Test Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the latency to the first sign of pain (licking of hind paw or jumping).

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (% MPE), calculated as: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Data Presentation:

Treatment GroupDose (mg/kg)Latency (seconds ± SEM) at 60 min% MPE at 60 min
Vehicle Control-8.2 ± 0.7-
Morphine1025.5 ± 2.1 79.5
This compound0.312.1 ± 1.0*17.8
This compound0.916.8 ± 1.5**39.4
This compound2.721.3 ± 1.959.9

*Note: Data presented is hypothetical. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control.

Formalin Test (Neurogenic and Inflammatory Pain)

The formalin test is a robust model that produces a biphasic pain response. The early phase (0-5 minutes post-injection) is characterized by acute neurogenic pain resulting from the direct stimulation of nociceptors. The late phase (15-30 minutes post-injection) reflects inflammatory pain. This model can differentiate between analgesics that act on neurogenic pain, inflammatory pain, or both.

Experimental Protocol:

  • Animals: Male Swiss mice (20-25 g).

  • Grouping and Dosing: Similar to previous models. A suitable positive control for the inflammatory phase is Indomethacin (10 mg/kg, p.o.).

  • Formalin Injection: After the pre-treatment period, inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately place the mouse in an observation chamber. Record the total time spent licking or biting the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).

  • Data Analysis: Calculate the mean licking/biting time for each group in both phases and determine the percentage of inhibition compared to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)Licking Time (s ± SEM) - Early PhaseLicking Time (s ± SEM) - Late Phase
Vehicle Control-75.3 ± 5.198.6 ± 7.2
Indomethacin1068.2 ± 4.835.1 ± 3.9
This compound0.355.9 ± 4.2*70.4 ± 6.1*
This compound0.940.1 ± 3.848.2 ± 5.5
This compound2.725.7 ± 3.129.9 ± 4.3***

*Note: Hypothetical data. *p<0.05, **p<0.001 compared to vehicle control.

Carrageenan-Induced Paw Edema (Inflammatory Pain and Hyperalgesia)

This model is used to evaluate the anti-inflammatory and anti-hyperalgesic effects of a compound. Injection of carrageenan into the paw induces an inflammatory response, leading to edema (swelling) and hypersensitivity to thermal or mechanical stimuli.

Experimental Protocol:

  • Animals: Male Wistar rats (150-180 g).

  • Grouping and Dosing: As previously described.

  • Baseline Measurement: Before any treatment, measure the baseline paw volume using a plethysmometer or paw thickness with a digital caliper.

  • Carrageenan Injection: After the pre-treatment period, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume/thickness for each group and the percentage of inhibition of edema compared to the vehicle control.

Data Presentation:

Treatment GroupDose (mg/kg)Increase in Paw Volume (mL ± SEM) at 3h% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.06-
Indomethacin100.32 ± 0.04 62.4
This compound0.30.68 ± 0.05*20.0
This compound0.90.51 ± 0.04**40.0
This compound2.70.39 ± 0.0354.1

*Note: Hypothetical data. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control.

Potential Signaling Pathways and Mechanisms of Action

Diterpenoid alkaloids from Aconitum species are known to exert their analgesic effects through various mechanisms. Below are diagrams illustrating potential signaling pathways that this compound may modulate.

experimental_workflow cluster_preparation Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization group_allocation Group Allocation animal_acclimatization->group_allocation drug_administration Drug Administration group_allocation->drug_administration drug_preparation This compound Preparation drug_preparation->drug_administration pain_induction Pain Induction (Acetic Acid, Formalin, etc.) drug_administration->pain_induction behavioral_observation Behavioral Observation pain_induction->behavioral_observation data_collection Data Collection behavioral_observation->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis result_interpretation Result Interpretation statistical_analysis->result_interpretation

Caption: General experimental workflow for evaluating the analgesic effects of this compound.

pain_signaling_pathway cluster_stimulus Noxious Stimulus cluster_peripheral Peripheral Nociceptor cluster_spinal Spinal Cord (Dorsal Horn) cluster_brain Brain stimulus Tissue Injury / Inflammation mediators Inflammatory Mediators (Prostaglandins, Bradykinin) stimulus->mediators trpa1_v1 TRPV1 / TRPA1 Channels mediators->trpa1_v1 activates nav1_7_1_8 Nav1.7 / Nav1.8 Channels mediators->nav1_7_1_8 sensitizes trpa1_v1->nav1_7_1_8 depolarization neurotransmitter_release Neurotransmitter Release (Glutamate, Substance P) nav1_7_1_8->neurotransmitter_release Action Potential Propagation carmichaenine_c This compound carmichaenine_c->trpa1_v1 inhibits? carmichaenine_c->nav1_7_1_8 inhibits? postsynaptic_neuron Postsynaptic Neuron neurotransmitter_release->postsynaptic_neuron activates pain_perception Pain Perception postsynaptic_neuron->pain_perception Ascending Pathway

Caption: Potential sites of action for this compound in the pain signaling pathway.

inflammatory_cascade cluster_stimulus Inflammatory Stimulus cluster_cellular Cellular Response cluster_outcome Inflammatory Outcome carrageenan Carrageenan pla2 Phospholipase A2 (PLA2) carrageenan->pla2 activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid releases pla2->cell_membrane acts on cox Cyclooxygenase (COX) arachidonic_acid->cox substrate for prostaglandins Prostaglandins (PGE2) cox->prostaglandins produces vasodilation Vasodilation prostaglandins->vasodilation edema Edema prostaglandins->edema pain Pain prostaglandins->pain carmichaenine_c This compound carmichaenine_c->cox inhibits?

Caption: Hypothesized anti-inflammatory mechanism of this compound via the COX pathway.

Conclusion and Future Directions

The protocols and data templates provided in these application notes offer a standardized approach to investigate the analgesic properties of this compound. Based on the known activities of related diterpenoid alkaloids, it is hypothesized that this compound will demonstrate significant analgesic and anti-inflammatory effects in these preclinical models. Future studies should aim to elucidate the precise molecular targets and signaling pathways involved in its mechanism of action. This may include electrophysiological studies on isolated neurons to examine its effects on ion channels, and molecular assays to determine its interaction with key enzymes and receptors in the pain pathway. Such investigations will be crucial for the further development of this compound as a potential novel analgesic agent.

Measuring the Binding Affinity of Carmichaenine C to Sodium Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine C is a diterpenoid alkaloid belonging to the Aconitum family of natural products. Alkaloids from the Aconitum genus are renowned for their potent biological activities, primarily through the modulation of voltage-gated sodium channels (Nav). These channels are critical for the initiation and propagation of action potentials in excitable cells, making them key targets in pain, epilepsy, and cardiac arrhythmia research.

Aconitum alkaloids typically interact with neurotoxin receptor site 2 on the alpha-subunit of the sodium channel. This interaction can either lead to persistent activation by inhibiting channel inactivation or, in some cases, cause a blockade of the channel pore. This modulation disrupts normal sodium ion flux, leading to the observed physiological effects. Given its structural class, this compound is hypothesized to interact with sodium channels, but its specific binding affinity and mechanism of action remain to be fully elucidated.

These application notes provide detailed protocols for several key biophysical and electrophysiological techniques to quantitatively measure the binding affinity of this compound to sodium channels. Understanding this interaction is a critical step in evaluating its potential as a pharmacological tool or therapeutic lead. While specific binding data for this compound is not yet published, related Aconitum alkaloids exhibit a range of affinities, from high (Kᵢ ≈ 1 µM) to low (Kᵢ ≈ 10 µM), providing a benchmark for these experimental designs. For instance, Guan-Fu base S, a related diterpenoid alkaloid, has shown an IC₅₀ value of 3.48 µM for its inhibitory effect on sodium currents[1].

Data Summary: Binding Affinities of Related Alkaloids

The following table summarizes known binding and inhibitory constants for representative Aconitum and other diterpenoid alkaloids that modulate sodium channels. This data provides a comparative baseline for interpreting experimental results for this compound.

CompoundTechniqueSodium Channel SubtypeReported ValueReference
High-Affinity Aconitum AlkaloidsRadioligand BindingSite 2Kᵢ ≈ 1 µM[2]
Low-Affinity Aconitum AlkaloidsRadioligand BindingSite 2Kᵢ ≈ 10 µM[2]
Guan-Fu Base SElectrophysiologyVentricularIC₅₀ = 3.48 µM[1]
PyroaconitineElectrophysiologyNav1.2~57% Inhibition @ 10 µM[3]
AjacineElectrophysiologyNav1.2~52% Inhibition @ 10 µM[3]
SeptentriodineElectrophysiologyNav1.2~48% Inhibition @ 10 µM[3]
DelectinineElectrophysiologyNav1.2~42% Inhibition @ 10 µM[3]

Electrophysiology: Patch-Clamp Technique

Electrophysiology, particularly the patch-clamp technique, is the gold standard for studying ion channel function and pharmacology. It directly measures the ion flow through channels in real-time, allowing for a detailed characterization of how a compound like this compound affects channel gating and conductance. This method can determine binding affinity for different channel states (resting, open, and inactivated), providing deep mechanistic insights.

Experimental Protocol: Whole-Cell Voltage-Clamp

This protocol is designed to measure the inhibitory concentration (IC₅₀) of this compound on a specific voltage-gated sodium channel subtype (e.g., Nav1.5, Nav1.7) expressed in a heterologous system like HEK293 or CHO cells.

Materials:

  • Cell line stably or transiently expressing the target sodium channel subtype.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

  • Intracellular (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Preparation: Plate cells expressing the target sodium channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Establish Whole-Cell Configuration:

    • Mount a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Approach a single, healthy-looking cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Voltage Protocol and Data Acquisition:

    • Hold the cell membrane potential at a level where most channels are in the resting state (e.g., -120 mV).

    • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.

    • Record the peak inward sodium current for each pulse.

  • Compound Application:

    • Prepare a series of dilutions of this compound in the extracellular solution (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).

    • After establishing a stable baseline recording, perfuse the cell with the lowest concentration of this compound until the current inhibition reaches a steady state.

    • Repeat the voltage protocol to measure the inhibited current.

    • Wash out the compound with the control extracellular solution.

    • Sequentially apply increasing concentrations of the compound, recording the steady-state inhibition at each concentration.

  • Data Analysis:

    • Measure the peak sodium current amplitude at each this compound concentration.

    • Calculate the percentage of current inhibition for each concentration relative to the control (baseline) current.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Fit the resulting concentration-response curve with the Hill equation to determine the IC₅₀ value.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture Cells Expressing Target Nav Channel Giga_Seal Form Giga-Seal Cell_Culture->Giga_Seal Pipette_Prep Fabricate Patch Pipettes Pipette_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Sodium Currents Whole_Cell->Baseline Compound_App Apply this compound (Increasing Conc.) Baseline->Compound_App Record_Inhibition Record Inhibited Sodium Currents Compound_App->Record_Inhibition Measure_Peak Measure Peak Current Amplitude Record_Inhibition->Measure_Peak Calc_Inhibition Calculate % Inhibition Measure_Peak->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Workflow for determining IC₅₀ using patch-clamp.

Radioligand Binding Assay

Radioligand binding assays are a robust and sensitive method for directly quantifying the affinity of a compound for a receptor. A competitive binding assay is used to determine the affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to displace a known radiolabeled ligand that binds to the same site on the sodium channel. For neurotoxin site 2, [³H]-batrachotoxin (BTX) is a commonly used radioligand.

Experimental Protocol: Competitive Displacement Assay

Materials:

  • Membrane preparation from tissue rich in sodium channels (e.g., rat brain synaptosomes) or from cells overexpressing the target channel.

  • [³H]-batrachotoxin or a suitable site 2 radioligand.

  • Unlabeled batrachotoxin (for defining non-specific binding).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM HEPES, 130 mM Choline Chloride, 5.4 mM KCl, 0.8 mM MgSO₄, 5.5 mM Glucose, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters and a cell harvester/filtration manifold.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in a lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup: Set up assay tubes in triplicate for:

    • Total Binding: Membrane preparation + [³H]-BTX + assay buffer.

    • Non-specific Binding (NSB): Membrane preparation + [³H]-BTX + a high concentration of unlabeled BTX (e.g., 10 µM).

    • Competitive Displacement: Membrane preparation + [³H]-BTX + varying concentrations of this compound (e.g., a 10-point dilution series from 1 nM to 100 µM).

  • Incubation:

    • Add the membrane preparation (e.g., 50-100 µg protein) to each tube.

    • Add the competing ligands (buffer, unlabeled BTX, or this compound).

    • Add the [³H]-BTX at a fixed concentration, typically near its Kₑ value.

    • Incubate all tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in a solution like polyethylenimine to reduce non-specific binding).

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • For each this compound concentration, calculate the percentage of specific binding relative to the control (tubes with no competitor).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to obtain the IC₅₀.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Membrane_Prep Prepare Nav Channel Membrane Fraction Assay_Setup Set Up Assay Tubes (Total, NSB, Competition) Membrane_Prep->Assay_Setup Reagent_Prep Prepare Radioligand & Competitors Reagent_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Separate Bound/Free via Filtration Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Plot_Curve Plot Competition Curve Calc_Specific->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calc_Ki Calculate Ki via Cheng-Prusoff Determine_IC50->Calc_Ki

Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions. It measures changes in the refractive index at the surface of a sensor chip where one molecule (the ligand, here the sodium channel) is immobilized. The binding of a second molecule (the analyte, this compound) from a solution flowing over the surface is detected as a change in mass. This technique provides both equilibrium (Kₑ) and kinetic (kₐ, kₑ) binding constants.

Experimental Protocol: Small Molecule-Membrane Protein Interaction

Materials:

  • Purified sodium channel protein, reconstituted in a suitable membrane-mimetic environment (e.g., liposomes or nanodiscs).

  • SPR instrument and sensor chips (e.g., CM5 or L1 chip for lipid-based capture).

  • Immobilization buffers (e.g., acetate buffer at various pH values).

  • Running buffer (e.g., HBS-P+ with a low concentration of detergent).

  • This compound solution series.

Procedure:

  • Protein Immobilization:

    • Immobilize the purified, reconstituted sodium channel onto the sensor chip. This can be achieved via amine coupling to the protein itself or by capturing liposomes/nanodiscs containing the channel onto a lipophilic (L1) chip surface.

    • The goal is to achieve an immobilization level that provides a good signal without causing mass transport limitations. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

  • Analyte Preparation: Prepare a series of precise dilutions of this compound in the running buffer. A blank running buffer sample (zero analyte) is also required for double referencing.

  • Binding Measurement:

    • Equilibrate the chip surface with a continuous flow of running buffer to establish a stable baseline.

    • Inject the lowest concentration of this compound over both the reference and active flow cells for a set period (association phase), followed by a flow of running buffer alone (dissociation phase).

    • Repeat this cycle for each concentration of this compound, typically in ascending order.

    • Between cycles, a regeneration step (e.g., a short pulse of low pH or high salt buffer) may be required to remove all bound analyte and return to the baseline.

  • Data Processing:

    • The raw data (sensorgram) is processed by subtracting the signal from the reference flow cell and then subtracting the signal from the blank injection (double referencing). This corrects for instrument drift and non-specific binding to the chip surface.

  • Data Analysis:

    • Equilibrium Analysis: If the binding reaches a steady state during the association phase, the response at equilibrium can be plotted against the analyte concentration. Fitting this curve to a 1:1 binding model yields the equilibrium dissociation constant (Kₑ).

    • Kinetic Analysis: The full association and dissociation curves are globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding). This analysis provides the association rate constant (kₐ) and the dissociation rate constant (kₑ). The Kₑ can then be calculated as kₑ/kₐ.

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Protein_Prep Purify & Reconstitute Sodium Channel Immobilization Immobilize Channel on Sensor Chip Protein_Prep->Immobilization Analyte_Prep Prepare this compound Dilution Series Binding_Cycle Inject Analyte Series (Association/Dissociation) Analyte_Prep->Binding_Cycle Immobilization->Binding_Cycle Regeneration Regenerate Surface Binding_Cycle->Regeneration Data_Processing Process Sensorgrams (Double Referencing) Binding_Cycle->Data_Processing Kinetic_Fit Fit Data to Kinetic Model (ka, kd) Data_Processing->Kinetic_Fit Equilibrium_Fit Fit Equilibrium Data (KD) Data_Processing->Equilibrium_Fit

General workflow for an SPR binding experiment.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. Performing ITC with membrane proteins like sodium channels is challenging but provides invaluable data.

Experimental Protocol: Ligand-Membrane Protein ITC

Materials:

  • Purified and highly concentrated sodium channel protein, solubilized in a suitable detergent or reconstituted in nanodiscs.

  • This compound stock solution.

  • ITC instrument.

  • Dialysis buffer matched precisely between the protein and ligand solutions.

Procedure:

  • Sample Preparation (Crucial Step):

    • The purified sodium channel preparation must be stable and monodisperse.

    • Thoroughly dialyze both the protein solution and the this compound solution against the same batch of buffer to minimize heats of dilution. The buffer should contain the same concentration of detergent or be prepared with empty nanodiscs.

    • Accurately determine the concentrations of both the protein in the sample cell and the ligand in the syringe.

  • ITC Experiment Setup:

    • Load the protein solution into the ITC sample cell (e.g., 20-50 µM).

    • Load the this compound solution into the injection syringe at a concentration 10-20 times that of the protein (e.g., 200-500 µM).

    • Set the experimental parameters, including cell temperature, stirring speed, and the injection schedule (e.g., an initial small injection followed by 20-30 larger injections).

  • Titration:

    • The instrument injects small aliquots of the this compound solution from the syringe into the protein-containing sample cell.

    • The heat change associated with each injection is measured relative to a reference cell.

  • Control Experiment:

    • Perform a control titration by injecting this compound into the buffer-filled sample cell (containing detergent or empty nanodiscs) to measure the heat of dilution. This will be subtracted from the experimental data.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks for each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Subtract the heat of dilution from the heat of binding for each injection.

    • Plot the resulting heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to determine the Kₑ (1/Kₐ), stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) can then be calculated from the relationship: ΔG = ΔH - TΔS = -RTln(Kₐ).

ITC_Signaling_Pathway cluster_prep Sample Preparation cluster_exp ITC Titration cluster_analysis Data Analysis Protein_Prep Purified Nav Channel in Detergent/Nanodisc Dialysis Extensive Dialysis in Matched Buffer Protein_Prep->Dialysis Ligand_Prep This compound Solution Ligand_Prep->Dialysis Load_Samples Load Protein to Cell, Ligand to Syringe Dialysis->Load_Samples Titration Inject Ligand into Protein Solution Load_Samples->Titration Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Integration Integrate Raw Data Peaks Measure_Heat->Integration Plot_Isotherm Plot Heat vs. Molar Ratio Integration->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Thermodynamics Determine KD, n, ΔH, ΔS Fit_Model->Thermodynamics

Logical workflow for an ITC experiment.

References

Application Note: Protocol for Assessing the Selectivity of Carmichaenine C for Voltage-Gated Sodium Channel (Nav) Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium (Nav) channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[1][2] Dysfunction of these channels is implicated in a variety of neurological and cardiovascular disorders, making them important therapeutic targets.[1][3] The Nav channel family consists of nine pore-forming α subunits (Nav1.1–Nav1.9), each with distinct tissue distribution and biophysical properties.[4][5] Achieving subtype selectivity is a key objective in the development of novel Nav channel modulators to maximize therapeutic efficacy and minimize off-target effects.

Carmichaenine C is a diterpenoid alkaloid derived from the Aconitum genus. While other Aconitum alkaloids are known to interact with Nav channels, with some acting as activators and others as blockers, the specific effects of this compound on Nav channel subtypes have not been characterized. This document provides a detailed protocol for systematically assessing the selectivity of this compound for a panel of human Nav channel subtypes using automated patch-clamp electrophysiology.

Materials and Reagents

Cell Lines

A panel of recombinant cell lines, either Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells, stably expressing individual human Nav channel α-subunits (Nav1.1–Nav1.8) is required.[4][6] These cell lines are commercially available from various vendors. It is recommended to use cell lines that have been validated for high-quality, stable currents suitable for automated patch-clamp systems.[7][8]

Table 1: Recommended Cell Lines for Nav Channel Subtype Selectivity Screening

Nav SubtypeHost Cell LineKey Characteristics
hNav1.1CHO or HEK-293Associated with neuronal excitability; mutations linked to epilepsy.[1]
hNav1.2CHO or HEK-293Predominantly expressed in the central nervous system.[5]
hNav1.3CHO or HEK-293Upregulated in injured neurons; implicated in neuropathic pain.
hNav1.4CHO or HEK-293Primarily expressed in skeletal muscle.
hNav1.5CHO or HEK-293The primary cardiac sodium channel.[3]
hNav1.6CHO or HEK-293Widely expressed in the central and peripheral nervous systems.[9]
hNav1.7CHO or HEK-293Genetically validated target for pain.[7]
hNav1.8CHO or HEK-293Expressed in peripheral sensory neurons; involved in pain signaling.

Note: Assessing Nav1.9 can be challenging due to its unique biophysical properties and lower expression levels in heterologous systems. Specialized protocols and cell lines may be required.[10]

Solutions and Compounds

Table 2: Electrophysiology Solutions

SolutionComponentConcentration (mM)
External Solution (HEPES-buffered saline) NaCl140
KCl4
CaCl₂2
MgCl₂1
HEPES10
Glucose10
pH adjusted to 7.4 with NaOH
Internal Solution (CsF-based) CsF120
CsCl20
EGTA10
HEPES10
pH adjusted to 7.2 with CsOH

Note: Solution compositions may need to be optimized for specific automated patch-clamp platforms and cell lines.

  • This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO). Serial dilutions should be prepared to obtain the desired final concentrations for testing. The final DMSO concentration in the external solution should be kept constant and low (e.g., ≤0.1%) across all conditions.

  • Reference Compounds:

    • Tetrodotoxin (TTX): A potent Nav channel blocker used to confirm the presence of TTX-sensitive (Nav1.1, 1.2, 1.3, 1.4, 1.6, 1.7) and TTX-resistant (Nav1.5, 1.8) currents.

    • Known Nav channel subtype-selective modulators: To be used as positive controls for the assay. The choice of control will depend on the specific subtype being tested.

Experimental Workflow

The following workflow outlines the key steps for assessing the selectivity of this compound.

G cluster_prep Preparation cluster_apc Automated Patch-Clamp cluster_analysis Data Analysis Cell_Culture Cell Culture and Harvest Seal_Formation Cell Sealing and Whole-Cell Configuration Cell_Culture->Seal_Formation Compound_Prep Compound Preparation Compound_Application Compound Application Compound_Prep->Compound_Application Baseline_Recording Baseline Current Recording Seal_Formation->Baseline_Recording Baseline_Recording->Compound_Application Post_Compound_Recording Post-Compound Current Recording Compound_Application->Post_Compound_Recording IV_Analysis I-V Relationship Analysis Post_Compound_Recording->IV_Analysis Inactivation_Analysis Steady-State Inactivation Analysis Post_Compound_Recording->Inactivation_Analysis Recovery_Analysis Recovery from Inactivation Analysis Post_Compound_Recording->Recovery_Analysis IC50_EC50_Determination IC50/EC50 Determination IV_Analysis->IC50_EC50_Determination Inactivation_Analysis->IC50_EC50_Determination Recovery_Analysis->IC50_EC50_Determination Selectivity_Profile Selectivity Profile Generation IC50_EC50_Determination->Selectivity_Profile

Figure 1: Experimental workflow for assessing Nav channel selectivity.

Detailed Experimental Protocols

The following protocols are designed for use with an automated patch-clamp system (e.g., IonWorks, PatchXpress, or SyncroPatch).[4][7][8] Specific parameters may require optimization based on the platform and cell lines used.

Cell Preparation
  • Culture the Nav channel subtype-expressing cells according to the vendor's recommendations.

  • On the day of the experiment, harvest the cells using a gentle, non-enzymatic dissociation solution to ensure cell health and viability.

  • Resuspend the cells in the external solution at the optimal density for the automated patch-clamp system.

Electrophysiological Recordings
  • Initiate the automated patch-clamp run, which includes priming the fluidics, capturing cells, and establishing a whole-cell configuration.

  • Record baseline Nav channel currents in the absence of the test compound.

  • Apply a range of concentrations of this compound to the cells. It is recommended to test a wide concentration range (e.g., from 1 nM to 100 µM) to determine the full dose-response relationship.

  • Record Nav channel currents in the presence of each concentration of this compound.

Voltage-Clamp Protocols

To comprehensively characterize the effect of this compound on each Nav channel subtype, a series of voltage-clamp protocols should be employed.

4.3.1. Current-Voltage (I-V) Relationship and Peak Current Inhibition/Potentiation

  • Objective: To determine the effect of this compound on the peak Nav channel current and its voltage dependence.

  • Protocol:

    • Hold the membrane potential at a hyperpolarized level to ensure channels are in the resting state (e.g., -120 mV for most subtypes).

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 5 or 10 mV increments) for a short duration (e.g., 50 ms).

    • Measure the peak inward current at each voltage step.

  • Data Analysis: Plot the peak current as a function of the test potential to generate the I-V curve. The percentage of inhibition or potentiation at the peak current can be calculated for each concentration of this compound.

4.3.2. Steady-State Inactivation (Availability)

  • Objective: To assess the effect of this compound on the voltage-dependence of channel inactivation.

  • Protocol:

    • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV).

    • Apply a series of conditioning pre-pulses of long duration (e.g., 500 ms) to various potentials (e.g., from -140 mV to 0 mV).

    • Follow each pre-pulse with a test pulse to a voltage that elicits a peak current (e.g., -10 mV) to measure the fraction of available (non-inactivated) channels.

  • Data Analysis: Normalize the peak current during the test pulse to the maximum peak current and plot it against the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-inactivation potential (V₁/₂).

4.3.3. Recovery from Inactivation

  • Objective: To determine if this compound affects the rate at which channels recover from inactivation.

  • Protocol:

    • Use a two-pulse protocol. The first pulse is a depolarizing step to inactivate the channels (e.g., 20 ms to -10 mV).

    • Follow this with a variable recovery interval at a hyperpolarized potential (e.g., -120 mV).

    • A second test pulse, identical to the first, is applied to measure the fraction of recovered channels.

  • Data Analysis: Plot the normalized current of the second pulse as a function of the recovery interval duration. Fit the data with an exponential function to determine the time constant of recovery.

Data Presentation and Analysis

Quantitative Data Summary

The effects of this compound on each Nav channel subtype should be quantified and presented in a clear, tabular format for easy comparison.

Table 3: Summary of this compound Effects on Nav Channel Subtypes

Nav SubtypeIC₅₀/EC₅₀ (µM) (Peak Current)V₁/₂ of Inactivation Shift (mV)Effect on Recovery from Inactivation
hNav1.1
hNav1.2
hNav1.3
hNav1.4
hNav1.5
hNav1.6
hNav1.7
hNav1.8

IC₅₀ for inhibitors, EC₅₀ for activators. A positive shift in V₁/₂ indicates a promotion of the resting state, while a negative shift favors the inactivated state.

Selectivity Profile

The selectivity of this compound can be expressed as the ratio of the IC₅₀ or EC₅₀ values for different subtypes. For example, a compound is considered selective for Nav1.7 over Nav1.5 if the IC₅₀ for Nav1.7 is significantly lower than for Nav1.5.

Signaling Pathways

Understanding the downstream consequences of Nav channel modulation is crucial for predicting the physiological effects of this compound. The following diagrams illustrate simplified signaling pathways in neurons and cardiomyocytes.

G cluster_neuron Neuronal Signaling Nav_Activation Nav Channel Activation Membrane_Depolarization Membrane Depolarization Nav_Activation->Membrane_Depolarization Action_Potential Action Potential Firing Membrane_Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release G cluster_cardiomyocyte Cardiomyocyte Signaling Nav15_Activation Nav1.5 Activation AP_Upstroke Action Potential Upstroke Nav15_Activation->AP_Upstroke Excitation_Contraction Excitation-Contraction Coupling AP_Upstroke->Excitation_Contraction Ca_Release Sarcoplasmic Reticulum Ca²⁺ Release Excitation_Contraction->Ca_Release Contraction Myocyte Contraction Ca_Release->Contraction

References

Preparation of Carmichaenine C Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmichaenine C is a diterpenoid alkaloid of interest for various pharmacological studies. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. Due to the limited availability of specific solubility data for this compound, this document provides a generalized protocol based on the known chemical properties of related Aconitum alkaloids. The following guidelines detail recommended solvents, storage conditions, and a step-by-step procedure for preparing this compound stock solutions for in vitro and in vivo experiments.

Data Presentation: Solubility and Stability of Related Diterpenoid Alkaloids

Solvent/ConditionStability of Aconitum AlkaloidsRecommended Use for this compound (Inferred)Citation
AcetonitrileStable, even for up to 6 months.Recommended primary solvent. [1][2]
TetrahydrofuranStable for more than five months.Recommended alternative solvent.[3]
Diluted Hydrochloric AcidStable for more than five months.Recommended for creating aqueous solutions, but pH should be carefully controlled.[3]
MethanolUnstable (half-life < one month).Not recommended for long-term storage.[3]
EthanolUnstable (half-life < one month).Not recommended for long-term storage.[3]
Alkaline Solution (pH > 7.4)Rapid hydrolysis (half-life < one day).Avoid. [3][4]
Phosphate Buffer Saline (PBS, pH 7.4)Extensive hydrolysis observed.Avoid for stock solutions. Dilutions in PBS for immediate use may be possible but should be validated.[4]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol is an inferred method based on the properties of similar diterpenoid alkaloids. Researchers should adapt this protocol based on their own experimental needs and initial solubility tests.

Materials:

  • This compound (powder form)

  • Acetonitrile (HPLC grade or higher)

  • Sterile, amber glass vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filters (0.22 µm)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-analysis and Weighing:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a sterile, amber glass vial.

    • Add the required volume of acetonitrile to achieve the desired stock concentration (e.g., 10 mM). Start with a small volume of solvent and gradually add more.

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Sterilization (Optional):

    • If required for cell-based assays, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile, amber glass vial. This step is crucial for preventing contamination in cell cultures.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials. This will minimize freeze-thaw cycles and protect the compound from light degradation.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage. Based on the predicted storage condition for the related Carmichaenine E, storage at 2-8°C may be suitable for short-term use, but stability should be verified.

Working Solutions:

  • To prepare working solutions, thaw an aliquot of the stock solution at room temperature.

  • Dilute the stock solution to the final desired concentration using the appropriate cell culture medium or experimental buffer immediately before use.

  • Important: As Aconitum alkaloids are unstable in neutral or alkaline aqueous solutions, it is critical to use the diluted working solution as quickly as possible.[3][4]

Mandatory Visualizations

G cluster_0 Preparation cluster_1 Sterilization & Storage cluster_2 Application weigh Weigh this compound Powder dissolve Dissolve in Acetonitrile weigh->dissolve vortex Vortex/Sonicate dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter Optional for sterile applications aliquot Aliquot into single-use vials filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw aliquot store->thaw dilute Dilute to working concentration thaw->dilute use Use immediately in experiment dilute->use

Caption: Workflow for preparing this compound stock solutions.

G cluster_stable Stable Solvents cluster_unstable Unstable Solvents/Conditions Carmichaenine_C This compound (Diterpenoid Alkaloid) Acetonitrile Acetonitrile Carmichaenine_C->Acetonitrile Recommended THF Tetrahydrofuran Carmichaenine_C->THF Acidic_Solution Dilute Acidic Solution Carmichaenine_C->Acidic_Solution Methanol Methanol Carmichaenine_C->Methanol Avoid Ethanol Ethanol Carmichaenine_C->Ethanol Avoid Alkaline_pH Alkaline pH (>7.4) Carmichaenine_C->Alkaline_pH Avoid

References

Application of Carmichaenine C in Inflammatory Pain Research: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals no specific studies on the application of Carmichaenine C in inflammatory pain research.

As of the current date, there is a significant absence of published research detailing the use of this compound in the context of inflammation or pain. Consequently, the generation of detailed Application Notes and Protocols, as requested, is not possible. This includes the lack of:

  • Quantitative Data: No experimental data, such as IC50 values, in vivo efficacy, or dose-response curves, are available to be summarized in tabular format.

  • Experimental Protocols: Detailed methodologies for key experiments involving this compound in inflammatory pain models have not been described in the scientific literature.

  • Signaling Pathways: The mechanism of action and any associated signaling pathways for this compound in the context of inflammatory pain have not been elucidated.

Searches for "this compound" yield limited information, primarily from chemical suppliers, without any accompanying biological activity data or references to scientific studies. While related compounds like "Carmichaenine D" and "Carmichaenine E" are listed in chemical catalogs, they also lack published research on their biological effects, particularly concerning inflammation and analgesia.

Therefore, for researchers, scientists, and drug development professionals interested in this specific compound, it represents a novel area of investigation. Any research into the anti-inflammatory or analgesic properties of this compound would be foundational.

Future Research Directions:

Should a researcher wish to investigate the potential of this compound in inflammatory pain, a possible starting workflow could be conceptualized as follows:

G cluster_0 In Vitro Screening cluster_1 In Vivo Modeling Compound Acquisition Compound Acquisition Cytotoxicity Assays Cytotoxicity Assays Compound Acquisition->Cytotoxicity Assays Anti-inflammatory Assays Anti-inflammatory Assays Cytotoxicity Assays->Anti-inflammatory Assays Mechanism of Action Studies Mechanism of Action Studies Anti-inflammatory Assays->Mechanism of Action Studies Acute Inflammatory Pain Models Acute Inflammatory Pain Models Mechanism of Action Studies->Acute Inflammatory Pain Models Chronic Inflammatory Pain Models Chronic Inflammatory Pain Models Acute Inflammatory Pain Models->Chronic Inflammatory Pain Models Pharmacokinetic Studies Pharmacokinetic Studies Chronic Inflammatory Pain Models->Pharmacokinetic Studies Toxicology Studies Toxicology Studies Pharmacokinetic Studies->Toxicology Studies

Caption: Conceptual workflow for initial investigation of this compound.

This conceptual workflow would involve standard preclinical screening, starting with in vitro assays to determine cytotoxicity and anti-inflammatory potential (e.g., measuring inhibition of nitric oxide, prostaglandins, or pro-inflammatory cytokines in cell lines like RAW 264.7 macrophages). Positive results would then warrant progression to in vivo models of inflammatory pain (e.g., carrageenan-induced paw edema or complete Freund's adjuvant-induced arthritis) to assess analgesic efficacy.

It is crucial to reiterate that the above workflow is a general guideline for novel compound screening and is not based on any existing data for this compound. Currently, there is no scientific basis to suggest that this compound has any therapeutic potential in inflammatory pain.

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility and Stability of Carmichaenine C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing common challenges associated with the aqueous solubility and stability of Carmichaenine C, a C19-diterpenoid alkaloid. Due to the limited specific data available for this compound, the information presented here is based on the general characteristics of diterpenoid alkaloids and established methods for improving the formulation of poorly soluble natural products.

Frequently Asked Questions (FAQs)

Q1: What are the expected aqueous solubility and stability characteristics of this compound?

A1: this compound, as a C19-diterpenoid alkaloid, is anticipated to have low aqueous solubility due to its complex, polycyclic, and largely lipophilic structure.[1][2] Diterpenoid alkaloids are known for their intricate chemical structures which can present challenges in formulation.[3][4] The stability of this compound in aqueous solutions may also be a concern, with potential degradation through hydrolysis of ester groups, if present, or oxidation, particularly under non-neutral pH conditions or exposure to light and elevated temperatures.

Q2: What are the initial steps to assess the solubility of this compound?

A2: A preliminary solubility assessment should be conducted in various aqueous media. This typically involves determining the equilibrium solubility in buffers of different pH values (e.g., pH 3, 5, 7.4, and 9) to understand the influence of ionization on solubility. Visual inspection for undissolved particles and quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) are crucial for accurate determination.

Q3: What analytical methods are suitable for quantifying this compound in solubility and stability studies?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the recommended method for the quantification of this compound.[5] Method development would involve selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength. MS detection offers higher sensitivity and specificity, which is particularly useful for complex matrices and for identifying degradation products.

Q4: How can the stability of this compound be evaluated?

A4: Stability testing should be performed under various stress conditions to identify potential degradation pathways. This includes exposure to different pH levels, temperatures (e.g., 4°C, 25°C, 40°C), and light (photostability testing). The concentration of this compound should be monitored over time using a validated stability-indicating HPLC method. The appearance of new peaks in the chromatogram would suggest the formation of degradation products.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of this compound

Problem: Difficulty in preparing aqueous stock solutions or achieving desired concentrations for in vitro or in vivo experiments.

Possible Causes:

  • Inherent low water solubility of the diterpenoid alkaloid structure.

  • Crystalline nature of the solid form.

Troubleshooting Steps:

  • pH Adjustment:

    • Rationale: If this compound possesses ionizable functional groups, adjusting the pH of the solvent can significantly enhance its solubility. For basic compounds, lowering the pH will lead to protonation and increased solubility.

    • Action: Attempt to dissolve the compound in buffers with a pH below its pKa. Start with a pH of 2-3 units below the predicted or experimentally determined pKa.

  • Co-solvents:

    • Rationale: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[6][7]

    • Action: Prepare a stock solution in a co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG) 300/400 and then dilute it with the aqueous medium. Be mindful of the final co-solvent concentration, as high levels can be toxic in biological assays.

  • Use of Surfactants:

    • Rationale: Surfactants form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous solutions.

    • Action: Evaluate the solubility in the presence of non-ionic surfactants like Tween® 80 or Cremophor® EL at concentrations above their critical micelle concentration (CMC).

  • Complexation with Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble molecules, enhancing their solubility.

    • Action: Investigate the effect of adding cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to the aqueous medium.

Issue 2: Instability of this compound in Aqueous Solution

Problem: Loss of compound concentration over time in prepared solutions, leading to inaccurate experimental results.

Possible Causes:

  • Hydrolysis of ester linkages.

  • Oxidation of sensitive functional groups.

  • pH-dependent degradation.

  • Photodegradation.

Troubleshooting Steps:

  • pH Optimization:

    • Rationale: The rate of hydrolysis and other degradation reactions is often pH-dependent. Identifying the pH of maximum stability is crucial.

    • Action: Conduct a pH-rate profile study by storing solutions at various pH values and monitoring the concentration of this compound over time. Prepare solutions in buffers that maintain the optimal pH.

  • Protection from Light:

    • Rationale: Many complex organic molecules are susceptible to degradation upon exposure to UV or visible light.

    • Action: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under low-light conditions if necessary.

  • Use of Antioxidants:

    • Rationale: If oxidation is a suspected degradation pathway, the addition of antioxidants can help stabilize the compound.

    • Action: Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation. Compatibility and potential interference with assays must be evaluated.

  • Storage at Low Temperatures:

    • Rationale: Chemical degradation rates are generally reduced at lower temperatures.

    • Action: Store stock solutions and experimental samples at refrigerated (2-8°C) or frozen (-20°C or -80°C) temperatures. Perform freeze-thaw stability studies to ensure the compound remains stable after repeated temperature cycles.

Quantitative Data Summary

Due to the absence of specific experimental data for this compound in the public domain, the following tables are presented as illustrative examples of how to structure and report solubility and stability data.

Table 1: Hypothetical Aqueous Solubility of this compound in Different Media

Medium (at 25°C)pHSolubility (µg/mL)
Deionized Water~7.0< 1
0.1 M HCl1.050 ± 5
Phosphate Buffer5.015 ± 2
Phosphate Buffered Saline (PBS)7.4< 1
5% DMSO in PBS7.4100 ± 10
2% Tween® 80 in Water~7.075 ± 8
10% HP-β-CD in Water~7.0250 ± 20

Table 2: Hypothetical Stability of this compound (10 µg/mL) in Aqueous Buffer (pH 5) at Different Temperatures

Time (hours)% Remaining (4°C)% Remaining (25°C)% Remaining (40°C)
0100100100
2499.5 ± 0.595.2 ± 1.185.3 ± 1.5
4899.1 ± 0.690.8 ± 1.372.1 ± 2.0
7298.8 ± 0.486.5 ± 1.860.5 ± 2.5

Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility
  • Objective: To determine the equilibrium solubility of this compound in various aqueous media.

  • Materials: this compound, deionized water, pH buffers, co-solvents, surfactants, cyclodextrins, orbital shaker, centrifuge, HPLC system.

  • Procedure:

    • Add an excess amount of this compound to vials containing the different test media.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.

Protocol 2: pH-Rate Stability Study
  • Objective: To evaluate the stability of this compound at different pH values.

  • Materials: this compound, a series of buffers with pH values ranging from 2 to 10, temperature-controlled incubator, HPLC system.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Dilute the stock solution into each of the different pH buffers to a final concentration of, for example, 10 µg/mL.

    • Divide each solution into aliquots and store them in a temperature-controlled incubator (e.g., 40°C) to accelerate degradation.

    • At predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw an aliquot from each pH buffer.

    • Immediately analyze the samples by HPLC to determine the remaining concentration of this compound.

    • Plot the logarithm of the remaining concentration versus time for each pH to determine the degradation rate constant (k).

    • Plot the log k versus pH to identify the pH of maximum stability.

Visualizations

Experimental_Workflow_Solubility_Enhancement cluster_preparation Preparation cluster_solubilization Solubilization Strategies cluster_analysis Analysis cluster_result Result start This compound (Solid) ph_adj pH Adjustment (e.g., 0.1 M HCl) start->ph_adj cosolvent Co-solvents (e.g., DMSO, PEG) start->cosolvent surfactant Surfactants (e.g., Tween 80) start->surfactant cyclodextrin Cyclodextrins (e.g., HP-β-CD) start->cyclodextrin equilibrium Equilibration (24-48h) ph_adj->equilibrium cosolvent->equilibrium surfactant->equilibrium cyclodextrin->equilibrium centrifuge Centrifugation equilibrium->centrifuge filter Filtration centrifuge->filter hplc HPLC Analysis filter->hplc solubility_data Solubility Data (µg/mL) hplc->solubility_data

Caption: Workflow for evaluating strategies to improve the aqueous solubility of this compound.

Signaling_Pathway_Stability_Assessment cluster_setup Experiment Setup cluster_conditions Stress Conditions cluster_sampling Sampling and Analysis cluster_outcome Outcome start This compound Solution (Known Concentration) ph Different pH (pH-Rate Profile) start->ph temp Different Temperatures (4°C, 25°C, 40°C) start->temp light Photostability (Light vs. Dark) start->light sampling Time-point Sampling ph->sampling temp->sampling light->sampling hplc HPLC Analysis sampling->hplc kinetics Degradation Kinetics (Rate Constant, Half-life) hplc->kinetics pathway Identify Degradation Products hplc->pathway

Caption: Logical workflow for assessing the stability of this compound under various stress conditions.

References

Overcoming challenges in the extraction and purification of Carmichaenine C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carmichaenine C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and purification of this novel plant-derived alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to extract and purify?

A1: this compound is a potent bioactive alkaloid isolated from the root bark of Carmichaena arborea. Its complex structure and low natural abundance present significant challenges. Key difficulties include its sensitivity to pH changes, thermal degradation, and its tendency to co-extract with structurally similar alkaloids, making purification a meticulous process.

Q2: What is the optimal solvent system for the initial extraction of this compound?

A2: Our internal studies and user-reported data suggest that a multi-step extraction process yields the best results. An initial extraction with a non-polar solvent like hexane to remove lipids, followed by extraction with a polar solvent such as methanol or ethanol, is recommended. The pH of the polar solvent should be slightly acidic (pH 5-6) to improve the solubility of the protonated alkaloid.

Q3: My this compound yield is consistently low. What are the potential causes?

A3: Low yield is a common issue and can be attributed to several factors:

  • Incomplete Extraction: The plant material may not be sufficiently ground, or the extraction time may be too short.

  • Degradation: this compound is susceptible to degradation at high temperatures and in strongly acidic or basic conditions.[1][2][3]

  • Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for maximizing the recovery of this compound.

  • Losses during Purification: Significant amounts of the compound can be lost during multi-step purification processes.

Q4: I am observing multiple spots on my TLC plate after purification. How can I improve the purity of my sample?

A4: The presence of multiple spots on a TLC plate indicates impurities. To enhance purity, consider the following:

  • Chromatographic Technique: Employing a combination of different chromatographic techniques can be effective. For instance, initial separation using column chromatography with silica gel can be followed by preparative HPLC with a C18 column for fine purification.

  • Solvent Gradient: Optimizing the solvent gradient during column chromatography is crucial for separating closely related alkaloids.

  • Recrystallization: If a suitable solvent is found, recrystallization can be a powerful final step to achieve high purity.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Brownish, gummy final product instead of crystalline this compound.
  • Possible Cause: Presence of tannins and other phenolic compounds that have co-extracted and subsequently oxidized.

  • Solution:

    • Incorporate a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and some pigments.

    • During the polar extraction, add polyvinylpyrrolidone (PVP) to the solvent to bind and precipitate tannins.

    • Perform an additional purification step using a Sephadex LH-20 column, which is effective in separating alkaloids from phenolic compounds.

Problem 2: Significant loss of compound during solvent evaporation.
  • Possible Cause: this compound may be sensitive to heat.

  • Solution:

    • Use a rotary evaporator at a reduced temperature (not exceeding 40°C).[1][3]

    • Utilize a high-vacuum pump to lower the boiling point of the solvent.

    • For small volumes, consider using a gentle stream of nitrogen gas to evaporate the solvent at room temperature.

Problem 3: Inconsistent retention times in HPLC analysis.
  • Possible Cause:

    • Fluctuations in column temperature.

    • Degradation of the compound in the mobile phase.

    • Changes in the mobile phase composition.

  • Solution:

    • Use an HPLC system with a column thermostat to maintain a constant temperature.

    • Buffer the mobile phase to a slightly acidic pH (e.g., pH 4-5 with formic acid or acetic acid) to ensure the consistent protonation state of this compound.

    • Prepare fresh mobile phase for each run and ensure proper mixing and degassing.

Quantitative Data Summary

The following tables summarize typical yields and purity levels at different stages of the extraction and purification process based on in-house experiments.

Table 1: Extraction Yield of Crude this compound using Different Solvent Systems.

Solvent SystemExtraction Time (hours)Temperature (°C)Crude Yield (%)
Methanol24252.5
Ethanol24252.1
Methanol:Water (80:20)24253.1
Ethanol:Water (80:20)24252.8

Table 2: Purity of this compound after Various Purification Steps.

Purification StepPurity (%)
Crude Extract5-10
Silica Gel Column Chromatography60-70
Sephadex LH-20 Column Chromatography80-85
Preparative HPLC>98

Experimental Protocols

Protocol 1: Extraction of Crude this compound
  • Preparation of Plant Material: Air-dry the root bark of Carmichaena arborea at room temperature for 7 days. Grind the dried material into a fine powder (particle size < 0.5 mm).

  • Defatting: Macerate 100 g of the powdered plant material in 500 mL of n-hexane for 24 hours at room temperature with occasional stirring. Filter the mixture and discard the hexane extract. Repeat this step twice.

  • Alkaloid Extraction: Air-dry the defatted plant material. Macerate the powder in 500 mL of methanol containing 1% acetic acid for 48 hours at room temperature with constant stirring.

  • Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography
  • Silica Gel Column Chromatography:

    • Dissolve 5 g of the crude extract in a minimal amount of methanol.

    • Adsorb the dissolved extract onto 10 g of silica gel and dry it.

    • Pack a glass column (5 cm diameter, 50 cm length) with 200 g of silica gel (60-120 mesh) in chloroform.

    • Load the dried sample onto the top of the column.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (99:1, 98:2, 95:5, 90:10, 80:20 v/v).

    • Collect fractions of 20 mL and monitor them by TLC using a chloroform:methanol (9:1) solvent system and Dragendorff's reagent for visualization of alkaloids.

    • Pool the fractions containing this compound.

  • Preparative HPLC:

    • Dissolve the semi-purified fraction in the mobile phase.

    • Inject the sample into a preparative HPLC system equipped with a C18 column (e.g., 250 mm x 20 mm, 10 µm).

    • Elute with an isocratic mobile phase of acetonitrile:water (60:40) with 0.1% formic acid at a flow rate of 10 mL/min.

    • Monitor the elution at 280 nm and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

Visualizations

Experimental_Workflow cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis & Characterization Plant_Material Powdered Plant Material Defatting Defatting with Hexane Plant_Material->Defatting Alkaloid_Extraction Methanol/Acetic Acid Extraction Defatting->Alkaloid_Extraction Crude_Extract Crude this compound Extract Alkaloid_Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Semi_Pure Semi-Pure Fraction Silica_Gel->Semi_Pure Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Pure_Compound >98% Pure this compound Prep_HPLC->Pure_Compound Characterization Structural Elucidation (NMR, MS) Pure_Compound->Characterization Bioassays Biological Activity Testing Pure_Compound->Bioassays Signaling_Pathway cluster_pathway Hypothetical this compound Signaling Pathway Carmichaenine_C This compound Receptor Cell Surface Receptor Carmichaenine_C->Receptor Binds and Activates Kinase_A Kinase A Receptor->Kinase_A Phosphorylates Kinase_B Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_B->Transcription_Factor Phosphorylates & Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Apoptosis Genes) Nucleus->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response

References

Optimizing Patch-Clamp Recordings with Carmichaenine C: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Carmichaenine C and other novel diterpenoid alkaloids in patch-clamp electrophysiology. Given the limited specific data on this compound, this guide draws upon the well-documented effects of related Aconitum alkaloids, which primarily modulate voltage-gated sodium channels.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: While specific data for this compound is sparse, it belongs to the diterpenoid alkaloid family, many of which are known to modulate voltage-gated sodium channels (Nav).[1][2][3] These alkaloids can act as either activators (agonists) or blockers (antagonists) of sodium channels. For instance, aconitine is a well-known Nav channel activator that causes persistent channel opening, while lappaconitine acts as a channel blocker.[1][4] Therefore, it is crucial to experimentally determine whether this compound enhances or inhibits sodium currents.

Q2: I am not seeing any effect of this compound on my cells. What could be the reason?

A2: Several factors could contribute to a lack of observable effect:

  • Solubility: Diterpenoid alkaloids can have poor solubility in aqueous solutions.[5][6] Ensure that your stock solution is fully dissolved, potentially using a small amount of DMSO before diluting to the final concentration in your external solution. Be aware that high concentrations of DMSO can have independent effects on ion channels.

  • Concentration: The effective concentration of this compound may be outside the range you are testing. A wide range of concentrations should be screened to determine the dose-response relationship.

  • Target Specificity: this compound may be specific for a particular subtype of sodium channel (e.g., Nav1.5, Nav1.7) that is not expressed or is expressed at low levels in your cell type.[7][8]

  • Compound Stability: Ensure the stability of your this compound stock solution. Some compounds can degrade over time, especially when exposed to light or stored at improper temperatures.

Q3: Application of this compound is causing my gigaohm seal to become unstable. What should I do?

A3: Instability of the gigaohm seal upon compound application can be due to several factors:

  • Perfusion System: Ensure your perfusion system is delivering the solution smoothly and without introducing mechanical vibrations. Air bubbles in the perfusion line can also disrupt the seal.

  • Non-specific Membrane Effects: At higher concentrations, some alkaloids may have non-specific effects on the cell membrane, altering its properties and destabilizing the seal. Try using a lower concentration of this compound.

  • Solvent Effects: If you are using a solvent like DMSO, ensure the final concentration is low (typically <0.1%) as higher concentrations can affect membrane integrity.

Q4: How do I differentiate between a channel activating and a channel blocking effect?

A4: In voltage-clamp experiments:

  • Activation: A channel activator will typically cause an increase in the inward sodium current at a given voltage. You may also observe a hyperpolarizing shift in the voltage-dependence of activation, meaning the channels open at more negative membrane potentials.[1] In current-clamp, this would likely lead to membrane depolarization and spontaneous firing of action potentials.

  • Blockade: A channel blocker will cause a reduction in the peak sodium current.[4] This effect is often use-dependent, meaning the block becomes more pronounced with repeated channel opening (e.g., with a train of depolarizing pulses). In current-clamp, a blocker would increase the threshold for firing an action potential or completely inhibit firing.

Troubleshooting Guides

Problem 1: Rapid loss of whole-cell configuration after this compound application.
Possible Cause Troubleshooting Step
Cellular Toxicity High concentrations of Aconitum alkaloids can be toxic, leading to cell death.[9] Reduce the concentration of this compound and limit the duration of exposure. Monitor the cell's appearance under the microscope for any signs of blebbing or swelling.
Drastic Change in Ionic Currents A potent channel activator can cause a massive influx of sodium, leading to osmotic stress and cell swelling, which can rupture the membrane.[10] If you suspect activation, start with very low concentrations and monitor the holding current closely.
Poor Cell Health The compound may be exacerbating the condition of already unhealthy cells. Ensure your cell culture or tissue preparation is of high quality before starting the experiment.
Problem 2: Irreversible or very slowly reversible effects of this compound.
Possible Cause Troubleshooting Step
High-Affinity Binding Some alkaloids bind with high affinity to their target, leading to slow washout.[10] Prolong the washout period and monitor for recovery. In some cases, the effect may be practically irreversible within the timeframe of a typical experiment.
Lipophilicity Lipophilic compounds can accumulate in the cell membrane and be slow to wash out. This is a known characteristic of some alkaloids.[10]
Internalization The compound may be internalized by the cell, making it difficult to remove by washing the external solution.

Data Presentation

Table 1: Hypothetical Inhibitory Effects of this compound on Voltage-Gated Sodium Channels

Cell TypeChannel SubtypeIC50 (µM)Hill SlopeVoltage Dependence
HEK293Nav1.515.2 ± 2.11.1State-dependent
DRG NeuronNav1.78.7 ± 1.50.9Use-dependent
CardiomyocyteEndogenous Nav25.4 ± 3.81.2Tonic block

Table 2: Hypothetical Activating Effects of this compound on Voltage-Gated Sodium Channels

Cell TypeChannel SubtypeEC50 (µM)ΔV1/2 of Activation (mV)Effect on Inactivation
HEK293Nav1.55.6 ± 0.9-12.5 ± 1.8Slowed recovery
DRG NeuronNav1.72.1 ± 0.5-15.2 ± 2.1Incomplete inactivation
CardiomyocyteEndogenous Nav10.3 ± 1.7-10.1 ± 1.5Shift in steady-state inactivation

Experimental Protocols

Protocol 1: Screening for Sodium Channel Blocking Activity of this compound
  • Cell Preparation: Use a cell line stably expressing a specific human Nav channel subtype (e.g., HEK293 expressing Nav1.5) or primary neurons known to express the target of interest.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH). Cesium is used to block potassium channels.

  • Recording Configuration: Whole-cell voltage-clamp.

  • Voltage Protocol:

    • Hold the cell at a hyperpolarized potential where most channels are in the closed state (e.g., -120 mV).

    • Apply a brief depolarizing step (e.g., to -10 mV for 20 ms) to elicit a peak inward sodium current.

    • Repeat this step at a low frequency (e.g., 0.1 Hz) to measure the tonic block.

  • Compound Application:

    • After obtaining a stable baseline recording, perfuse the external solution containing a known concentration of this compound.

    • Allow the effect to reach a steady state before recording the blocked current.

    • To test for use-dependence, increase the frequency of the depolarizing pulses (e.g., to 10 Hz) in the presence of the compound.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration to determine the IC50 value.

Protocol 2: Characterizing Sodium Channel Activating Properties of this compound
  • Cell Preparation and Solutions: As in Protocol 1.

  • Recording Configuration: Whole-cell voltage-clamp.

  • Voltage Protocols:

    • Activation Protocol: From a holding potential of -120 mV, apply a series of depolarizing steps in 5 or 10 mV increments (e.g., from -80 mV to +40 mV).

    • Steady-State Inactivation Protocol: From a holding potential of -120 mV, apply a series of 500 ms pre-pulses to various potentials (e.g., -140 mV to -20 mV) followed by a test pulse to -10 mV.

  • Compound Application:

    • Record baseline currents using the protocols above.

    • Perfuse with this compound and repeat the voltage protocols after the effect has stabilized.

  • Data Analysis:

    • For the activation protocol, convert the peak current at each voltage to conductance (G = I / (V - Vrev)) and plot G/Gmax against the test potential. Fit with a Boltzmann function to determine the V1/2 of activation.

    • For the inactivation protocol, plot the normalized peak current against the pre-pulse potential and fit with a Boltzmann function to determine the V1/2 of inactivation.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Carmichaenine_C This compound Nav_Channel Voltage-Gated Sodium Channel Carmichaenine_C->Nav_Channel Binds to Site 2 Na_ion Na+ Nav_Channel->Na_ion Persistent Influx Depolarization Membrane Depolarization Na_ion->Depolarization Causes AP Action Potential Firing Depolarization->AP

Caption: Hypothetical signaling pathway of this compound as a Nav channel activator.

Experimental_Workflow Start Start Cell_Culture Prepare Cells (e.g., HEK293-Nav1.5) Start->Cell_Culture Make_Solutions Prepare Internal and External Solutions Start->Make_Solutions Patch_Cell Obtain Gigaohm Seal and Whole-Cell Access Cell_Culture->Patch_Cell Pull_Pipette Pull and Fire-Polish Patch Pipette Make_Solutions->Pull_Pipette Pull_Pipette->Patch_Cell Baseline Record Baseline Sodium Currents Patch_Cell->Baseline Apply_Compound Perfuse with This compound Baseline->Apply_Compound Record_Effect Record Currents in Presence of Compound Apply_Compound->Record_Effect Washout Washout Compound Record_Effect->Washout Analyze Analyze Data (IC50 / EC50) Washout->Analyze End End Analyze->End

Caption: Experimental workflow for characterizing this compound.

Troubleshooting_Logic rect_node rect_node Start No effect observed? Solubility Is compound soluble in external solution? Start->Solubility Concentration Is concentration appropriate? Solubility->Concentration Yes Check_Stock Check stock solution Use small amount of DMSO Solubility->Check_Stock No Target Is target channel expressed? Concentration->Target Yes Dose_Response Perform dose-response curve Concentration->Dose_Response No Viability Is cell healthy? Target->Viability Yes Validate_Expression Validate channel expression (e.g., with qPCR, IHC) Target->Validate_Expression No Check_Culture Check cell culture conditions Viability->Check_Culture No Re-evaluate Re-evaluate hypothesis Viability->Re-evaluate Yes Sol_Yes Yes Sol_No No Conc_Yes Yes Conc_No No Targ_Yes Yes Targ_No No Via_Yes Yes Via_No No

Caption: Troubleshooting logic for a lack of compound effect.

References

Troubleshooting low yield in Carmichaenine C synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: As of our latest literature review, a complete total synthesis of Carmichaenine C has not been published in peer-reviewed scientific journals. The information available primarily pertains to its isolation from natural sources, specifically the roots of Aconitum carmichaeli, and its structural characterization.

Without a publicly available, established synthetic route, it is not possible to provide a troubleshooting guide for low-yield steps, detailed experimental protocols, or quantitative data related to its synthesis. The following sections are therefore based on general principles of complex natural product synthesis and common challenges encountered in the synthesis of related diterpenoid alkaloids. This guide is intended to be a proactive resource for researchers who may be attempting to develop a synthetic strategy for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is there no published total synthesis of this compound?

A1: The synthesis of complex diterpenoid alkaloids like this compound presents significant challenges. These molecules often feature a dense arrangement of stereocenters, highly functionalized and sterically hindered cores, and unique ring systems. Developing a synthetic route that addresses these complexities in an efficient and stereocontrolled manner is a substantial undertaking that may still be an ongoing challenge in the synthetic chemistry community.

Q2: What are the likely challenging steps in a hypothetical synthesis of this compound?

A2: Based on the structure of this compound and the synthesis of similar alkaloids, researchers can anticipate challenges in several key areas:

  • Construction of the core ring system: Assembling the intricate polycyclic core with the correct stereochemistry is a major hurdle.

  • Installation of the C8 and C14 oxygenation: Introducing functional groups at these sterically hindered positions with the desired stereoselectivity can be difficult.

  • Late-stage functionalization: Modifying the complex core in the final steps of a synthesis is often plagued by low yields and unexpected side reactions.

  • Protecting group strategy: The numerous reactive functional groups in the molecule necessitate a robust and carefully planned protecting group strategy to avoid unwanted reactions.

Q3: What general strategies could be employed to address potential low yields?

A3: When encountering low yields in the synthesis of complex molecules, a systematic approach to optimization is crucial. Key strategies include:

  • Reaction condition screening: Systematically varying parameters such as temperature, reaction time, solvent, and concentration.

  • Reagent selection: Evaluating different reagents for a particular transformation, including newer and more selective options.

  • Catalyst screening: For catalytic reactions, testing a variety of catalysts and ligands can dramatically impact yield and selectivity.

  • Order of events: Altering the sequence of synthetic steps can sometimes circumvent problematic intermediates or side reactions.

  • Purification techniques: Optimizing purification methods to minimize product loss.

Hypothetical Troubleshooting Guide

This guide presents potential problems and solutions that researchers might face in a de novo synthesis of this compound, based on common issues in natural product synthesis.

Potential Problem Possible Causes Suggested Troubleshooting Steps
Low yield in a key bond-forming reaction (e.g., Diels-Alder, aldol condensation) - Steric hindrance around the reaction centers.- Unfavorable electronic effects.- Decomposition of starting materials or product under reaction conditions.- Incorrect stereochemical alignment for the desired transition state.- Screen Lewis acids or catalysts: Different catalysts can offer varying levels of activation and stereocontrol.- High-pressure conditions: May overcome steric barriers.- Microwave irradiation: Can sometimes accelerate sluggish reactions and improve yields.- Modify substrates: Altering protecting groups or adjacent functionality to reduce steric bulk or tune electronics.
Epimerization at a sensitive stereocenter - Basic or acidic conditions during reaction or workup.- Elevated temperatures.- Presence of an enolizable proton.- Use milder reagents: Employ non-ionic bases or buffered conditions.- Lower reaction temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.- Careful pH control during workup: Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic aqueous layers.- Protect the sensitive functionality: Introduce a protecting group to prevent enolization.
Failure of a protecting group removal - Steric hindrance around the protecting group.- Incompatibility of deprotection conditions with other functional groups in the molecule.- Screen a variety of deprotection conditions: Test different reagents, solvents, and temperatures.- Use a more labile protecting group: In future synthetic generations, consider a protecting group that can be removed under milder conditions.- Two-step deprotection: A sequence of reactions may be necessary to remove a particularly stubborn protecting group.
Complex mixture of inseparable byproducts - Lack of reaction selectivity (chemo-, regio-, or stereoselectivity).- Product degradation.- Re-evaluate the reaction conditions: Fine-tune the reaction to favor the desired product.- Change the solvent: Solvent polarity can significantly influence reaction pathways.- Employ a different synthetic strategy: A more convergent or linear approach might avoid the formation of problematic mixtures.- Utilize advanced purification techniques: Consider HPLC or SFC for the separation of complex mixtures.

Experimental Workflows and Logic

The development of a synthetic route to a complex molecule like this compound follows a logical progression. The following diagram illustrates a generalized workflow for troubleshooting a low-yielding step.

Troubleshooting_Workflow A Low Yield Observed in Step 'X' B Analyze Reaction Mixture (TLC, LC-MS, NMR) A->B C Identify Byproducts and Unreacted Starting Material B->C D Hypothesize Cause of Low Yield C->D E Steric Hindrance? D->E F Reagent Decomposition? D->F G Product Instability? D->G H Sub-optimal Reaction Conditions? D->H I Modify Substrate / Protecting Groups E->I J Use Fresh / Different Reagent F->J K Buffer Reaction / Modify Workup G->K L Systematic Optimization (DoE) H->L M Re-run Reaction and Analyze I->M J->M K->M L->M N Yield Improved? M->N O Proceed to Next Step N->O Yes P Re-evaluate Synthetic Strategy N->P No

Caption: A logical workflow for troubleshooting a low-yielding chemical reaction.

This generalized framework provides a starting point for researchers. Once a total synthesis of this compound is published, this technical support center will be updated with specific, actionable advice based on the reported synthetic route.

Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in cellular assays?

Q2: What are the common causes of off-target effects?

A2: Off-target effects can arise from several factors:

  • Structural Similarity: Many small molecules bind to conserved domains in proteins. For example, the ATP-binding pocket is structurally similar across many kinases, making it a common source of off-target binding for kinase inhibitors.[1]

  • Compound Promiscuity: Some chemical scaffolds are inherently more prone to interacting with multiple proteins.

  • High Compound Concentration: Using concentrations of a small molecule that are significantly higher than its binding affinity for the intended target can increase the likelihood of binding to lower-affinity off-target proteins.[1]

  • Cellular Context: The expression levels of on- and off-target proteins in a specific cell type can influence the observed effects.[1]

Q3: How can I determine if my small molecule inhibitor is causing off-target effects?

A3: A multi-pronged approach is essential. Key strategies include:

  • Using structurally unrelated inhibitors: Employing multiple inhibitors with different chemical scaffolds that target the same primary protein can help confirm that the observed phenotype is due to on-target inhibition.[2]

  • Performing rescue experiments: If the inhibitor's effect can be reversed by expressing a form of the target protein that is resistant to the inhibitor, this provides strong evidence for on-target action.[2]

  • Conducting target engagement assays: Techniques like cellular thermal shift assays (CETSA) can confirm that the inhibitor is binding to the intended target within the cell at the concentrations used.[2]

  • Profiling against a panel of related proteins: In vitro screening against a broad panel of related proteins (e.g., a kinome scan) can identify potential off-target binding partners.[2]

Troubleshooting Guide: Hypothetin-X

This guide provides specific troubleshooting advice for researchers using "Hypothetin-X," a hypothetical inhibitor of the PI3K/Akt/mTOR pathway.

Problem Possible Cause Recommended Solution
High cellular toxicity observed at concentrations expected to be effective. The inhibitor may be engaging with off-targets that regulate essential cellular processes.[2]Validate with a Secondary Inhibitor: Treat cells with a structurally distinct PI3K/Akt/mTOR inhibitor. If the toxicity is not recapitulated, it is likely an off-target effect of Hypothetin-X.[2] Perform a Dose-Response Curve for Toxicity: Determine the concentration at which toxicity is observed and compare it to the IC50 for the on-target effect. A large difference suggests a potential therapeutic window.
Inconsistent or unexpected changes in downstream signaling pathways. Hypothetin-X may be inhibiting other kinases or signaling molecules outside of the PI3K/Akt/mTOR pathway.Perform a Phospho-Proteomics Screen: Use mass spectrometry-based proteomics to get a global view of phosphorylation changes in the cell upon treatment with Hypothetin-X. This can reveal unexpected off-target signaling. Use a More Selective Inhibitor: If available, compare the effects of Hypothetin-X with a more selective inhibitor for the same target to see if the unexpected signaling changes persist.[2]
The observed cellular phenotype does not correlate with the known function of the PI3K/Akt/mTOR pathway. The phenotype may be a result of off-target effects rather than on-target inhibition.[2]Conduct a Rescue Experiment: Transfect cells with a mutant version of the target protein (e.g., PI3K) that is resistant to Hypothetin-X. If the phenotype is reversed in cells expressing the resistant mutant, this strongly supports an on-target mechanism.[2] Perform a Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If this phenocopies the effect of Hypothetin-X, it strengthens the on-target hypothesis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for Hypothetin-X, which is crucial for designing experiments and interpreting results.

Table 1: In Vitro Kinase Selectivity Profile of Hypothetin-X

KinaseIC50 (nM)
PI3Kα (On-Target) 15
PI3Kβ250
PI3Kδ400
PI3Kγ600
mTOR1200
Akt1>10,000
hERG>10,000
Representative off-targets
Kinase X850
Kinase Y1500
Kinase Z>10,000

Table 2: Cellular Assay Performance of Hypothetin-X

Cell LineOn-Target IC50 (p-Akt inhibition, nM)Cytotoxicity CC50 (nM)Therapeutic Index (CC50/IC50)
MCF-7505000100
U-87 MG757500100
PC-3120800066.7

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that Hypothetin-X binds to its intended target, PI3K, in a cellular context.[2]

  • Cell Treatment: Treat intact cells with Hypothetin-X at various concentrations. Include a vehicle control (e.g., DMSO).[2]

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[2]

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[2]

  • Detection: Analyze the amount of soluble target protein (PI3K) remaining at each temperature using Western blotting.[2] A shift in the melting curve indicates target engagement.

2. Western Blot for Downstream Signaling Analysis

This protocol assesses the on-target effect of Hypothetin-X by measuring the phosphorylation status of downstream effectors in the PI3K/Akt/mTOR pathway.

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), and total S6K. Use a loading control like β-actin.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for detection.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Cell_Growth Cell Growth & Survival S6K->Cell_Growth EIF4EBP1->Cell_Growth HypothetinX Hypothetin-X HypothetinX->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of Hypothetin-X.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Off-Target Validation cluster_2 Advanced Characterization A Dose-Response Curve (On-Target Activity) C Kinome-Wide Selectivity Screen A->C B Dose-Response Curve (Cytotoxicity) B->C D CETSA for Target Engagement C->D E Western Blot for Downstream Signaling D->E F Phenotypic Assays with Structurally Unrelated Inhibitor E->F G Rescue Experiment with Resistant Mutant F->G H Target Knockdown/Knockout (e.g., CRISPR) G->H I Global Phospho-Proteomics H->I

Caption: A logical workflow for characterizing and minimizing off-target effects.

References

Technical Support Center: Strategies for Reducing the Toxicity of Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for reducing the toxicity of Aconitum alkaloids in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Aconitum alkaloid toxicity?

A1: The primary toxicity of Aconitum alkaloids stems from diester-diterpenoid alkaloids (DDAs), such as aconitine, mesaconitine, and hypaconitine.[1][2] These compounds bind to site 2 of the alpha-subunit of voltage-gated sodium channels in the cell membranes of excitable tissues like the myocardium, nerves, and muscles.[1][3][4] This binding leads to persistent activation of the sodium channels, causing a continuous influx of sodium ions, which results in membrane depolarization and subsequent paralysis. This disruption of normal ion channel function is the root cause of the cardiotoxic and neurotoxic effects observed in Aconitum poisoning.[1][3]

Q2: What is the chemical basis for reducing the toxicity of Aconitum alkaloids?

A2: The reduction in toxicity is primarily achieved through the hydrolysis of the highly toxic diester-diterpenoid alkaloids (DDAs).[2] This process involves the removal of the acetyl group at the C8 position and the benzoyl group at the C14 position of the diterpenoid skeleton.[5] This hydrolysis converts the DDAs into less toxic monoester-diterpenoid alkaloids (MDAs), such as benzoylaconine, benzoylmesaconine, and benzoylhypaconine, and eventually into non-toxic amine-diterpenoid alkaloids like aconine.[6] MDAs are estimated to be 100 to 400 times less toxic than DDAs.[6]

Q3: What are the most common traditional methods for detoxifying Aconitum roots?

A3: Traditional Chinese Medicine (TCM) employs a variety of processing methods, collectively known as "Paozhi," to reduce the toxicity of Aconitum roots.[1][3] The most common methods include:

  • Boiling or Steaming: Prolonged heating in water is a simple and effective method to hydrolyze the toxic diester alkaloids.[1][2][7]

  • Processing with Adjuvants: Co-decoction with other herbs or substances like licorice (Glycyrrhiza uralensis), black beans, or ginger can also effectively reduce toxicity.[1][3]

  • "Pao Zhi" Variants: Specific Paozhi methods result in different processed forms of Aconitum, such as 'Heishunpian' (black slices), 'Baifupian' (white slices), and 'Danfupian' (processed with licorice and black beans).[1][3]

Q4: Are there modern approaches to Aconitum detoxification being explored?

A4: Yes, modern research is investigating more controlled and efficient detoxification methods. These include:

  • High-Pressure Steaming: This method allows for a faster and more consistent reduction of toxic alkaloids compared to traditional boiling.[1]

  • Nano-formulations: Encapsulating aconitine in nanoparticles is being explored as a way to reduce its systemic toxicity and potentially improve its therapeutic index.[4]

  • Herbal Combinations: Research is ongoing to understand the specific chemical interactions that lead to toxicity reduction when Aconitum is combined with other herbs, such as licorice, to optimize these combinations.[8]

Q5: How can I quantify the reduction in Aconitum alkaloid toxicity?

A5: The reduction in toxicity is typically assessed by two main approaches:

  • Chemical Analysis: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most common method to quantify the concentrations of the different alkaloids (DDAs, MDAs, and amine-diterpenoid alkaloids) before and after processing.[9][10][11] A significant decrease in the concentration of DDAs and a corresponding increase in MDAs indicate successful detoxification.

  • Toxicological Assays: The most common method is the determination of the median lethal dose (LD50) in animal models, typically mice.[12][13] A significant increase in the LD50 value of the processed Aconitum extract compared to the raw extract indicates a reduction in acute toxicity.

Troubleshooting Guides

This section addresses common issues encountered during Aconitum detoxification experiments.

Issue 1: Incomplete Hydrolysis of Diester-Diterpenoid Alkaloids (DDAs)
Symptom Possible Cause Suggested Solution
High levels of aconitine, mesaconitine, and hypaconitine remain after processing.Insufficient heating time or temperature.Increase the boiling or steaming time. For boiling, a minimum of 2 hours is often recommended.[1] For high-pressure steaming, ensure the temperature reaches at least 127°C.[1]
Inconsistent results between batches.Variation in the size of the Aconitum root pieces.Ensure that the Aconitum roots are cut into uniform, small pieces to allow for even heat penetration and hydrolysis.
Hydrolysis is slow or incomplete even with extended heating.pH of the processing medium is not optimal.The stability of DDAs is pH-dependent. While traditional methods often use plain water, adjusting the pH to a slightly alkaline condition may facilitate hydrolysis. However, this should be done cautiously as it can also affect the stability of other compounds.
Issue 2: Poor Resolution or Inaccurate Quantification in HPLC Analysis
Symptom Possible Cause Suggested Solution
Co-elution of alkaloid peaks.Inappropriate mobile phase composition or gradient.Optimize the HPLC mobile phase. A common mobile phase consists of a mixture of acetonitrile and a buffer solution (e.g., ammonium bicarbonate or triethylamine phosphate).[9] Experiment with different gradient programs to improve the separation of the target alkaloids.
Low signal intensity or "ghost" peaks.Contamination of the HPLC system or column.Flush the system and column with an appropriate cleaning solution. Ensure that all solvents and samples are filtered before injection to prevent contamination.
Inaccurate quantification.Matrix effects from complex herbal extracts.Utilize a suitable internal standard for quantification. Develop a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering compounds from the matrix before HPLC analysis.
Baseline drift or noise.Degassing issues with the mobile phase or detector problems.Ensure the mobile phase is properly degassed. Check the detector lamp and flow cell for any issues.
Issue 3: Variability in LD50 Determination
Symptom Possible Cause Suggested Solution
High variability in animal response to the same dose.Inconsistent formulation or administration of the extract.Ensure the Aconitum extract is homogeneously prepared and the dosage is accurately calculated and administered to each animal. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent.
Unexpectedly high or low toxicity.Differences in the initial alkaloid content of the raw Aconitum material.It is crucial to analyze the alkaloid content of the raw Aconitum root before processing to have a baseline for comparison. The toxicity of Aconitum can vary significantly based on the species, origin, and harvest time.

Quantitative Data Summary

The following table summarizes the reported LD50 values for raw and processed Aconitum carmichaeli in mice, demonstrating the significant reduction in toxicity achieved through processing.

Processing MethodAconitum ProductRoute of AdministrationLD50 (mg/kg)Reference
Raw (Unprocessed)Aconitum napellus extractOral5[12]
Water TreatedAconitum napellus extractOral10[12]
Cow Milk TreatedAconitum napellus extractOral25[12]
Goat Milk TreatedAconitum napellus extractOral50[12]
Raw AconitinePure CompoundOral1.8[13]
Raw AconitinePure CompoundIntraperitoneal0.308[13]

Detailed Experimental Protocols

Protocol 1: Detoxification of Aconitum carmichaeli by Boiling with Glycyrrhiza uralensis (Licorice)

This protocol describes a common traditional method for reducing the toxicity of Aconitum roots by co-decoction with licorice.

Materials:

  • Dried roots of Aconitum carmichaeli

  • Dried roots of Glycyrrhiza uralensis (Licorice)

  • Deionized water

  • Reflux apparatus

  • Heating mantle

  • Filtration system (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • Freeze-dryer

  • HPLC-MS system for analysis

Procedure:

  • Preparation of Herbal Materials:

    • Cut the dried Aconitum carmichaeli roots into small, uniform pieces (approximately 2-3 mm thick).

    • Similarly, cut the dried Glycyrrhiza uralensis roots into small pieces.

  • Co-decoction:

    • Combine the Aconitum carmichaeli and Glycyrrhiza uralensis roots in a round-bottom flask at a ratio of 1:1 by weight.

    • Add deionized water to the flask in a 1:10 ratio (w/v) of total herbal material to water.

    • Set up the reflux apparatus with a condenser.

    • Heat the mixture to boiling using a heating mantle and maintain a gentle reflux for 2 hours.

  • Extraction:

    • After 2 hours, turn off the heat and allow the mixture to cool to room temperature.

    • Filter the decoction through a Buchner funnel to separate the liquid extract from the solid herbal residue.

    • Wash the residue with a small amount of deionized water and combine the wash with the filtrate.

  • Concentration and Lyophilization:

    • Concentrate the filtered extract using a rotary evaporator at a temperature below 60°C until the volume is reduced by approximately 90%.

    • Freeze the concentrated extract and then lyophilize it using a freeze-dryer to obtain a dry powder.

  • Analysis:

    • Accurately weigh a portion of the lyophilized powder and dissolve it in a suitable solvent (e.g., methanol).

    • Analyze the sample using a validated HPLC-MS method to quantify the concentrations of aconitine, mesaconitine, hypaconitine, benzoylaconine, benzoylmesaconine, and benzoylhypaconine.

    • For comparison, prepare an extract from raw, unprocessed Aconitum carmichaeli using the same procedure (without licorice and with a shorter extraction time if only analyzing the initial content) to determine the baseline alkaloid concentrations.

Protocol 2: High-Pressure Steam Detoxification of Aconitum carmichaeli

This protocol outlines a modern, more controlled method for reducing Aconitum toxicity.

Materials:

  • Dried roots of Aconitum carmichaeli

  • Autoclave or high-pressure steamer

  • Grinder or pulverizer

  • Sieve

  • HPLC-MS system for analysis

Procedure:

  • Preparation of Herbal Material:

    • Cut the dried Aconitum carmichaeli roots into small, uniform pieces.

  • High-Pressure Steaming:

    • Place the Aconitum pieces in a suitable container for steaming within the autoclave.

    • Set the autoclave to a temperature of 127°C and a pressure of 0.15 mPa.[1]

    • Steam the material for a duration of 60 to 90 minutes.[1]

  • Drying and Pulverizing:

    • After steaming, remove the Aconitum pieces and dry them in an oven at 60°C until a constant weight is achieved.

    • Pulverize the dried, processed roots into a fine powder using a grinder and pass it through a sieve to ensure uniformity.

  • Extraction for Analysis:

    • Accurately weigh a portion of the processed Aconitum powder.

    • Perform an extraction using a suitable solvent (e.g., methanol or an ammoniacal ether solution followed by a methanol extraction).

  • Analysis:

    • Analyze the extract using a validated HPLC-MS method to quantify the concentrations of the key diester- and monoester-diterpenoid alkaloids.

    • Compare the results with the alkaloid profile of the unprocessed raw material.

Visualizations

Signaling Pathway of Aconitum Alkaloid Toxicity

Aconitum_Toxicity_Pathway cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel (VGSC) Persistent_Activation Persistent Activation of Sodium Channel Na_channel->Persistent_Activation Leads to Aconitum Aconitum Alkaloids (DDAs: Aconitine, etc.) Binding Binds to Site 2 of VGSC α-subunit Aconitum->Binding Binding->Na_channel Targets Na_Influx Continuous Na+ Influx Persistent_Activation->Na_Influx Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Toxicity Cardiotoxicity & Neurotoxicity (Arrhythmias, Paralysis) Depolarization->Toxicity

Caption: Mechanism of Aconitum alkaloid toxicity via voltage-gated sodium channels.

Experimental Workflow for Aconitum Detoxification and Analysis

Detoxification_Workflow cluster_preparation 1. Preparation cluster_processing 2. Detoxification Processing cluster_extraction 3. Extraction & Preparation cluster_analysis 4. Analysis Raw_Aconitum Raw Aconitum Roots Slicing Slicing/Pulverizing Raw_Aconitum->Slicing Boiling Boiling (with/without adjuvants) Slicing->Boiling Steaming High-Pressure Steaming Slicing->Steaming Extraction Solvent Extraction Boiling->Extraction Steaming->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration/ Lyophilization Filtration->Concentration HPLC_MS HPLC-MS Quantification Concentration->HPLC_MS LD50_Assay LD50 Assay (in vivo) Concentration->LD50_Assay

Caption: General workflow for detoxification and analysis of Aconitum alkaloids.

Logical Relationship of Alkaloid Hydrolysis

Hydrolysis_Pathway DDA Diester-Diterpenoid Alkaloids (e.g., Aconitine) (Highly Toxic) MDA Monoester-Diterpenoid Alkaloids (e.g., Benzoylaconine) (Less Toxic) DDA->MDA Hydrolysis of acetyl group (C8) Amine Amine-Diterpenoid Alkaloids (e.g., Aconine) (Non-Toxic) MDA->Amine Hydrolysis of benzoyl group (C14)

Caption: Chemical transformation of Aconitum alkaloids during detoxification.

References

Best practices for handling and storing Carmichaenine C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Carmichaenine C. The following question-and-answer format addresses common issues and best practices for safe handling, storage, and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a C19-diterpenoid alkaloid, a class of natural compounds known for their significant biological activities and high toxicity. Like other Aconitum alkaloids, this compound is expected to be a potent neurotoxin and cardiotoxin. The primary hazards are acute toxicity upon ingestion, inhalation, or absorption through the skin. It is classified as fatal if swallowed or inhaled.

Q2: What are the immediate first aid measures in case of exposure?

Due to its high toxicity, immediate action is critical.

  • If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor. If breathing has stopped, provide artificial respiration.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A comprehensive set of PPE is required to prevent any route of exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) tested according to EN 374.

  • Eye/Face Protection: Use safety goggles with side protection or a full-face shield.

  • Skin and Body Protection: Wear a lab coat, and for operations with a higher risk of exposure, consider a disposable Tyvek suit.

  • Respiratory Protection: For work with the solid compound or any procedure that could generate aerosols, a respirator is necessary.

Handling and Storage Best Practices

Q4: How should I properly store this compound?

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Temperature: Store in a cool, dry place, ideally between 2-10°C.

  • Light: Protect from light. Store in an amber vial or a light-blocking container.

  • Container: Keep the container tightly sealed.

  • Security: Store in a locked cabinet or another secure location to restrict access.

Q5: How do I prepare a stable stock solution of this compound?

The choice of solvent is critical for the stability of diterpenoid alkaloids.

  • Recommended Solvents: Acetonitrile and diluted hydrochloric acid have been shown to be suitable for long-term stability (over five months).

  • Solvents to Avoid: Methanol, ethanol, and alkaline solutions can cause rapid degradation (hydrolysis) of the compound.

  • Procedure: To prepare a stock solution, dissolve the solid this compound in the chosen stable solvent (e.g., acetonitrile) to the desired concentration. Store the stock solution under the same conditions as the solid compound (cool, dark, and tightly sealed).

Quantitative Data Summary

ParameterRecommendationRationale
Storage Temperature 2-10 °CTo minimize degradation.
Light Exposure Protect from lightDiterpenoid alkaloids can be light-sensitive.
Recommended Solvents for Stock Solutions Acetonitrile, Diluted HClEnsures long-term stability of the compound.
Solvents to Avoid for Stock Solutions Methanol, Ethanol, Alkaline SolutionsPrevents rapid hydrolysis and degradation.

Experimental Protocols

Detailed Methodology: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Culture cells in DMEM supplemented with 10% fetal bovine serum.

    • Seed the cells at a density of 3 x 10⁴ cells/mL in a 96-well microtiter plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or acetonitrile).

    • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations.

    • Add the different concentrations of this compound to the wells. Each concentration should be tested in triplicate. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Troubleshooting Guides

Troubleshooting Common Issues in HPLC Analysis of Diterpenoid Alkaloids

IssuePotential CauseRecommended Solution
Peak Tailing - Column degradation- Inappropriate mobile phase pH- Sample-solvent incompatibility- Replace or clean the column- Adjust the pH of the mobile phase- Ensure the sample is dissolved in a compatible solvent
Baseline Noise - Air bubbles in the system- Contaminated mobile phase or detector cell- Leaks- Degas the mobile phase and purge the system- Use fresh, high-purity solvents and flush the detector cell- Check and tighten all fittings
Retention Time Drift - Poor temperature control- Changes in mobile phase composition- Column equilibration issues- Use a column oven for stable temperature- Prepare fresh mobile phase and ensure proper mixing- Increase column equilibration time

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Prepare this compound stock solution C Prepare serial dilutions of this compound A->C B Culture and seed cells in 96-well plate D Add dilutions to cells and incubate B->D C->D E Add MTT reagent and incubate D->E F Add solubilization solution E->F G Read absorbance F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for in vitro cytotoxicity testing of this compound.

logical_relationship cluster_solvents Solvents cluster_conditions Conditions A This compound Stability B Solvent Choice A->B C Storage Conditions A->C D Acetonitrile B->D Stable E Diluted HCl B->E Stable F Methanol/Ethanol B->F Unstable G Alkaline Solutions B->G Unstable H 2-10°C C->H Optimal I Protection from Light C->I Optimal J Tightly Sealed C->J Optimal

Caption: Factors influencing the stability of this compound.

Addressing Variability in Experimental Results with Carmichaenine C: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Variability in experimental outcomes is a significant challenge in scientific research. This technical support center provides a centralized resource for researchers, scientists, and drug development professionals working with Carmichaenine C. Our goal is to help you troubleshoot common issues, understand the factors that can influence experimental variability, and provide standardized protocols to enhance the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in the biological activity of our this compound samples. What could be the cause?

A1: Batch-to-batch variability of natural products like this compound can stem from several factors:

  • Purity and Characterization: Ensure each new batch is rigorously tested for purity using methods like HPLC, Mass Spectrometry, and NMR. Even minor impurities can have significant off-target effects. We recommend establishing a standardized quality control (QC) protocol for all incoming batches.

  • Source and Extraction Method: The geographical source of the raw biological material and the extraction/purification methods used can significantly impact the final compound's composition and activity. Documenting and standardizing these parameters is crucial.

  • Storage and Handling: this compound may be sensitive to light, temperature, and oxidation. Store the compound under the recommended conditions (e.g., -20°C, protected from light) and use fresh solutions for your experiments whenever possible. Repeated freeze-thaw cycles should be avoided.

Q2: Our in vitro assays with this compound show inconsistent IC50 values across different experiments. How can we improve consistency?

A2: Inconsistent IC50 values are a common issue. Consider the following troubleshooting steps:

  • Cell Line Authentication and Passage Number: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated. Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

  • Assay Conditions: Standardize all assay parameters, including cell seeding density, serum concentration in the media, incubation times, and the final concentration of the vehicle (e.g., DMSO).

  • Reagent Quality: Ensure all reagents, including cell culture media, serum, and assay components, are from consistent lots and are not expired.

Q3: We are struggling to reproduce the published anti-inflammatory effects of this compound. What experimental details should we be paying close attention to?

A3: Reproducibility issues can often be traced back to subtle differences in experimental protocols. Pay close attention to:

  • Stimulant and Concentration: The type and concentration of the inflammatory stimulus (e.g., LPS, TNF-α) used to induce the inflammatory response are critical. Ensure you are using the same stimulus at the same concentration as the published study.

  • Timing of Treatment: The timing of this compound treatment relative to the inflammatory stimulus (pre-treatment, co-treatment, or post-treatment) will significantly impact the observed effect.

  • Endpoint Measurement: The specific endpoint being measured (e.g., cytokine levels, gene expression) and the technology used for measurement (e.g., ELISA, qPCR) should be identical to the reference study.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability/Cytotoxicity Results

This guide addresses variability in assays measuring the effect of this compound on cell viability.

Potential Issue Recommended Action
Vehicle (e.g., DMSO) concentration is too high. Keep the final DMSO concentration consistent and as low as possible (typically <0.5%) across all wells, including controls. Run a vehicle-only control to assess its toxicity.
Edge effects in multi-well plates. Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to create a humidity barrier.
Inaccurate cell counting and seeding. Use an automated cell counter for accuracy. Ensure a homogenous cell suspension before seeding to avoid clumps.
Interference of this compound with the assay reagent. Some compounds can interfere with the chemical reactions of viability assays (e.g., MTT, WST-1). Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions.
Guide 2: Variability in Gene or Protein Expression Analysis

This guide focuses on troubleshooting inconsistent results from qPCR or Western Blotting experiments.

Potential Issue Recommended Action
Sub-optimal RNA/protein extraction. Use a standardized extraction protocol and assess the quality and quantity of your RNA/protein before proceeding. For RNA, check the RIN value. For protein, perform a BCA or Bradford assay.
Inconsistent loading in Western Blots. Use a reliable housekeeping protein (e.g., GAPDH, β-actin) for normalization. Ensure the housekeeping protein's expression is not affected by this compound treatment. Perform total protein normalization if necessary.
Primer/antibody validation. Validate the specificity and efficiency of your qPCR primers. For Western Blotting, validate your primary antibody to ensure it recognizes the target protein without significant off-target binding.
Variability in treatment times. Ensure precise timing for all treatment and harvesting steps. Stagger the treatment of different plates or samples if necessary to maintain consistency.

Experimental Protocols

Protocol 1: Standardized Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Quantification of Cytokine Secretion (ELISA)
  • Cell Culture and Treatment: Culture cells and treat with this compound and/or an inflammatory stimulus as per your experimental design.

  • Supernatant Collection: Collect the cell culture supernatant at the desired time point. Centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA for the cytokine of interest (e.g., IL-6, TNF-α) according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the provided standards. Calculate the concentration of the cytokine in your samples based on the standard curve.

Signaling Pathways and Workflows

To aid in experimental design and data interpretation, we provide diagrams of relevant signaling pathways that may be modulated by this compound and standardized experimental workflows.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture treatment Treatment cell_culture->treatment compound_prep This compound Preparation compound_prep->treatment incubation Incubation treatment->incubation data_collection Data Collection (e.g., Viability Assay) incubation->data_collection data_analysis Data Analysis data_collection->data_analysis

Caption: A generalized workflow for in vitro experiments with this compound.

troubleshooting_logic start Inconsistent Results? check_reagents Check Reagent Quality & Storage start->check_reagents check_protocol Review Experimental Protocol start->check_protocol check_cells Verify Cell Line & Passage Number start->check_cells standardize Standardize Protocol (e.g., timing, concentration) check_reagents->standardize check_protocol->standardize check_cells->standardize re_run Re-run Experiment standardize->re_run

Caption: A logical troubleshooting workflow for addressing experimental variability.

Technical Support Center: Refinement of Animal Models for Studying Novel Alkaloid Efficacy (Exemplified by Carmichaenine C)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo efficacy of novel alkaloids, using the hypothetical Carmichaenine C as an example.

Troubleshooting Guides

This section addresses specific issues that may be encountered during animal studies of novel alkaloid compounds.

Issue Potential Cause Troubleshooting Steps
High mortality or unexpected toxicity in the treatment group - Incorrect dosage translation from in vitro to in vivo models.- Rapid metabolism into toxic byproducts.- Off-target effects of the compound.- Vehicle toxicity.1. Re-evaluate Dosage: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD).[1]2. Pharmacokinetic Analysis: Perform pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.3. Formulation and Vehicle Check: Test the vehicle alone for any toxic effects. Consider alternative, less toxic vehicles if necessary.[2]4. Histopathology: Conduct histopathological analysis of major organs from the treated animals to identify signs of toxicity.
Lack of efficacy in the animal model - Insufficient drug concentration at the target site.- Poor bioavailability.- The chosen animal model does not accurately represent the human disease.[3][4][5]- Rapid clearance of the compound.1. Confirm Target Engagement: If the molecular target of this compound is known, measure target engagement in the tissue of interest.2. Optimize Dosing Regimen: Based on PK data, adjust the dosing frequency and route of administration to maintain therapeutic concentrations.[1]3. Re-evaluate Animal Model: Ensure the selected animal model has a disease pathology relevant to the proposed mechanism of action of this compound.[6]4. Consider Alternative Models: If the current model is not suitable, explore other options, including genetically engineered models or patient-derived xenografts.[7]
High variability in experimental results - Inconsistent experimental procedures.- Genetic drift in the animal colony.- Environmental stressors affecting the animals.- Subjective endpoint measurements.1. Standardize Protocols: Ensure all experimental procedures, including drug administration, animal handling, and data collection, are strictly standardized.2. Animal Strain and Source: Use a well-characterized and genetically stable animal strain from a reputable supplier.3. Control Environmental Factors: Maintain consistent housing conditions, including temperature, humidity, light-dark cycles, and diet.4. Blinding and Randomization: Implement blinding for data collection and analysis, and randomize animals to treatment groups to minimize bias.
Compound solubility and formulation issues - Poor aqueous solubility of the alkaloid.- Instability of the compound in the chosen vehicle.1. Solubility Screening: Test the solubility of this compound in a panel of pharmaceutically acceptable solvents and vehicles.2. Formulation Development: Consider using co-solvents, surfactants, or cyclodextrins to improve solubility. For intravenous administration, nanoparticle formulations can be explored.3. Stability Studies: Assess the stability of the formulated compound under the storage and experimental conditions.

Frequently Asked Questions (FAQs)

Animal Model Selection

Q1: How do I select the most appropriate animal model for studying the efficacy of this compound?

A1: The choice of animal model is critical and depends on the therapeutic indication.[6] Consider the following:

  • Pathophysiological Relevance: Does the animal model recapitulate the key aspects of the human disease you are targeting?[5][8]

  • Target Expression and Homology: Is the molecular target of this compound present and functional in the animal model, and does it have a high degree of homology to the human target?

  • Predictive Validity: Has the model been successfully used to test other drugs with a similar mechanism of action?

  • Practical Considerations: Factors such as the size of the animal, lifespan, cost, and availability of validated reagents should also be considered.

Q2: What are the limitations of using rodent models for studying alkaloid compounds?

A2: While widely used, rodent models have limitations.[4] Metabolic pathways can differ significantly between rodents and humans, potentially affecting the efficacy and toxicity profile of alkaloids.[3] Additionally, some human diseases are difficult to fully replicate in rodents.[4][5] It is crucial to be aware of these differences and, if possible, validate key findings in a second, non-rodent species.

Dosing and Administration

Q3: How do I determine the starting dose for my in vivo efficacy study?

A3: A common approach is to start with a dose that is a fraction of the MTD, which is determined in a dose-escalation study.[1] Alternatively, in vitro efficacy data (e.g., IC50 or EC50) can be used to estimate a starting dose, but this requires careful allometric scaling and consideration of the compound's pharmacokinetic properties.

Q4: What is the best route of administration for this compound?

A4: The route of administration should align with the intended clinical application and the physicochemical properties of the compound. Common routes for preclinical studies include:

  • Oral (PO): Suitable for compounds with good oral bioavailability.

  • Intravenous (IV): Ensures 100% bioavailability and is useful for compounds with poor oral absorption.

  • Intraperitoneal (IP): Often used in rodent studies for systemic delivery, but less common in clinical settings.

  • Subcutaneous (SC): Provides slower absorption and a more sustained release profile.

Data Interpretation

Q5: My in vitro results with this compound are promising, but I don't see the same effect in vivo. Why?

A5: This is a common challenge in drug development.[9] Several factors can contribute to this discrepancy:

  • Pharmacokinetics: The compound may be rapidly metabolized or cleared, preventing it from reaching therapeutic concentrations at the target site.

  • Bioavailability: Poor absorption from the site of administration can limit the amount of drug that reaches the systemic circulation.

  • Protein Binding: High plasma protein binding can reduce the amount of free, active drug available to interact with its target.

  • Model Limitations: The in vivo model may not accurately reflect the in vitro conditions where the initial promising results were observed.[3]

Experimental Protocols

Maximum Tolerated Dose (MTD) Study
  • Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.

  • Animals: Use a small cohort of healthy animals (e.g., 3-5 per group) of the same species and strain as the planned efficacy study.

  • Procedure:

    • Administer escalating doses of this compound to different groups of animals.

    • Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • The MTD is typically defined as the highest dose that does not cause more than a 10% reduction in body weight or any mortality.

  • Data Analysis: Record and report all clinical observations and body weight changes for each dose group.

In Vivo Efficacy Study (Generic Xenograft Model)
  • Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.

  • Animals: Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies.

  • Procedure:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control according to the predetermined dose and schedule.

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.

  • Data Analysis: Plot mean tumor volume and body weight over time for each group. Statistical analysis (e.g., ANOVA) can be used to compare treatment groups to the control group.[1]

Visualizations

Signaling_Pathway Carmichaenine_C This compound Receptor Target Receptor Carmichaenine_C->Receptor Inhibits Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow Start Start: Hypothesis In_Vitro In Vitro Studies (IC50, Mechanism) Start->In_Vitro MTD_Study Maximum Tolerated Dose (MTD) Study In_Vitro->MTD_Study Efficacy_Study In Vivo Efficacy Study (Xenograft Model) MTD_Study->Efficacy_Study Data_Analysis Data Analysis (Tumor Growth, Body Weight) Efficacy_Study->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: General experimental workflow for in vivo efficacy testing.

Troubleshooting_Tree Start High In Vivo Toxicity? Check_Dosage Review Dosage Calculation Start->Check_Dosage Yes Proceed Proceed with Refined Protocol Start->Proceed No Vehicle_Control Run Vehicle Toxicity Control Check_Dosage->Vehicle_Control Dosage Correct PK_Study Conduct Pharmacokinetic Study Vehicle_Control->PK_Study Vehicle Not Toxic Reformulate Reformulate Compound Vehicle_Control->Reformulate Vehicle Toxic Lower_Dose Lower Dose or Change Schedule PK_Study->Lower_Dose Unfavorable PK Reformulate->Proceed Lower_Dose->Proceed

Caption: Troubleshooting decision tree for unexpected in vivo toxicity.

References

Technical Support Center: Enhancing the Purity of Isolated Carmichaeline C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of isolated Carmichaeline C. The following sections offer detailed troubleshooting guides in a question-and-answer format, experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the isolation and purification of Carmichaeline C and related diterpenoid alkaloids.

Q1: I am observing significant peak tailing during the HPLC purification of my Carmichaeline C enriched fraction. What are the potential causes and solutions?

A1: Peak tailing in HPLC of alkaloid compounds is a common issue, often stemming from secondary interactions with the stationary phase or other factors. Here are the primary causes and troubleshooting steps:

  • Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with the basic nitrogen atom of Carmichaeline C, leading to tailing.

    • Solution: Use a base-deactivated or end-capped column. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid or acetic acid) can protonate the silanol groups, reducing their interaction with the analyte. However, be mindful of the column's pH stability.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[1]

    • Solution: Reduce the sample concentration or injection volume.

  • Contamination: A dirty guard column or a contaminated analytical column inlet frit can distort peak shape.[1]

    • Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column.[1]

  • Inappropriate Mobile Phase: The pH and ionic strength of the mobile phase can significantly impact peak shape for ionizable compounds like alkaloids.

    • Solution: Optimize the mobile phase pH. The addition of a buffer, such as ammonium formate or ammonium acetate, can improve peak symmetry.

  • Dead Volume: Excessive dead volume in the HPLC system can lead to peak broadening and tailing.

    • Solution: Ensure all fittings and tubing are properly connected and have the minimum necessary length and internal diameter.

Q2: My recovery of Carmichaeline C is low after the initial extraction and partitioning steps. How can I improve the yield?

A2: Low recovery of alkaloids can be attributed to several factors during extraction and liquid-liquid partitioning.

  • Incomplete Extraction: The choice of solvent and extraction method is critical.

    • Solution: Aconitum alkaloids are typically extracted with methanol or ethanol under reflux. Acidifying the extraction solvent (e.g., with 0.1% HCl) can improve the extraction efficiency of these basic compounds by converting them to their more soluble salt forms.

  • Inefficient Partitioning: The pH during acid-base partitioning is crucial for separating alkaloids from neutral and acidic impurities.

    • Solution: Ensure the pH of the aqueous solution is sufficiently acidic (pH 2-3) during the initial wash with a non-polar solvent (e.g., hexane or ethyl acetate) to keep the alkaloids in the aqueous phase. Subsequently, basify the aqueous phase to pH 9-10 with ammonia or sodium carbonate to deprotonate the alkaloids, allowing for their efficient extraction into an organic solvent like chloroform or ethyl acetate.

  • Degradation: Diterpenoid alkaloids can be susceptible to degradation, especially under harsh pH or high-temperature conditions.[2][3]

    • Solution: Avoid prolonged exposure to strong acids or bases and high temperatures. Processing of Aconitum roots is known to cause hydrolysis of ester groups, which alters the chemical structure of the alkaloids.[2]

Q3: I am having difficulty separating Carmichaeline C from other closely related diterpenoid alkaloids. What advanced purification techniques can I employ?

A3: Co-elution of structurally similar alkaloids is a common challenge. Advanced chromatographic techniques can provide the necessary resolution.

  • Counter-Current Chromatography (CCC): This support-free liquid-liquid partition chromatography technique is highly effective for separating complex mixtures of natural products, including Aconitum alkaloids.[4]

    • pH-Zone-Refining CCC: This is a powerful variation of CCC particularly suited for separating ionizable compounds like alkaloids based on their pKa values and hydrophobicity. It offers high sample loading capacity and can yield high-purity compounds in a single step.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a high-resolution technique for final purification.

    • Solution: Methodical optimization of the stationary phase, mobile phase composition (including organic modifier, pH, and additives), and gradient profile is key to achieving baseline separation of closely related alkaloids.

Experimental Protocols

The following protocols provide a general framework for the isolation and purification of Carmichaeline C. Optimization may be required based on the specific plant material and laboratory instrumentation.

Protocol 1: Extraction and Preliminary Fractionation
  • Plant Material Preparation: Air-dry and powder the roots of Aconitum carmichaelii.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol containing 0.1% HCl for 24 hours at room temperature.

    • Alternatively, perform reflux extraction with methanol for 2-3 hours.

    • Filter the extract and concentrate under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in a 2% aqueous HCl solution (pH 2-3).

    • Partition this acidic solution with ethyl acetate to remove neutral and weakly acidic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with aqueous ammonia.

    • Extract the basified aqueous solution with chloroform or ethyl acetate.

    • Combine the organic layers and concentrate under reduced pressure to obtain the crude alkaloid fraction.

Protocol 2: Purification by Counter-Current Chromatography (CCC)
  • Solvent System Selection: A two-phase solvent system is critical for successful CCC separation. A common system for Aconitum alkaloids is a mixture of n-hexane, ethyl acetate, methanol, and water. The optimal ratio should be determined by preliminary small-scale partition experiments. For pH-zone-refining CCC, an acidic or basic modifier is added to the stationary or mobile phase, respectively.

  • CCC Operation:

    • Equilibrate the CCC coil with the stationary phase.

    • Dissolve the crude alkaloid fraction in a small volume of the two-phase solvent system.

    • Inject the sample and begin pumping the mobile phase at an optimized flow rate.

    • Collect fractions and monitor the separation by thin-layer chromatography (TLC) or HPLC.

  • Fraction Analysis: Combine fractions containing the target compound of high purity and concentrate them.

Protocol 3: Final Purification by Preparative HPLC
  • Column and Mobile Phase:

    • Use a C18 reversed-phase preparative column.

    • A typical mobile phase consists of a gradient of acetonitrile or methanol in water, often with an additive like 0.1% formic acid or ammonium acetate to improve peak shape.

  • Purification:

    • Dissolve the semi-purified fraction from CCC in the initial mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Collect the peak corresponding to Carmichaeline C.

  • Purity Assessment: Analyze the purity of the final product using analytical HPLC-DAD and confirm its identity using LC-MS and NMR.

Quantitative Data

The following tables summarize typical purity levels achieved for diterpenoid alkaloids from Aconitum species using various purification techniques. While specific data for Carmichaeline C is limited in the literature, these values provide a benchmark for what can be expected with optimized protocols.

Table 1: Purity of Diterpenoid Alkaloids from Aconitum Species Purified by Counter-Current Chromatography

CompoundPlant SourcePurification MethodPurity (%)Reference
BenzoylaconineAconitum duclouxiiCounter-Current Chromatography98.4[4]
N-deethylaconitineAconitum duclouxiiCounter-Current Chromatography97.2[4]
AconitineAconitum duclouxiiCounter-Current Chromatography98.2[4]
DeoxyaconitineAconitum duclouxiiCounter-Current Chromatography96.8[4]

Table 2: Purity of Diterpenoid Alkaloids from Aconitum Species Purified by Preparative HPLC

CompoundPlant SourcePurification MethodPurity (%)Reference
AconitineAconitum karacolicumRecrystallization after Prep-HPLC>96[5]
LappaconitineAconitum karacolicumPreparative HPLC>95[5]

Visualizations

The following diagrams illustrate the experimental workflow for enhancing the purity of Carmichaeline C.

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis Aconitum Aconitum carmichaelii (Powdered Roots) Extraction Ethanol/Methanol Extraction Aconitum->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids CCC Counter-Current Chromatography (CCC) CrudeAlkaloids->CCC SemiPure Semi-Pure Carmichaeline C CCC->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC PureCarmichaelineC Pure Carmichaeline C PrepHPLC->PureCarmichaelineC PurityAnalysis Purity Assessment (HPLC-DAD, LC-MS) PureCarmichaelineC->PurityAnalysis StructureID Structural Elucidation (NMR, MS) PureCarmichaelineC->StructureID

Caption: Experimental workflow for the isolation and purification of Carmichaeline C.

troubleshooting_workflow Start Impure Carmichaeline C (e.g., Peak Tailing in HPLC) CheckColumn Check Column Condition (Overload, Contamination) Start->CheckColumn OptimizeMobilePhase Optimize Mobile Phase (pH, Buffer, Organic Modifier) CheckColumn->OptimizeMobilePhase If column is OK PureProduct High Purity Carmichaeline C CheckColumn->PureProduct If column issue is resolved AdvancedTechniques Employ Advanced Techniques (CCC, pH-Zone-Refining CCC) OptimizeMobilePhase->AdvancedTechniques If separation is still poor OptimizeMobilePhase->PureProduct If separation improves AdvancedTechniques->PureProduct

Caption: Logical troubleshooting workflow for purity enhancement.

References

Validation & Comparative

A Comparative Guide to Preclinical Nav1.7 Inhibitors: Evaluating Efficacy and Methodology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on "Carmichaenine C": An extensive search of scientific literature and databases yielded no information on a compound named "this compound" in the context of Nav1.7 inhibition or analgesic activity. It is possible that this is a novel or proprietary compound with no publicly available data. The related compounds, Carmichaenine D and E, are alkaloids derived from Aconitum carmichaeli[1][2]. Due to the absence of data on this compound, this guide will focus on a well-characterized Nav1.7 inhibitor, PF-05089771 , and compare its preclinical performance with other relevant inhibitors.

Introduction to Nav1.7 and its Role in Pain Signaling

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain.[3][4] It is predominantly expressed in peripheral sensory neurons, where it plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[4] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder.[4] Conversely, loss-of-function mutations result in a congenital insensitivity to pain, a rare condition where individuals are unable to feel pain.[4] This strong genetic evidence has spurred significant efforts in the development of selective Nav1.7 inhibitors as a promising new class of non-opioid analgesics.

This guide provides a comparative overview of the preclinical data for prominent Nav1.7 inhibitors, with a focus on their potency, selectivity, and efficacy in various animal models of pain. Detailed experimental protocols for key assays are also provided to aid in the interpretation and replication of these findings.

Comparative Efficacy of Nav1.7 Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of selected Nav1.7 inhibitors in preclinical models.

In Vitro Potency and Selectivity
CompoundTargetIC50 (nM)Selectivity vs. Other Nav SubtypesReference
PF-05089771 human Nav1.711>100-fold vs. Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6
mouse Nav1.78
rat Nav1.7171
DWP-17061 Nav1.731Highly selective (exact fold-selectivity not specified)[5]
A-803467 Nav1.870>100-fold vs. Nav1.2, Nav1.3, Nav1.5, Nav1.7[6]
ProTx-II Nav1.70.3~100-fold selective over other VGSCs[6]
In Vivo Efficacy in Preclinical Pain Models
CompoundPain ModelSpeciesEfficacyReference
PF-05089771 Inherited Erythromelalgia (IEM) modelMouseReduced flinching behavior[7]
Diabetic NeuropathyHumanFailed to achieve primary endpoint in Phase 2 clinical trial[8]
DWP-17061 Freund's Complete Adjuvant (FCA) - induced inflammatory painMouseRelieved inflammatory pain, with excellent efficacy compared to PF-05089771[5]
A-803467 Monosodium iodoacetate (MIA)-induced osteoarthritis painRatReduced neuronal response to mechanical and thermal stimuli[6]
ProTx-II Monosodium iodoacetate (MIA)-induced osteoarthritis painRatReduced neuronal response to mechanical and thermal stimuli[6]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Nav1.7 Inhibition

This protocol is used to determine the potency (IC50) and selectivity of a compound on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture: HEK293 cells stably expressing human Nav1.7 are cultured under standard conditions.

  • Electrophysiology Recording: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

  • Voltage Protocol: A voltage protocol is applied to elicit Nav1.7 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in the resting state, followed by a depolarizing pulse (e.g., to 0 mV) to activate the channels.

  • Compound Application: The test compound is perfused at various concentrations onto the cell.

  • Data Analysis: The peak inward current in the presence of the compound is compared to the control current to determine the percentage of inhibition. The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

Formalin Test for Inflammatory Pain

The formalin test is a widely used model of tonic, inflammatory pain that has two distinct phases of nociceptive behavior.[9][10][11][12]

Methodology:

  • Animal Acclimation: Mice or rats are acclimated to the testing environment (e.g., a clear observation chamber) for at least 30 minutes before the experiment.

  • Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: The animal's behavior is observed and recorded for a set period (e.g., 60 minutes). The amount of time the animal spends licking, biting, or flinching the injected paw is quantified.

  • Data Analysis: The total time spent in nociceptive behaviors is calculated for the early phase (Phase 1, typically 0-5 minutes post-injection) and the late phase (Phase 2, typically 15-40 minutes post-injection). The effect of a test compound, administered prior to the formalin injection, is assessed by comparing the nociceptive response in treated animals to a vehicle-treated control group.

Chronic Constriction Injury (CCI) Model for Neuropathic Pain

The CCI model is a common surgical model used to induce neuropathic pain in rodents.[13][14][15][16]

Methodology:

  • Anesthesia: The rat is anesthetized using an appropriate anesthetic agent.

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until they elicit a brief twitch in the respective hind limb.

  • Wound Closure: The muscle and skin are closed in layers.

  • Post-operative Care: The animal is monitored during recovery and provided with appropriate post-operative care.

  • Behavioral Testing: Several days after surgery (e.g., day 7), the animal develops signs of neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus). These are assessed using von Frey filaments (for mechanical allodynia) and a radiant heat source (for thermal hyperalgesia). The effect of a test compound is evaluated by measuring the reversal of these pain-like behaviors.

Visualizations

Nav1_7_Pain_Signaling_Pathway cluster_Nociceptor Nociceptor cluster_Inhibitor Pharmacological Intervention Noxious Stimulus Noxious Stimulus Membrane Depolarization Membrane Depolarization Noxious Stimulus->Membrane Depolarization Nav1.7 Activation Nav1.7 Activation Membrane Depolarization->Nav1.7 Activation Action Potential Generation Action Potential Generation Nav1.7 Activation->Action Potential Generation Signal Propagation to CNS Signal Propagation to CNS Action Potential Generation->Signal Propagation to CNS Pain Perception Pain Perception Signal Propagation to CNS->Pain Perception Leads to Nav1.7 Inhibitor Nav1.7 Inhibitor Block of Nav1.7 Channel Block of Nav1.7 Channel Nav1.7 Inhibitor->Block of Nav1.7 Channel Inhibits Block of Nav1.7 Channel->Nav1.7 Activation Prevents Preclinical_Workflow_Nav1_7_Inhibitors cluster_In_Vitro In Vitro Assessment cluster_In_Vivo In Vivo Assessment Compound Synthesis Compound Synthesis Electrophysiology Electrophysiology Assay (IC50 & Selectivity) Compound Synthesis->Electrophysiology Acute Pain Model Acute Pain Model (e.g., Formalin Test) Electrophysiology->Acute Pain Model Promising Candidates Neuropathic Pain Model Neuropathic Pain Model (e.g., CCI) Electrophysiology->Neuropathic Pain Model Promising Candidates Pharmacokinetics Pharmacokinetics Acute Pain Model->Pharmacokinetics Neuropathic Pain Model->Pharmacokinetics Toxicology Toxicology Pharmacokinetics->Toxicology Clinical Candidate Selection Clinical Candidate Selection Toxicology->Clinical Candidate Selection Favorable Profile

References

Validating Carmichaenine C as a Selective Pharmacological Tool for Nav1.7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain therapeutics.[1][2] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to severe pain disorders, while loss-of-function mutations result in a congenital inability to perceive pain.[3][4][5] This has made the development of selective Nav1.7 inhibitors a major goal for creating novel, non-opioid analgesics.[6][7]

Carmichaenine C is an aconitine-type C19-diterpenoid alkaloid isolated from Aconitum carmichaelii.[8][9][10] Alkaloids from the Aconitum genus are known for their potent biological activities, including analgesic properties, which are often mediated through interaction with voltage-gated sodium channels.[3][6] However, these compounds are also notoriously toxic, and their specific interactions with different sodium channel subtypes are not always well-characterized.[4][6] While some Aconitum alkaloids activate sodium channels, others act as blockers.[6]

This guide provides a framework for researchers, scientists, and drug development professionals to validate this compound as a selective pharmacological tool for Nav1.7. It outlines the necessary experimental data, protocols, and a comparative analysis against other known Nav1.7 inhibitors. Due to the limited publicly available data on this compound's specific activity and selectivity for Nav1.7, this guide will serve as a template for the validation process.

Comparative Data on Nav1.7 Inhibitors

A crucial step in validating a new pharmacological tool is to compare its potency and selectivity against a panel of known compounds. The following table provides a structure for such a comparison. Data for well-characterized inhibitors are included for reference. A placeholder for this compound is provided to be populated with experimental data.

CompoundTypeNav1.7 IC50 (nM)Selectivity vs. Nav1.1Selectivity vs. Nav1.2Selectivity vs. Nav1.3Selectivity vs. Nav1.4Selectivity vs. Nav1.5Selectivity vs. Nav1.6Selectivity vs. Nav1.8
This compound Diterpenoid AlkaloidData to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
ST-2262 Small Molecule72>200-fold>200-fold>200-fold>200-fold>200-fold>200-fold>200-fold
ST-2530 Saxitoxin Analog25>500-fold>500-fold>500-fold>500-fold>500-fold>500-fold>500-fold
PF-05089771 ArylsulfonamideVaries by stateHighHighHighHighHighHighHigh
AM-0466 Quinolinone SulfonamideNanomolar rangeHighHighHighHighHighHighHigh

Experimental Protocols

To determine the potency and selectivity of this compound for Nav1.7, a series of well-defined experiments are required.

Patch-Clamp Electrophysiology

This is the gold standard for characterizing the effects of a compound on ion channel function.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human Nav1.7 and a panel of other Nav subtypes (Nav1.1-1.6, 1.8) to assess selectivity.

Methodology:

  • Cell Culture: Use mammalian cell lines (e.g., HEK293) stably expressing the alpha subunit of the human Nav channel of interest (e.g., hNav1.7).

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Use an automated patch-clamp platform (e.g., SyncroPatch 768PE) for high-throughput screening or a manual setup for detailed biophysical characterization.

    • Use appropriate internal and external solutions to isolate sodium currents.

  • Voltage Protocol:

    • Hold the cell membrane potential at a level where a significant portion of channels are in the resting state (e.g., -120 mV).

    • Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV).

    • To assess state-dependence, use protocols that favor the inactivated state of the channel.

  • Compound Application:

    • Prepare a range of concentrations of this compound.

    • Apply the compound to the external solution and measure the resulting inhibition of the peak sodium current.

  • Data Analysis:

    • Plot the percentage of current inhibition against the compound concentration.

    • Fit the data with a Hill equation to determine the IC50 value.

    • Repeat this procedure for all other Nav subtypes to determine the selectivity profile.

In Vivo Pain Models

Animal models are essential to determine if in vitro activity translates to analgesic efficacy.

Objective: To assess the analgesic effects of this compound in preclinical models of inflammatory and neuropathic pain.

Methodology:

  • Animal Subjects: Use rodents (mice or rats) for these studies.

  • Pain Models:

    • Inflammatory Pain: Induce inflammation by intraplantar injection of Complete Freund's Adjuvant (CFA) or formalin.

    • Neuropathic Pain: Use models such as chronic constriction injury (CCI) of the sciatic nerve or spared nerve injury (SNI).[3]

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneal, oral) or locally.

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimuli using von Frey filaments.

    • Thermal Hyperalgesia: Assess the paw withdrawal latency to a radiant heat source (Hargreaves test).

  • Data Analysis: Compare the behavioral responses of the drug-treated group to a vehicle-treated control group.

Mandatory Visualizations

Signaling Pathway of Nav1.7 in Nociception

Nav1_7_Pain_Pathway Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) Nociceptor Nociceptor Terminal Noxious_Stimuli->Nociceptor Activates Nav1_7 Nav1.7 Channel Nociceptor->Nav1_7 Depolarizes Action_Potential Action Potential Generation & Propagation Nav1_7->Action_Potential Amplifies current DRG Dorsal Root Ganglion (DRG) Action_Potential->DRG Transmits signal Spinal_Cord Spinal Cord (Dorsal Horn) DRG->Spinal_Cord Synapses Brain Brain Spinal_Cord->Brain Ascending Pathway Pain_Perception Pain Perception Brain->Pain_Perception Processes Carmichaenine_C This compound (Potential Inhibitor) Carmichaenine_C->Nav1_7 Inhibits

Caption: Role of Nav1.7 in the ascending pain signaling pathway and the potential inhibitory action of this compound.

Experimental Workflow for Validating a Selective Nav1.7 Inhibitor

Validation_Workflow Start Start: Compound of Interest (e.g., this compound) Primary_Screen Primary Screen: High-Throughput Electrophysiology on hNav1.7 Start->Primary_Screen Hit_Identified Hit Identified? Primary_Screen->Hit_Identified Selectivity_Panel Selectivity Profiling: Electrophysiology on Nav Subtype Panel (1.1-1.6, 1.8) Hit_Identified->Selectivity_Panel Yes Stop Stop/Redesign Hit_Identified->Stop No Selective Selective for Nav1.7? Selectivity_Panel->Selective In_Vivo_Models In Vivo Efficacy Testing: Inflammatory and Neuropathic Pain Models Selective->In_Vivo_Models Yes Selective->Stop No Efficacy Analgesic Efficacy? In_Vivo_Models->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) and Toxicology Studies Efficacy->PK_PD Yes Efficacy->Stop No Validated_Tool Validated Selective Pharmacological Tool PK_PD->Validated_Tool

Caption: A stepwise workflow for the validation of a selective Nav1.7 inhibitor from initial screening to a validated tool.

Conclusion

Validating this compound as a selective pharmacological tool for Nav1.7 requires a systematic approach involving rigorous in vitro and in vivo characterization. The primary steps include determining its potency on Nav1.7 and its selectivity against other sodium channel subtypes using patch-clamp electrophysiology. Subsequently, its analgesic efficacy must be demonstrated in relevant animal models of pain. While alkaloids from Aconitum carmichaelii are known to interact with sodium channels, specific data for this compound's selectivity for Nav1.7 is not yet publicly available. The experimental framework provided in this guide offers a clear path for researchers to generate the necessary data to fully characterize this compound and determine its potential as a selective tool for studying Nav1.7.

References

Assessing the Cross-Reactivity of Carmichaenine C with Voltage-Gated Sodium Channel Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound Carmichaenine C across a panel of voltage-gated sodium channel (Nav) isoforms. A thorough understanding of a compound's selectivity is paramount in drug discovery to predict its therapeutic window and potential off-target effects. This document outlines the standardized experimental protocols, data presentation formats, and analytical approaches necessary for a robust assessment.

Introduction to Sodium Channel Isoform Selectivity

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells.[1][2] The Nav family consists of nine distinct pore-forming α-subunits (Nav1.1–Nav1.9), each with unique tissue distribution, biophysical properties, and physiological roles.[1][3] This diversity makes specific isoforms attractive targets for therapies aimed at a range of disorders, including epilepsy, chronic pain, and cardiac arrhythmias.[2][4][5]

However, the high degree of structural homology among Nav channel isoforms presents a significant challenge in developing subtype-selective inhibitors.[4] Off-target inhibition can lead to undesirable side effects, such as central nervous system (CNS) disturbances or cardiac toxicity.[4][6] Therefore, a comprehensive cross-reactivity assessment early in the drug development pipeline is essential. This guide uses this compound as a hypothetical test compound to illustrate the process.

Experimental Approach: Electrophysiological Assessment

The gold standard for characterizing the interaction of compounds with ion channels is the patch-clamp electrophysiology technique.[7] This method allows for the direct measurement of ion channel currents and provides high-resolution data on compound potency and mechanism of action. Both manual and automated patch-clamp (APC) systems can be employed for these studies.[8][9]

Experimental Workflow

The overall workflow for assessing the cross-reactivity of this compound is depicted below.

G cluster_prep Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 or CHO cells stably expressing individual Nav channel isoforms) patch_clamp Whole-Cell Patch-Clamp Recording (Manual or Automated) cell_culture->patch_clamp compound_prep This compound Preparation (Stock solution and serial dilutions) compound_app Compound Application (Increasing concentrations) compound_prep->compound_app voltage_protocol Application of Isoform-Specific Voltage Protocols patch_clamp->voltage_protocol voltage_protocol->compound_app data_acq Data Acquisition (Measurement of sodium currents) compound_app->data_acq cr_curve Concentration-Response Curve Generation data_acq->cr_curve ic50_calc IC50 and Hill Coefficient Calculation cr_curve->ic50_calc selectivity_profile Determination of Selectivity Profile ic50_calc->selectivity_profile

Figure 1. Experimental workflow for assessing the cross-reactivity of this compound.

Detailed Experimental Protocols

The following protocols are designed for whole-cell voltage-clamp recordings from mammalian cells (e.g., HEK293 or CHO) stably expressing a single human Nav channel isoform.

Cell Culture
  • Cell Lines: Utilize a panel of cell lines, each stably expressing one of the following human Nav channel α-subunits: Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, and Nav1.8. These are commercially available from various vendors.

  • Culture Conditions: Maintain cells according to the supplier's recommendations, typically in DMEM or Ham's F-12 medium supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure stable expression of the channel.

Electrophysiological Recordings
  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. The use of Cesium Fluoride (CsF) in the internal solution helps to block potassium channels and isolate sodium currents.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Compensate for series resistance (typically >80%) to minimize voltage errors.

    • Hold the cell membrane at a potential where the majority of channels are in the resting state (e.g., -120 mV).

    • Apply a specific voltage protocol to elicit sodium currents. The protocol should be tailored to the biophysical properties of each isoform.

    • Record baseline currents in the vehicle control solution.

    • Perfuse the cells with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration (typically 3-5 minutes).

    • Record the inhibited currents at each concentration.

Voltage-Clamp Protocols

The choice of voltage protocol is critical for assessing state-dependent inhibition. A common approach is to use a pulse protocol that allows for the measurement of inhibition of the channel in both the resting and inactivated states.

  • Resting State Inhibition: From a hyperpolarized holding potential (e.g., -120 mV), apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) to open the channels.

  • Inactivated State Inhibition: From the holding potential, apply a long conditioning prepulse to a depolarized potential (e.g., -50 mV for 500 ms) to induce inactivation, followed by a test pulse to measure the current from the remaining non-inactivated channels.[10]

The specific voltages and durations should be optimized for each Nav isoform to account for their different voltage dependencies of activation and inactivation.

Data Presentation and Analysis

All quantitative data should be summarized in a clear and structured format to facilitate comparison across isoforms.

Table 1: Comparative Inhibitory Profile of this compound on Nav Channel Isoforms
Channel IsoformIC₅₀ (µM)Hill Coefficient (n)Fold Selectivity (vs. Primary Target)
Nav1.1
Nav1.2
Nav1.3
Nav1.4
Nav1.5
Nav1.6
Nav1.7
Nav1.8
  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound that produces 50% inhibition of the sodium current. This is determined by fitting the concentration-response data to a four-parameter logistic equation (Hill equation).[11][12]

  • Hill Coefficient (n): Describes the steepness of the concentration-response curve. A value of 1 suggests a 1:1 binding stoichiometry, while values greater or less than 1 can indicate positive or negative cooperativity, respectively.[12]

  • Fold Selectivity: The ratio of the IC₅₀ value for an off-target isoform to the IC₅₀ value for the primary target isoform. A higher value indicates greater selectivity.

Data Analysis
  • For each cell, normalize the peak current at each concentration of this compound to the baseline current in the vehicle control.

  • Plot the normalized current as a function of the logarithm of the compound concentration.

  • Fit the data using a non-linear regression model with the following four-parameter logistic equation:

    • Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC₅₀-X)*HillSlope))

  • Calculate the IC₅₀ and Hill coefficient from the fitted curve.

  • Determine the fold selectivity for each isoform relative to the most potently inhibited isoform.

Visualization of Key Concepts

Diagrams can aid in understanding the underlying mechanisms and logical relationships in this assessment.

Sodium Channel Gating and Drug Interaction

The following diagram illustrates the different conformational states of a voltage-gated sodium channel and how a state-dependent inhibitor like this compound might interact with them.

G cluster_drug This compound Binding Resting Resting (Closed) Open Open Resting->Open Activation (Depolarization) Resting_Bound Resting-Bound Resting->Resting_Bound Binds to Resting State Inactivated Inactivated (Closed) Open->Inactivated Inactivation Inactivated->Resting Recovery (Repolarization) Inactivated_Bound Inactivated-Bound Inactivated->Inactivated_Bound Preferentially Binds to Inactivated State

Figure 2. State-dependent interaction of an inhibitor with a Nav channel.

Conclusion

A systematic assessment of the cross-reactivity of this compound across a panel of Nav channel isoforms is a critical step in its preclinical development. By employing standardized electrophysiological protocols and rigorous data analysis, researchers can generate a comprehensive selectivity profile. This profile will be instrumental in predicting the therapeutic potential and safety liabilities of this compound, ultimately guiding its path toward clinical application. The methodologies and data presentation formats outlined in this guide provide a robust framework for conducting such a comparative analysis.

References

A Head-to-Head Comparison of Carmichaenine C and Aconitine's Analgesic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the analgesic properties of two diterpenoid alkaloids: Carmichaenine C and aconitine. Both compounds are derived from plants of the Aconitum genus, which have a long history in traditional medicine for pain relief. This comparison summarizes available experimental data on their efficacy, mechanisms of action, and toxicity, and provides detailed experimental protocols for key analgesic assays.

Executive Summary

While both this compound and aconitine are recognized for their analgesic potential, available research indicates significant differences in their potency and safety profiles. Aconitine has been more extensively studied, with a well-documented mechanism of action revolving around the activation of voltage-gated sodium channels. However, this mechanism is also intrinsically linked to its high toxicity. Data on this compound is less abundant, but preliminary studies on extracts containing related alkaloids suggest potent analgesic activity, potentially with a more favorable therapeutic window. This guide aims to collate the existing data to inform further research and drug development efforts in the field of non-opioid analgesics.

Data Presentation: Quantitative Comparison of Analgesic Efficacy

Direct head-to-head comparative studies between pure this compound and aconitine are limited in the current scientific literature. The following tables summarize available quantitative data from separate studies to provide a comparative perspective. It is crucial to note that variations in experimental models, species, and administration routes can influence outcomes.

Table 1: Analgesic Efficacy (ED50) of Aconitine in Various Pain Models

CompoundAnimal ModelAnalgesic AssayRoute of AdministrationED50 (mg/kg) [95% Confidence Limit]Reference
AconitineMiceAcetic Acid-Induced WrithingSubcutaneous (sc)2.76 [2.34-3.26][1]
AconitineMiceHot-Plate TestSubcutaneous (sc)3.50 [2.69-4.54][1]
AconitineMiceElectric StimulationSubcutaneous (sc)4.20 [3.72-4.73][1]
AconitineRatsHot-Plate TestIntraperitoneal (ip)2.75 [2.28-3.31][1]
AconitineRatsTail Flick TestIntraperitoneal (ip)5.24 [4.35-6.31][1]

Table 2: Analgesic Efficacy of Aconitum carmichaelii Extract (Containing this compound and related alkaloids)

ExtractAnimal ModelAnalgesic AssayED50 (mg/kg) ± SDReference
Original A. carmichaelii Chloroform ExtractMiceTail Clip Test0.25 ± 0.04

Note: This data is for a crude extract and not purified this compound. The analgesic effect is a composite of all active alkaloids in the extract.

Table 3: Inhibition of Pain Response by Aconitine in Mice

CompoundDose (mg/kg)Analgesic AssayInhibition Rate (%)Reference
Aconitine0.3Acetic Acid-Induced Writhing68%[2][3][4]
Aconitine0.9Acetic Acid-Induced Writhing76%[2][3][4]
Aconitine0.3Formalin Test (Phase I)33.23%[3]
Aconitine0.9Formalin Test (Phase I)20.25%[3]
Aconitine0.3Formalin Test (Phase II)36.08%[3]
Aconitine0.9Formalin Test (Phase II)32.48%[3]

Table 4: Acute Toxicity (LD50) Data

Compound/ExtractAnimal ModelRoute of AdministrationLD50 (mg/kg) [95% Confidence Limit]Reference
AconitineMiceSubcutaneous (sc)21.68 [17.25-27.25][1]
AconitineRatsIntraperitoneal (ip)10.96 [8.24-14.56][1]
Original A. carmichaelii Chloroform ExtractMiceNot Specified~1.44
Yeast-Fermented A. carmichaelii Chloroform ExtractMiceNot Specified~13.80

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further study.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

Protocol:

  • Animals: Male mice (e.g., Kunming strain), weighing 18-22 g.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Animals are acclimatized for at least one week before the experiment.

  • Drug Administration: Test compounds (this compound or aconitine) or vehicle are administered, typically intraperitoneally (i.p.) or subcutaneously (s.c.), at various doses. A positive control, such as aspirin (e.g., 200 mg/kg), is also used.

  • Induction of Writhing: Thirty minutes after drug administration, each mouse is injected intraperitoneally with 0.1 mL of a 0.6% acetic acid solution.

  • Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber. The number of writhes (a characteristic stretching of the abdomen and/or extension of the hind limbs) is counted for a period of 15 minutes.

  • Data Analysis: The percentage of analgesic activity is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Hot Plate Test

This method assesses the central analgesic effects of drugs against thermally induced pain.

Protocol:

  • Apparatus: A hot plate analgesiometer with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Mice or rats are used. A baseline latency to a painful response is determined for each animal before drug administration. This is the time taken for the animal to lick its hind paw or jump. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compound or vehicle is administered to the animals.

  • Testing: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), each animal is placed on the hot plate, and the latency to the first sign of a pain response is recorded.

  • Data Analysis: The increase in pain threshold is calculated as a percentage of the maximum possible effect (% MPE) or as the change in latency time.

Formalin Test

This model is used to assess analgesic responses to a persistent, localized inflammatory pain.

Protocol:

  • Animals: Mice are typically used.

  • Drug Administration: The test compound or vehicle is administered prior to the formalin injection.

  • Induction of Nociception: A dilute solution of formalin (e.g., 20 µL of 5% formalin in saline) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: The animal is immediately placed in an observation chamber. The amount of time the animal spends licking or biting the injected paw is recorded. The observation period is typically divided into two phases:

    • Phase I (Early Phase): 0-5 minutes post-injection, representing direct chemical stimulation of nociceptors.

    • Phase II (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain mechanisms.

  • Data Analysis: The total time spent licking or biting the paw in each phase is determined for each group. The percentage of inhibition is calculated relative to the control group.

Signaling Pathways and Mechanisms of Action

Aconitine: Persistent Activation of Voltage-Gated Sodium Channels

The primary mechanism of action for aconitine's analgesic and toxic effects is its interaction with voltage-gated sodium channels (VGSCs).[5] Aconitine binds to site 2 of the alpha-subunit of these channels, which are crucial for the initiation and propagation of action potentials in neurons. This binding modifies the channel's gating properties, leading to a persistent influx of sodium ions and a state of prolonged cell membrane depolarization. This sustained depolarization initially leads to spontaneous firing of neurons, which may contribute to the analgesic effect by disrupting normal pain signaling. However, it ultimately leads to a block of nerve conduction and is the basis for its neurotoxicity and cardiotoxicity.[5]

Aconitine_Mechanism Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (Site 2) Aconitine->VGSC Binds to Na_Influx Persistent Na+ Influx VGSC->Na_Influx Causes Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Initial_Firing Initial Spontaneous Neuronal Firing Depolarization->Initial_Firing Conduction_Block Eventual Nerve Conduction Block Initial_Firing->Conduction_Block Leads to Analgesia Analgesia Initial_Firing->Analgesia Contributes to Conduction_Block->Analgesia Contributes to Toxicity Toxicity (Cardio- & Neuro-) Conduction_Block->Toxicity

Aconitine's Mechanism of Action on Voltage-Gated Sodium Channels.
This compound: A Presumed Similar Mechanism

Specific mechanistic studies on this compound are scarce. However, as a C19 diterpenoid alkaloid from Aconitum, it is highly probable that its analgesic effects are also mediated through the modulation of voltage-gated sodium channels, similar to aconitine and other related alkaloids. Diterpenoid alkaloids can also exert their analgesic effects through other mechanisms, including the release of endogenous opioids like dynorphin A and interaction with the adrenergic and serotonergic systems.[6] Further research is required to elucidate the precise mechanism of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assays Analgesic Assays cluster_data Data Collection & Analysis Animals Acclimatize Animals (Mice/Rats) Drug_Admin Administer Compounds Animals->Drug_Admin Compounds Prepare Test Compounds (this compound, Aconitine) & Controls Compounds->Drug_Admin Writhing_Test Acetic Acid-Induced Writhing Test Drug_Admin->Writhing_Test Hot_Plate Hot Plate Test Drug_Admin->Hot_Plate Formalin_Test Formalin Test Drug_Admin->Formalin_Test Observe Observe & Record (Writhes, Latency, Licking Time) Writhing_Test->Observe Hot_Plate->Observe Formalin_Test->Observe Analyze Calculate % Inhibition / ED50 / LD50 Observe->Analyze Conclusion Comparative Efficacy & Safety Profile Analyze->Conclusion

General Experimental Workflow for Comparing Analgesic Effects.

Conclusion

The available data suggests that both aconitine and alkaloids from Aconitum carmichaelii (likely including this compound) possess significant analgesic properties. Aconitine's effects are well-characterized and potent, but its narrow therapeutic index, as indicated by the proximity of its effective and lethal doses, presents a major challenge for its clinical development. The lower toxicity reported for fermented A. carmichaelii extracts suggests that certain alkaloids or modifications to them, potentially including this compound, may offer a safer alternative.

For researchers and drug development professionals, the key takeaway is the need for further investigation into the specific pharmacological and toxicological profiles of individual diterpenoid alkaloids like this compound. Direct, controlled comparative studies are essential to accurately assess their relative potencies and safety. Elucidating the precise molecular interactions of these compounds with their targets could pave the way for the rational design of novel, potent, and safer non-opioid analgesics.

References

No Publicly Available Data on Structure-Activity Relationship (SAR) Studies of Carmichaenine C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific studies on the structure-activity relationship (SAR) of Carmichaenine C derivatives were identified. The conducted searches for "Structure-activity relationship of this compound derivatives," "this compound biological activity," "Synthesis and biological evaluation of this compound analogs," and "Pharmacological studies of this compound" did not yield any relevant results containing quantitative data, experimental protocols, or signaling pathway information for this specific class of compounds.

The search results consistently led to research on the SAR of other natural product derivatives, but provided no information pertinent to this compound. This suggests a significant gap in the current scientific literature regarding the exploration of this compound and its analogs for therapeutic potential.

Due to the absence of foundational research and experimental data, it is not possible to construct a comparison guide, summarize quantitative data in tables, provide detailed experimental methodologies, or create the requested diagrams for the structure-activity relationship of this compound derivatives.

Researchers, scientists, and drug development professionals interested in this specific compound may need to initiate novel research to explore its synthesis, biological activities, and the systematic evaluation of its derivatives to establish a foundational understanding of their structure-activity relationships.

Evaluating the Therapeutic Potential of Carmichaenine C for Neuropathic Pain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Carmichaenine C, a diterpenoid alkaloid derived from the Aconitum species, for the treatment of neuropathic pain. While direct experimental data on this compound for neuropathic pain is not currently available in peer-reviewed literature, this document evaluates its potential based on the known analgesic and anti-inflammatory properties of related Aconitum alkaloids.[1][2][3] The performance of this compound is hypothetically compared against established first-line treatments for neuropathic pain: Gabapentin and Pregabalin.

Comparative Efficacy Data

The following table summarizes hypothetical efficacy data for this compound in comparison to standard-of-care drugs in a preclinical model of neuropathic pain. This data is illustrative and intended to serve as a benchmark for potential future studies.

CompoundDose (mg/kg)Animal ModelEfficacy EndpointResult (% Reduction in Pain Behavior)
This compound (Hypothetical) 1, 5, 10Chronic Constriction Injury (CCI)Mechanical Allodynia (von Frey Test)25%, 50%, 70%
Gabapentin 50, 100Chronic Constriction Injury (CCI)Mechanical Allodynia (von Frey Test)45%, 65%
Pregabalin 10, 30Chronic Constriction Injury (CCI)Mechanical Allodynia (von Frey Test)50%, 75%

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of neuropathic pain are provided below.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used surgical model to induce neuropathic pain in rodents.[4][5][6][7][8][9][10][11][12]

  • Animal Preparation: Male Sprague-Dawley rats (200-250g) are anesthetized with isoflurane. The surgical area on the right hind limb is shaved and disinfected.

  • Sciatic Nerve Exposure: A small incision is made on the lateral aspect of the thigh. The biceps femoris muscle is bluntly dissected to expose the common sciatic nerve.

  • Ligation: Proximal to the trifurcation of the sciatic nerve, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with approximately 1 mm spacing between each ligature. The ligatures are tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

  • Closure: The muscle layer is closed with 4-0 silk sutures, and the skin is closed with wound clips.

  • Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain. Behavioral testing is typically initiated 7 days post-surgery.

Von Frey Test for Mechanical Allodynia

This test is used to assess mechanical sensitivity, a hallmark of neuropathic pain.[10][13][14][15][16]

  • Acclimation: Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.

  • Stimulation: A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw. The filament is pressed against the paw until it buckles, and the pressure is held for 3-5 seconds.

  • Response: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method. The filament that causes a withdrawal response is noted, and the next lighter filament is used. If there is no response, the next heavier filament is used. This is repeated until a pattern of responses is established, and the 50% withdrawal threshold is calculated.

Formalin Test for Inflammatory and Neuropathic Pain

The formalin test can be used to assess both acute and persistent pain.[17][18][19][20][21]

  • Acclimation: Animals are placed in a clear observation chamber for at least 30 minutes to acclimate.

  • Formalin Injection: A 5% formalin solution (50 µL) is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: The animal's behavior is observed for 60 minutes. The amount of time spent licking, biting, or flinching the injected paw is recorded.

  • Phases of Pain Response: The pain response is biphasic:

    • Phase 1 (0-5 minutes): Represents acute nociceptive pain due to direct chemical stimulation of nociceptors.

    • Phase 2 (15-60 minutes): Represents inflammatory and central sensitization-mediated pain.

Visualizations

Experimental Workflow

G cluster_0 Preclinical Neuropathic Pain Study Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing CCI Surgery CCI Surgery Baseline Behavioral Testing->CCI Surgery Post-operative Recovery (7 days) Post-operative Recovery (7 days) CCI Surgery->Post-operative Recovery (7 days) Drug Administration Drug Administration Post-operative Recovery (7 days)->Drug Administration Behavioral Testing (von Frey, etc.) Behavioral Testing (von Frey, etc.) Drug Administration->Behavioral Testing (von Frey, etc.) Data Analysis Data Analysis Behavioral Testing (von Frey, etc.)->Data Analysis G cluster_0 Microglia-Neuron Signaling in Neuropathic Pain Nerve Injury Nerve Injury ATP Release ATP Release Nerve Injury->ATP Release P2X4R Activation (Microglia) P2X4R Activation (Microglia) ATP Release->P2X4R Activation (Microglia) p38 MAPK Activation p38 MAPK Activation P2X4R Activation (Microglia)->p38 MAPK Activation BDNF Release BDNF Release p38 MAPK Activation->BDNF Release Neuronal Hyperexcitability Neuronal Hyperexcitability BDNF Release->Neuronal Hyperexcitability Neuropathic Pain Neuropathic Pain Neuronal Hyperexcitability->Neuropathic Pain This compound (Potential Target) This compound (Potential Target) This compound (Potential Target)->P2X4R Activation (Microglia) Inhibition?

References

Validating HPLC Methods for Quality Control of Carmichaenine C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and potency of active pharmaceutical ingredients is paramount. This guide provides a comprehensive overview of the validation of High-Performance Liquid Chromatography (HPLC) methods for the quality control of Carmichaenine C, a diterpenoid alkaloid with significant pharmacological interest. The methodologies and data presented herein are based on established protocols for related aconitine alkaloids and serve as a practical template for the rigorous validation of analytical procedures.

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the quantitative determination of this compound in raw materials and finished products.[1][2][3] Method validation is a critical process that demonstrates an analytical procedure is suitable for its intended purpose.[1][2] This guide outlines the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Comparative Analysis of HPLC Method Validation Parameters

The following tables summarize the acceptance criteria and illustrative experimental data for the validation of an HPLC method for this compound.

Table 1: System Suitability and Specificity

ParameterAcceptance CriteriaIllustrative Result
Specificity No interference from blank, placebo, or degradation products at the retention time of this compound.Peak for this compound is spectrally pure and well-resolved from all other peaks.
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N > 20005800
Relative Standard Deviation (RSD) of Peak Area (n=6) RSD ≤ 2.0%0.85%

Table 2: Linearity and Range

ParameterAcceptance CriteriaIllustrative Result
Correlation Coefficient (r²) r² ≥ 0.9990.9995
Range (µg/mL) 80-120% of the test concentration.50 - 150
Y-intercept Should not be significantly different from zero.Minimal intercept observed.

Table 3: Accuracy (Recovery)

Concentration LevelSpiked Amount (µg/mL)Recovered Amount (µg/mL)Recovery (%)RSD (%)
80%80.079.599.40.9
100%100.0100.2100.20.7
120%120.0119.899.80.8
Acceptance Criteria 98.0 - 102.0% RSD ≤ 2.0%

Table 4: Precision

Precision TypeConcentration (µg/mL)Measured Concentration (µg/mL, mean ± SD, n=6)RSD (%)
Repeatability (Intra-day) 100.0100.3 ± 0.750.75
Intermediate Precision (Inter-day) 100.0100.8 ± 1.101.09
Acceptance Criteria RSD ≤ 2.0%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethodIllustrative Result (µg/mL)
LOD Based on Signal-to-Noise ratio of 3:10.1
LOQ Based on Signal-to-Noise ratio of 10:10.3

Table 6: Robustness

Parameter VariedModification% RecoveryRSD (%)
Flow Rate (mL/min) 0.999.71.1
1.1100.30.9
Column Temperature (°C) 2899.51.2
32100.51.0
Mobile Phase Composition (Organic ± 2%) -2%99.21.3
+2%100.81.1
Acceptance Criteria 98.0 - 102.0% RSD ≤ 2.0%

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are illustrative and should be adapted based on the specific laboratory conditions and instrumentation.

Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (Gradient elution).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

Validation Procedures
  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is evaluated by injecting a blank (mobile phase), a placebo (formulation matrix without the active ingredient), and a sample of this compound. Forced degradation studies (acid, base, oxidation, heat, and light) should also be performed to demonstrate that the analyte peak is free from interference from degradation products.

  • Linearity and Range: A series of at least five standard solutions of this compound over a concentration range of 50 to 150 µg/mL were prepared and injected. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

  • Accuracy: The accuracy was determined by a recovery study. A known amount of this compound standard was added to a placebo preparation at three different concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was prepared in triplicate. The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a 100 µg/mL this compound standard solution were made on the same day, and the relative standard deviation (RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the variability within the laboratory.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The concentration that gives an S/N ratio of 3 was considered the LOD, and the concentration that gives an S/N ratio of 10 was considered the LOQ.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (± 0.1 mL/min), column temperature (± 2°C), and the organic component of the mobile phase (± 2%). The effect of these changes on the system suitability parameters and the assay results was evaluated.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow start Method Development protocol Validation Protocol Definition start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity / Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Final Validation Report robustness->documentation system_suitability->specificity

References

Independent Verification of the Analgesic Activity of Carmichaenine C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carmichaenine C, a diterpenoid alkaloid derived from the Aconitum species, belongs to a class of compounds that have been traditionally utilized for their analgesic and anti-inflammatory properties. The genus Aconitum, commonly known as monkshood or wolfsbane, has a long history in traditional Chinese medicine for treating pain, rheumatism, and neurological disorders.[1][2] The pharmacological effects of Aconitum alkaloids are largely attributed to their interaction with voltage-dependent sodium channels, which play a crucial role in pain transmission.[3] This guide provides an independent verification of the potential analgesic activity of this compound by comparing its anticipated effects with established alternative analgesics, based on common preclinical screening models.

Due to the limited availability of specific experimental data on the analgesic activity of this compound in publicly accessible literature, this guide will focus on the established methodologies and expected outcomes based on the known pharmacology of related Aconitum alkaloids. This comparative framework is intended for researchers, scientists, and drug development professionals to design and interpret future studies on this compound.

Comparison with Alternative Analgesics

The analgesic efficacy of a novel compound like this compound is typically benchmarked against well-characterized drugs with known mechanisms of action. A comprehensive evaluation would involve comparing its performance in various animal models of pain against standard analgesics.

Table 1: Comparison of Expected Analgesic Profile of this compound with Standard Analgesics

Analgesic AgentClassPrimary Mechanism of ActionExpected Efficacy in Hot Plate TestExpected Efficacy in Writhing TestExpected Efficacy in Formalin Test (Phase I/II)
This compound (Expected) Diterpenoid AlkaloidVoltage-gated sodium channel modulationModerate to HighHighModerate/High
Morphine Opioid Agonistµ-opioid receptor agonistHighHighHigh/High
Aspirin NSAIDCOX-1/COX-2 inhibitorLow to ModerateHighLow/High
Lidocaine Local AnestheticVoltage-gated sodium channel blockerHigh (local application)HighHigh/High (local application)

Experimental Protocols for Analgesic Activity Assessment

To independently verify the analgesic properties of this compound, standardized and validated preclinical pain models are essential. The following are detailed methodologies for the hot plate, writhing, and formalin tests.

Hot Plate Test

The hot plate test is a widely used method to assess central antinociceptive activity.[4] It measures the reaction time of an animal to a thermal stimulus.

Experimental Workflow: Hot Plate Test

G cluster_acclimatization Acclimatization cluster_baseline Baseline Measurement cluster_treatment Treatment cluster_testing Post-Treatment Testing cluster_analysis Data Analysis acclimatize Acclimatize animals to laboratory conditions (7 days) baseline Measure baseline latency on hot plate (55 ± 0.5°C) acclimatize->baseline treatment Administer this compound, vehicle, or reference drug baseline->treatment test_30 Measure latency at 30 min treatment->test_30 test_60 Measure latency at 60 min test_30->test_60 test_90 Measure latency at 90 min test_60->test_90 test_120 Measure latency at 120 min test_90->test_120 analysis Calculate Mean Latency ± SEM and compare between groups test_120->analysis

Caption: Workflow for the hot plate test to assess central analgesic activity.

Methodology:

  • Animals: Male Swiss albino mice (20-25 g) are used.

  • Apparatus: A standard hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • Animals are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

    • A cut-off time of 30 seconds is imposed to prevent tissue damage.

    • Baseline latency is determined for each animal before treatment.

    • Animals are then treated with this compound (various doses), a vehicle control, or a reference analgesic (e.g., morphine).

    • The latency is measured again at 30, 60, 90, and 120 minutes post-administration.

  • Data Analysis: The mean latency period for each group is calculated and compared using statistical tests such as ANOVA followed by a post-hoc test.

Acetic Acid-Induced Writhing Test

The writhing test is a chemical-induced pain model sensitive to peripheral and central analgesics.[5] It assesses the ability of a compound to reduce visceral pain.

Experimental Workflow: Writhing Test

G cluster_acclimatization Acclimatization cluster_treatment Treatment cluster_induction Pain Induction cluster_observation Observation cluster_analysis Data Analysis acclimatize Acclimatize animals to testing environment treatment Administer this compound, vehicle, or reference drug acclimatize->treatment induction Inject 0.6% acetic acid (i.p.) 30 minutes post-treatment treatment->induction observe Count number of writhes for 20 minutes induction->observe analysis Calculate mean number of writhes ± SEM and percentage of inhibition observe->analysis

Caption: Workflow for the acetic acid-induced writhing test for visceral pain.

Methodology:

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Animals are pre-treated with this compound (various doses), a vehicle control, or a reference analgesic (e.g., aspirin).

    • Thirty minutes after treatment, each mouse is injected intraperitoneally (i.p.) with 0.6% acetic acid solution (10 mL/kg).

    • Immediately after the injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20 minutes.

  • Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic activity (inhibition) is calculated using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Formalin Test

The formalin test is a model of tonic chemical pain that is useful for differentiating between central and peripheral analgesic mechanisms.[6][7] The test has two distinct phases: an early neurogenic phase and a late inflammatory phase.

Experimental Workflow: Formalin Test

G cluster_acclimatization Acclimatization cluster_treatment Treatment cluster_induction Pain Induction cluster_observation Observation cluster_analysis Data Analysis acclimatize Acclimatize animals to observation chambers treatment Administer this compound, vehicle, or reference drug acclimatize->treatment induction Inject 2.5% formalin (20 µL) into the plantar surface of the hind paw treatment->induction observe_phase1 Record licking/biting time (Phase I: 0-5 min) induction->observe_phase1 observe_phase2 Record licking/biting time (Phase II: 15-30 min) induction->observe_phase2 analysis Calculate mean licking time ± SEM for each phase and compare observe_phase1->analysis observe_phase2->analysis

Caption: Workflow for the formalin test to assess neurogenic and inflammatory pain.

Methodology:

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Animals are pre-treated with this compound (various doses), a vehicle control, or reference analgesics (e.g., morphine for both phases, aspirin for the second phase).

    • Thirty minutes after treatment, 20 µL of 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

    • The animal is immediately placed in an observation chamber.

    • The total time spent licking or biting the injected paw is recorded in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).

  • Data Analysis: The mean time spent licking/biting is calculated for each phase for all groups. Statistical comparisons are made using appropriate tests like ANOVA.

Anticipated Mechanism of Action of this compound

Based on the known pharmacology of other C19 diterpenoid alkaloids from Aconitum species, the primary mechanism of analgesic action for this compound is expected to involve the modulation of voltage-gated sodium channels (VGSCs).

Signaling Pathway: Postulated Analgesic Mechanism of this compound

G cluster_membrane Neuronal Membrane cluster_cellular Cellular Response VGSC Voltage-Gated Sodium Channel (VGSC) Na_influx Reduced Sodium Influx VGSC->Na_influx Inhibits opening CarmichaenineC This compound CarmichaenineC->VGSC Binds to and modulates channel Depolarization Inhibition of Neuronal Depolarization Na_influx->Depolarization AP_propagation Blocked Action Potential Propagation Depolarization->AP_propagation Pain_signal Reduced Pain Signal Transmission AP_propagation->Pain_signal

Caption: Postulated mechanism of this compound's analgesic action via VGSC modulation.

Aconitum alkaloids can act as either agonists or antagonists of VGSCs.[3] Some, like aconitine, initially activate these channels, leading to persistent depolarization and subsequent inactivation, which blocks nerve conduction. Others may act as direct blockers. This modulation of VGSCs in nociceptive neurons is expected to reduce their excitability and inhibit the propagation of pain signals from the periphery to the central nervous system. Further research is required to elucidate the precise interaction of this compound with specific VGSC subtypes.

While specific experimental data for this compound is currently lacking in the public domain, the established analgesic and anti-inflammatory properties of other Aconitum alkaloids provide a strong rationale for its investigation as a potential analgesic agent. The experimental protocols and comparative framework provided in this guide offer a structured approach for the independent verification of its analgesic activity. Future research should focus on conducting these key in vivo assays to generate quantitative data on the efficacy of this compound and to elucidate its precise mechanism of action, particularly its interaction with voltage-gated sodium channels. Such studies are crucial for determining its therapeutic potential and safety profile.

References

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